Androgen receptor modulator 3
Beschreibung
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Eigenschaften
CAS-Nummer |
1018971-95-3 |
|---|---|
Molekularformel |
C21H12F6N4O |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
2-methyl-4-(trifluoromethyl)-1-[[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C21H12F6N4O/c1-11-7-15-16(6-5-13(9-28)18(15)21(25,26)27)31(11)10-17-29-19(32-30-17)12-3-2-4-14(8-12)20(22,23)24/h2-8H,10H2,1H3 |
InChI-Schlüssel |
ZEDODTZELVBHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1CC3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F)C=CC(=C2C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling a Non-Specific Target: The Case of "Androgen Receptor Modulator 3"
Despite a comprehensive search of scientific and patent literature, a specific, publicly characterized molecule identified as "Androgen Receptor Modulator 3" remains elusive. The term appears to be used in a generic or illustrative context within patent documents rather than referring to a distinct chemical entity with a defined structure and mechanism of action.
Our in-depth investigation to provide a technical guide on "this compound" revealed that the designation is frequently listed as a hypothetical or representative example of a potential therapeutic agent that could be used in combination with other patented inventions. These patents often enumerate various classes of compounds, including "androgen receptor modulators," with numerical identifiers like "3" serving as placeholders rather than specific compound names.
Consequently, there is no available data on the mechanism of action, signaling pathways, experimental protocols, or quantitative metrics associated with a specific "this compound." The scientific community has not published research on a molecule with this precise designation, precluding the creation of the requested in-depth technical guide, data tables, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the broader field of androgen receptor (AR) modulation, the scientific literature is rich with information on various specific Selective Androgen Receptor Modulators (SARMs) and AR inhibitors. These compounds are well-characterized, with extensive data on their pharmacology, mechanisms of action, and clinical development.
The Androgen Receptor Signaling Pathway: A General Overview
While a specific pathway for "this compound" cannot be detailed, the general mechanism of androgen receptor signaling is well-established. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).
Upon binding to an androgenic ligand, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound receptor dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors) and the basal transcriptional machinery, leading to the modulation of gene expression. This, in turn, elicits the physiological and pathophysiological effects associated with androgen signaling.
Below is a generalized diagram representing the canonical androgen receptor signaling pathway.
Conclusion
The Discovery and Synthesis of a Selective Androgen Receptor Modulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in other tissues. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of a representative SARM, Enobosarm (also known as Ostarine or MK-2866). Detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and visualizations of the underlying signaling pathways and drug discovery workflow are presented to serve as a resource for researchers in the field of androgen receptor modulation.
Introduction: The Rationale for SARMs
Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with a range of undesirable side effects, including prostatic hyperplasia, acne, and virilization in women. This is due to the non-selective action of androgens and their conversion to metabolites such as dihydrotestosterone (B1667394) (DHT) and estrogens. SARMs are designed to overcome these limitations by exhibiting tissue-selective agonism of the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics, as well as anabolic processes in various tissues.[1][2] The goal of SARM discovery is to identify compounds that act as full agonists in anabolic tissues like muscle and bone, but as partial agonists or antagonists in androgenic tissues such as the prostate.[1]
Discovery of Enobosarm (Ostarine, MK-2866)
Enobosarm is a non-steroidal SARM that has been extensively studied in preclinical and clinical settings for its potential to treat muscle wasting conditions and osteoporosis.[3][4] Its discovery was the result of extensive medicinal chemistry efforts aimed at identifying orally bioavailable, non-steroidal scaffolds that could selectively modulate the androgen receptor.
Lead Identification and Optimization
The development of Enobosarm and other aryl propionamide-based SARMs began with high-throughput screening of compound libraries to identify hits with affinity for the androgen receptor. Subsequent lead optimization focused on modifying the chemical structure to improve binding affinity, selectivity, and pharmacokinetic properties. The core structure of Enobosarm, (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, reflects the key pharmacophoric elements required for potent and selective AR activation.
Chemical Synthesis of Enobosarm
The following is a representative synthetic route for Enobosarm based on the synthesis of structurally related aryl propionamide (B166681) SARMs.
Scheme 1: Representative Synthesis of Enobosarm
Caption: A plausible synthetic pathway for Enobosarm.
Step 1: Synthesis of (S)-1-(4-cyanophenoxy)-2,3-epoxypropane (Intermediate 1) 4-Hydroxybenzonitrile is reacted with (R)-glycidol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the epoxide intermediate.
Step 2: Synthesis of (S)-3-(4-cyanophenoxy)-1-((4-cyano-3-(trifluoromethyl)phenyl)amino)propan-2-ol (Intermediate 2) The epoxide ring of Intermediate 1 is opened by nucleophilic attack from 4-amino-2-(trifluoromethyl)benzonitrile in the presence of a Lewis acid catalyst (e.g., lithium perchlorate) in a solvent such as acetonitrile.
Step 3: Synthesis of Enobosarm The secondary alcohol of Intermediate 2 is first oxidized to a ketone using an oxidizing agent like Dess-Martin periodinane. Subsequent treatment with a methylating agent, such as methylmagnesium bromide, followed by an acidic workup, yields the final product, Enobosarm. The crude product is then purified by column chromatography.
Pharmacological Characterization
The pharmacological profile of a SARM is determined through a series of in vitro and in vivo assays designed to assess its binding affinity, functional activity at the androgen receptor, and its tissue-selective anabolic and androgenic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for Enobosarm from various preclinical studies.
| Parameter | Assay | Value | Reference Compound | Reference Value |
| Binding Affinity (Ki) | Androgen Receptor Competitive Binding | 3.8 nM | Dihydrotestosterone (DHT) | ~1 nM |
| In Vitro Efficacy (EC50) | Androgen Receptor Transactivation | <10 nM | Dihydrotestosterone (DHT) | ~0.1-1 nM |
| In Vivo Anabolic Activity | Hershberger Assay (Levator Ani Muscle) | Significant increase in weight | Testosterone (B1683101) Propionate (TP) | Dose-dependent increase |
| In Vivo Androgenic Activity | Hershberger Assay (Ventral Prostate) | Minimal to no increase in weight | Testosterone Propionate (TP) | Significant increase in weight |
Androgen Receptor Signaling Pathway
Enobosarm exerts its effects by binding to the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulator proteins (coactivators or corepressors) that ultimately modulate gene transcription, leading to the physiological effects of androgens. The tissue selectivity of SARMs is believed to be, in part, due to their unique interaction with the AR, leading to the recruitment of different sets of co-regulators in different tissues.[5][6]
Caption: Androgen Receptor Signaling Pathway Activated by Enobosarm.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of SARMs.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Methodology:
-
Preparation of AR Source: A cytosolic fraction containing the androgen receptor is prepared from the ventral prostates of castrated male rats.
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from the resulting dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
Objective: To determine the functional activity (EC50 and efficacy) of a test compound as an AR agonist or antagonist.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-treated with a known AR agonist (e.g., DHT).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The reporter gene activity is plotted against the log concentration of the test compound to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy are determined from this curve.
Hershberger Bioassay
Objective: To assess the in vivo anabolic and androgenic activity of a test compound in a rodent model.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues responsive to exogenous compounds.
-
Dosing: The test compound is administered daily for a period of 10 consecutive days. A positive control group receives a reference androgen (e.g., testosterone propionate), and a vehicle control group is also included.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the weights of key androgen-dependent tissues are recorded. These typically include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups. A significant increase in the weight of the levator ani muscle with minimal or no increase in the weight of the prostate and seminal vesicles indicates a selective anabolic effect.
Experimental Workflow for SARM Discovery
The discovery and preclinical development of a SARM follows a structured workflow, from initial screening to in vivo characterization.
Caption: General Experimental Workflow for SARM Discovery.
Conclusion
The discovery and development of SARMs like Enobosarm represent a significant advancement in the field of androgen receptor modulation. By uncoupling the anabolic and androgenic effects of traditional androgens, these compounds offer the potential for new therapeutic options for a range of conditions characterized by muscle and bone wasting. The in-depth understanding of their synthesis, pharmacology, and the underlying biological pathways, as outlined in this guide, is essential for the continued development of next-generation SARMs with improved efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Androgen receptor coregulators and their involvement in the development and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Androgen Receptor: A Technical Guide to Modulator Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the principles and methodologies for assessing the binding affinity and selectivity of androgen receptor (AR) modulators. It is important to note that specific quantitative binding data and detailed experimental protocols for the compound referred to as "Androgen Receptor Modulator 3" (ARM3), available from commercial suppliers under product codes such as HY-169349 and HY-136582, are not publicly available in peer-reviewed scientific literature. The information presented herein is based on established scientific principles and data from well-characterized androgen receptor modulators, and should serve as a general guide.
Introduction to Androgen Receptor Modulation
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in various physiological processes, including the development and maintenance of male secondary sexual characteristics, muscle growth (anabolism), and bone density.[1] Ligands that bind to and modulate the activity of the AR are critical in both therapeutic applications and research. These modulators can be broadly categorized as:
-
Agonists: Ligands that bind to and activate the receptor, mimicking the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
-
Antagonists: Ligands that bind to the receptor but prevent its activation, thereby blocking the effects of endogenous androgens.
-
Selective Androgen Receptor Modulators (SARMs): A class of ligands that exhibit tissue-selective agonist or antagonist activity.[2] The goal of SARM development is to harness the therapeutic benefits of androgens (e.g., in muscle and bone) while minimizing undesirable side effects in other tissues (e.g., the prostate).[3]
The efficacy and safety of any AR modulator are fundamentally linked to its binding affinity (how tightly it binds to the AR) and its selectivity (its preference for the AR over other receptors).
Quantitative Analysis of Androgen Receptor Binding Affinity
The binding affinity of a compound for the androgen receptor is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₐ). Lower values for these metrics indicate a higher binding affinity.
Due to the lack of specific data for "this compound," the following table presents binding affinity data for a selection of well-characterized AR modulators to serve as a reference.
| Compound | Type | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) |
| Dihydrotestosterone (DHT) | Endogenous Agonist | ~0.2-0.5 | 3.2[4] |
| Testosterone | Endogenous Agonist | ~1-2 | - |
| Bicalutamide | Antagonist | 19, 35, 64[5] | 330[5] |
| Hydroxyflutamide | Antagonist | 2, 43[5] | 43[5] |
| BMS-564929 | SARM (Nonsteroidal) | Subnanomolar Agonist | - |
| S-40503 | SARM (Nonsteroidal) | High Affinity | - |
| Cyproterone Acetate | Antagonist | High Affinity | 4.4[4] |
Note: Binding affinity values can vary depending on the specific assay conditions, radioligand used, and receptor source.
Experimental Protocols for Determining Binding Affinity and Selectivity
The determination of a compound's binding characteristics for the androgen receptor relies on robust and reproducible experimental protocols. The most common methods are competitive binding assays, often utilizing a radiolabeled ligand.
Radioligand Competitive Binding Assay
This is a widely used method to determine the binding affinity of a test compound.[6] The principle involves the competition between a radiolabeled ligand (e.g., [³H]-DHT or [³H]-Mibolerone) and the unlabeled test compound for binding to the androgen receptor.[7] The displacement of the radioligand by increasing concentrations of the test compound allows for the calculation of the test compound's IC₅₀ and subsequently its Kᵢ.
Detailed Experimental Protocol (General Outline):
-
Receptor Preparation:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer, for example, TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4), is prepared.[7]
-
Radioligand: A high-affinity radioligand such as [³H]-Dihydrotestosterone ([³H]-DHT) is diluted in the assay buffer to a final concentration at or below its Kₐ for the AR.[7]
-
Test Compound: The compound of interest is dissolved in a solvent like DMSO and then serially diluted in the assay buffer to create a range of concentrations.[7]
-
Unlabeled Competitor (for non-specific binding): A high concentration of a known unlabeled androgen (e.g., cold DHT) is prepared.[7]
-
-
Assay Procedure (in a 96-well plate format):
-
Total Binding Wells: Contain the AR preparation, radioligand, and assay buffer.[7]
-
Non-specific Binding (NSB) Wells: Contain the AR preparation, radioligand, and a saturating concentration of the unlabeled competitor to determine the amount of non-specific binding.[7]
-
Test Compound Wells: Contain the AR preparation, radioligand, and the various dilutions of the test compound.[7]
-
Incubation: The plate is incubated, typically at 4°C, for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
A common method is the use of a hydroxyapatite (B223615) (HAP) slurry or filtration through glass fiber filters.[6][7] The receptor-ligand complexes are captured, while the unbound ligand is washed away.
-
-
Detection and Data Analysis:
-
A scintillation cocktail is added to the wells (or filters), and the radioactivity is measured using a liquid scintillation counter.[7]
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.[7]
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[9]
-
Selectivity Assays
To determine the selectivity of a compound, similar competitive binding assays are performed using a panel of other receptors, particularly other steroid hormone receptors like the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. A highly selective AR modulator will exhibit a significantly higher affinity for the AR (lower Kᵢ) compared to other receptors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the IC₅₀ of a test compound for the androgen receptor.
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of Androgen Receptor Modulator 3 (ARM3): A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a novel selective androgen receptor modulator (SARM), designated as Androgen Receptor Modulator 3 (ARM3). This document is intended for researchers, scientists, and drug development professionals engaged in the study of androgen receptor (AR) signaling and the development of related therapeutics.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of the male phenotype.[1][2] Ligand-dependent activation of AR regulates gene expression, influencing a wide array of physiological processes.[1][3][4] Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer. Selective androgen receptor modulators (SARMs) are a class of therapeutic agents that bind to the AR and exhibit tissue-selective effects, offering a promising approach for the treatment of prostate cancer and other conditions where AR is involved.[5] This guide details the in vitro pharmacological profile of ARM3, a novel nonsteroidal SARM.
Binding Affinity to the Androgen Receptor
The initial step in characterizing ARM3 is to determine its binding affinity for the androgen receptor. This is typically accomplished through competitive receptor binding assays.
Table 1: ARM3 Androgen Receptor Binding Affinity
| Compound | IC50 (nM) | Receptor Source | Radioligand |
| ARM3 (Example) | 5.4 | Human AR | [3H]methyltrienolone (R1881) |
| Testosterone | 5.4 | Human AR | [3H]methyltrienolone (R1881) |
| Progesterone | 5.8 | Human AR | [3H]methyltrienolone (R1881) |
| 17-beta-estradiol | 21 | Human AR | [3H]methyltrienolone (R1881) |
| Fluoxymesterone | 55 | Human AR | [3H]methyltrienolone (R1881) |
Data presented are representative examples based on published literature for similar compounds.[6]
This protocol outlines a method for determining the binding affinity of a test compound to the androgen receptor using a radiolabeled ligand.
-
Receptor Preparation: Cytosol containing the androgen receptor is prepared from rat prostate or from cells engineered to express the human androgen receptor.[7]
-
Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, and 0.01% Triton X-100, at a pH of 7.2.[8]
-
Competition Reaction: A constant concentration of a high-affinity radioligand, such as [3H]methyltrienolone ([3H]-R1881), is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (ARM3).[6][7]
-
Incubation: The reaction mixture is incubated for a sufficient period to reach equilibrium, for example, 240 minutes at 22°C.[6]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxyapatite (B223615) adsorption or scintillation proximity assay (SPA).[8][9]
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[7]
Functional Activity: Agonist and Antagonist Effects
Functional assays are crucial to determine whether ARM3 acts as an agonist (activator) or an antagonist (inhibitor) of the androgen receptor. These assays typically measure the ability of the compound to induce or block the transcription of an AR-dependent reporter gene.
Table 2: ARM3 Functional Activity in Transactivation Assays
| Cell Line | Assay Type | ARM3 Agonist Efficacy (% of DHT) | ARM3 Antagonist IC50 (nM) |
| MDA-MB-453 | MMTV-luciferase | 12% | 82% inhibition |
| CV-1 | MMTV-luciferase | Weak Agonist | Moderate Antagonist |
Data presented are representative examples based on published literature for a similar compound (compound 21).[5]
This protocol describes a common method for assessing the functional activity of compounds on the androgen receptor.
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express AR, such as CV-1 monkey kidney cells, is used.[5] The cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV promoter).
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of ARM3 alone (to assess agonist activity) or in combination with a known AR agonist like dihydrotestosterone (B1667394) (DHT) (to assess antagonist activity).
-
Incubation: Cells are incubated with the compounds for 24-48 hours to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis:
-
Agonist Activity: Luciferase activity at each concentration of ARM3 is compared to the maximal response induced by DHT to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy).
-
Antagonist Activity: The ability of ARM3 to inhibit DHT-induced luciferase activity is measured to determine the IC50 (inhibitory concentration for 50% of maximal response).
-
Selectivity Profile
To assess the specificity of ARM3, its binding affinity or functional activity is tested against a panel of other nuclear receptors. A highly selective compound will interact preferentially with the androgen receptor.
Table 3: ARM3 Selectivity Profile
| Receptor | Binding/Functional Assay | ARM3 Activity |
| Progesterone Receptor | Competitive Binding | Low Affinity |
| Glucocorticoid Receptor | Transactivation Assay | No significant activity |
| Estrogen Receptor | Transactivation Assay | No significant activity |
| Other Nuclear Receptors (Panel) | Various Assays | No significant off-target activity |
This table represents a desired selectivity profile for a SARM. For a specific example, one study noted that a novel SARM showed no agonistic activity at 47 other nuclear receptors.[10]
-
Receptor Panel: A panel of assays for other nuclear receptors (e.g., progesterone, glucocorticoid, estrogen receptors) is utilized. These can be binding assays or functional transactivation assays.
-
Compound Testing: ARM3 is tested at a range of concentrations in each of the assays in the panel.
-
Data Analysis: The binding affinity (Ki or IC50) or functional activity (EC50 or IC50) of ARM3 for each off-target receptor is determined and compared to its activity at the androgen receptor. The ratio of off-target activity to on-target activity provides a measure of selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and the general workflow for the in vitro characterization of an androgen receptor modulator like ARM3.
Caption: Androgen Receptor signaling pathway modulated by ARM3.
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. RePub, Erasmus University Repository: Molecular mechanisms of androgen action - A historical perspective [repub.eur.nl]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of a novel series of androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Preclinical Studies of Novel Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling. The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues such as the prostate.[1][2][3] This tissue selectivity gives SARMs a therapeutic advantage over traditional anabolic androgenic steroids.[4] This guide provides an in-depth overview of the preclinical evaluation of novel SARMs, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Core Concept: Androgen Receptor Signaling
The therapeutic action of SARMs is mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily.[5] Understanding this pathway is crucial for interpreting preclinical data.
The Classical Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is a multi-step process:
-
Ligand Binding: In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6] The binding of a ligand, such as a SARM, induces a conformational change in the AR, causing the dissociation of HSPs.[6]
-
Nuclear Translocation and Dimerization: The ligand-AR complex translocates into the nucleus and dimerizes.[6][7]
-
DNA Binding and Co-regulator Recruitment: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7] This binding initiates the recruitment of co-activators and other transcription factors.[6]
-
Gene Transcription: The assembled complex modulates the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.[6]
The tissue selectivity of SARMs is believed to arise from ligand-specific conformational changes in the AR, which in turn leads to differential recruitment of co-regulators in various tissues.[1]
Quantitative Preclinical Data for Novel SARMs
The preclinical characterization of SARMs involves assessing their binding affinity, in vitro potency, and in vivo efficacy and tissue selectivity. The following tables summarize key quantitative data for several novel SARMs.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Binding Affinity (Ki, nM) | Cell-Based Potency (EC50, nM) | Reference |
| RAD140 | 7 | 0.1 (in C2C12 cells) | [8] |
| S-23 | 1.7 | Full Agonist (in vitro) | [9][10] |
| Ostarine (MK-2866) | 3.8 | ED50 = 0.03 mg/day (in vivo, levator ani) | [11] |
| LGD-4033 | ~1 | N/A | [12] |
Table 2: In Vivo Anabolic and Androgenic Efficacy (Orchidectomized Rat Model)
| Compound | Dose | Anabolic Tissue (Levator Ani) Effect | Androgenic Tissue (Prostate) Effect | Reference |
| RAD140 | 0.3 mg/kg | Equivalent to sham-operated control | No stimulation above intact control | [8] |
| S-23 | 1.0 mg/d | Maintained or exceeded intact control weight | Maintained or exceeded intact control weight | [10] |
| Ostarine (MK-2866) | 0.03 mg/day | Potent stimulation (ED50) | Partial restoration (39.2% of intact) | [11] |
| LGD-4033 | 0.03 mg/kg/day | Potent increase in muscle mass | Significant reduction in prostate mass | [13] |
Note: Orchidectomized (castrated) models are the standard for evaluating SARM activity, as the removal of endogenous androgens allows for a clear assessment of the compound's effects.[14]
Key Experimental Protocols
Detailed and standardized protocols are essential for the reliable preclinical evaluation of SARMs.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a novel SARM for the androgen receptor.
Methodology:
-
Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using recombinant AR protein.[15]
-
Competitive Binding: The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]mibolerone) and varying concentrations of the unlabeled test SARM.[11]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 18 hours at 4°C).[11]
-
Separation: Bound and free radioligand are separated. A common method is using hydroxyapatite (B223615) to precipitate the receptor-ligand complexes.[11]
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
In Vitro Functional (Transactivation) Assay
Objective: To determine if a SARM acts as an agonist, antagonist, or partial agonist and to quantify its potency (EC50).
Methodology:
-
Cell Culture: A suitable cell line (e.g., C2C12 osteoblasts, HEK293) is cultured.[8]
-
Transfection: The cells are transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.
-
Treatment: The transfected cells are treated with varying concentrations of the test SARM. A known androgen (e.g., DHT) is used as a positive control.[8]
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).
In Vivo Hershberger Assay (Orchidectomized Rat Model)
Objective: To assess the in vivo anabolic (muscle) and androgenic (prostate) activity and determine the tissue selectivity of a SARM.[16]
Methodology:
-
Animal Model: Immature male rats are surgically castrated (orchidectomized) to remove the primary source of endogenous androgens. A sham-operated group serves as a control.[14][17]
-
Acclimation and Treatment: After a recovery period, the castrated animals are randomly assigned to treatment groups and dosed daily (typically via oral gavage) with the vehicle, a reference androgen (e.g., testosterone (B1683101) propionate), or the test SARM at various doses for a set period (e.g., 14 days).[17][18]
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized. The levator ani muscle (anabolic tissue) and the ventral prostate and seminal vesicles (androgenic tissues) are carefully dissected and weighed.[8][16]
-
Data Analysis: The weights of the tissues from the SARM-treated groups are compared to those of the vehicle-treated castrated group and the sham-operated group. An ideal SARM will show a significant increase in the weight of the levator ani muscle with minimal increase in the weight of the prostate and seminal vesicles.[19]
Preclinical Development Workflow
The preclinical development of a novel SARM follows a structured pipeline to identify promising candidates for clinical trials.
The Principle of Tissue Selectivity
The defining characteristic of a SARM is its ability to differentially modulate the androgen receptor in a tissue-specific manner. This selectivity is the key differentiator from traditional anabolic steroids.
The proposed mechanism for this selectivity involves the unique three-dimensional conformation the AR adopts upon binding a specific SARM. This SARM-AR complex presents a distinct surface for interaction with cellular co-regulators (co-activators and co-repressors). Different tissues express unique profiles of these co-regulators. A SARM-AR complex might effectively recruit co-activators in muscle tissue to promote anabolic gene transcription, while in prostate tissue, the same complex might fail to recruit the necessary co-activators, resulting in a significantly weaker androgenic response.
Conclusion
The preclinical evaluation of novel SARMs is a rigorous, multi-faceted process that relies on a combination of in vitro and in vivo assays to establish potency, efficacy, and, most importantly, tissue selectivity. The data presented for compounds like RAD140, S-23, and LGD-4033 demonstrate the potential of this class of drugs to provide the benefits of androgen therapy with an improved safety profile.[8][13][20] Continued research and standardized preclinical assessment are critical for advancing the most promising SARM candidates into clinical development for conditions such as muscle wasting, osteoporosis, and cachexia.[1][21]
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. tapesearch.com [tapesearch.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. behemothlabz.com [behemothlabz.com]
- 10. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurodiagnostico.com [eurodiagnostico.com]
- 12. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. vikingtherapeutics.com [vikingtherapeutics.com]
- 19. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. swolverine.com [swolverine.com]
- 21. lupinepublishers.com [lupinepublishers.com]
An In-depth Technical Guide on the Core Effects of Selective Androgen Receptor Modulators on Muscle and Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Selective Androgen Receptor Modulators (SARMs) on muscle and bone tissue. While the specific designation "Androgen Receptor Modulator 3" (ARM3) does not correspond to a standard nomenclature in the available scientific literature, this document synthesizes preclinical data from well-characterized SARMs to serve as a representative model for this class of compounds. The information presented herein is intended to inform research and development efforts in the fields of muscle wasting disorders, osteoporosis, and other related conditions.
Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, SARMs are designed to preferentially promote anabolic effects in muscle and bone while minimizing androgenic side effects in tissues such as the prostate and seminal vesicles.[3][4][5] This tissue selectivity presents a significant therapeutic advantage for a variety of clinical applications, including the treatment of sarcopenia, cachexia, and osteoporosis.[2][6][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for SARMs is their binding to the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[3][8] Upon binding by a SARM, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[3][8] Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of co-regulatory proteins (coactivators or corepressors) that modulate gene transcription.[1][3]
The tissue selectivity of SARMs is believed to be a result of the unique conformation the AR adopts upon binding to a specific SARM molecule. This distinct conformation influences the interaction with and recruitment of tissue-specific co-regulatory proteins, leading to differential gene expression in various tissues.[5] For instance, in muscle and bone, the SARM-AR complex may preferentially recruit coactivators that promote anabolic gene expression, while in tissues like the prostate, it may have a weaker interaction or even recruit corepressors.[3]
Below is a diagram illustrating the generalized signaling pathway of the androgen receptor upon activation by a SARM.
Caption: Generalized Androgen Receptor Signaling Pathway.
Effects on Muscle Tissue
Preclinical studies have consistently demonstrated the myoanabolic effects of various SARMs. These compounds have been shown to increase lean muscle mass and improve muscle strength in animal models.
Table 1: Quantitative Effects of SARMs on Muscle Tissue in Preclinical Models
| SARM | Animal Model | Dosage | Duration | Change in Levator Ani Muscle Weight | Change in Soleus Muscle Mass/Strength | Reference |
| S-40503 | Orchiectomized (ORX) rats | 1 mg/kg/day | 4 weeks | Increased, comparable to Dihydrotestosterone (DHT) | Not specified | [9][10] |
| S-4 | Orchidectomized rats | 3 mg/kg/day | 8 weeks | Fully restored to intact control levels | Restored to intact control levels | [5][11] |
| S-4 | Orchidectomized rats | 10 mg/kg/day | 8 weeks | Fully restored to intact control levels | Restored to intact control levels | [11] |
Effects on Bone Tissue
SARMs have also shown significant osteoanabolic activity, leading to improvements in bone mineral density (BMD) and biomechanical strength. These effects suggest their potential for the treatment of osteoporosis.
Table 2: Quantitative Effects of SARMs on Bone Tissue in Preclinical Models
| SARM | Animal Model | Dosage | Duration | Change in Femoral Bone Mineral Density (BMD) | Change in Biomechanical Strength | Reference |
| S-40503 | Orchiectomized (ORX) rats | 1 mg/kg/day | 4 weeks | Markedly increased, comparable to DHT | Not specified | [9][10] |
| S-40503 | Ovariectomized (OVX) rats | 30 mg/kg/day | 2 months | Significantly increased | Significantly increased | [9][10][12] |
| S-4 | Ovariectomized (OVX) rats | 3 mg/kg/day | 120 days | Maintained whole body and trabecular BMD | Increased | [5][12][13] |
| Ostarine (B1683759) (MK-2866) | Orchiectomized (ORX) rats | 0.4 mg/kg/day (Prophylaxis) | 18 weeks | Increased femoral trabecular density (26.01 ± 9.1% vs. 20.75 ± 1.2% in Orx) | Not affected | [14][15][16] |
| Ostarine (MK-2866) | Orchiectomized (ORX) rats | 0.4 mg/kg/day (Therapy) | 6 weeks (initiated 12 weeks post-Orx) | Increased cortical density of the femur (1.25 ± 0.03 g/cm³ vs. 1.18 ± 0.04 g/cm³ in Orx) | Unaffected | [14][15][16] |
Experimental Protocols
The evaluation of SARM efficacy in preclinical models typically involves a series of standardized experimental protocols to assess their effects on muscle and bone.
4.1. Animal Models
-
Orchiectomized (ORX) Male Rats: This is a standard model for male osteoporosis and muscle wasting, simulating androgen deficiency.[9][10][14]
-
Ovariectomized (OVX) Female Rats: This model is used to study postmenopausal osteoporosis, characterized by accelerated bone loss due to estrogen deficiency.[9][10][12][13]
4.2. Dosing and Administration
-
SARMs are typically administered orally or via subcutaneous injection.[13][17]
-
Dosages vary depending on the specific compound and the study design, but often range from 0.1 to 30 mg/kg of body weight per day.[5][6][9][17]
-
Treatment duration in preclinical studies commonly ranges from 4 weeks to several months to observe significant changes in muscle and bone parameters.[6][9][10]
4.3. Assessment of Muscle Effects
-
Levator Ani Muscle Weight: The levator ani muscle is highly responsive to androgens and is often used as a marker of anabolic activity.[9][10][11]
-
Soleus Muscle Mass and Strength: The soleus muscle is a weight-bearing muscle, and its mass and contractile properties are assessed to determine functional improvement.[11]
-
Lean Body Mass: Dual-energy X-ray absorptiometry (DEXA) can be used to measure changes in overall lean body mass.[5][13]
4.4. Assessment of Bone Effects
-
Bone Mineral Density (BMD): BMD is a key indicator of bone health and is measured using techniques like DEXA and peripheral quantitative computed tomography (pQCT).[9][10][12][13][14] pQCT provides detailed information on cortical and trabecular bone density.[12][13]
-
Biomechanical Strength Testing: This involves mechanical testing of excised bones (e.g., femur) to determine their strength and resistance to fracture.[9][10][12][13]
-
Histomorphometry: This technique involves microscopic analysis of bone tissue to assess parameters such as mineral apposition rate (MAR), which indicates the rate of new bone formation.[9][10]
Below is a diagram representing a typical experimental workflow for evaluating the effects of a SARM on muscle and bone.
Caption: Preclinical Experimental Workflow for SARM Evaluation.
Logical Relationships and Tissue Selectivity
The defining characteristic of SARMs is their ability to selectively target anabolic pathways in muscle and bone while having a reduced impact on androgenic tissues. This relationship is a key focus of preclinical evaluation.
Caption: Tissue-Selective Action of SARMs.
Conclusion
The preclinical data on a range of SARMs strongly support their potential as therapeutic agents for conditions characterized by muscle wasting and bone loss. Their tissue-selective mechanism of action offers a significant advantage over non-selective anabolic steroids. Further research, including well-controlled clinical trials, is necessary to fully elucidate the efficacy and safety profile of these compounds in human populations. This guide provides a foundational understanding of the core effects of SARMs on muscle and bone, which can inform the design of future studies and drug development programs.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators in preclinical and clinical development | Semantic Scholar [semanticscholar.org]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARMs for Accelerated Muscle Hypertrophy: Research Insights & Applications – CT Labs [ct-labs.com]
- 7. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 9. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model | springermedizin.de [springermedizin.de]
- 16. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Representative Androgen Receptor Modulator: Ostarine (MK-2866)
Disclaimer: The designation "Androgen Receptor Modulator 3" does not correspond to a specific, publicly recognized scientific or clinical agent. To fulfill the requirements of this technical guide, Ostarine (also known as Enobosarm, GTx-024, or MK-2866) has been selected as a representative example. Ostarine is one of the most extensively studied nonsteroidal Selective Androgen Receptor Modulators (SARMs), providing a robust dataset for analysis.
This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ostarine, intended for researchers, scientists, and professionals in drug development.
Pharmacodynamics
The primary mechanism of action for Ostarine is its selective binding to the androgen receptor (AR).[1][2][3] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, primarily targeting skeletal muscle and bone.[1][2][4] This selectivity is attributed to its unique chemical structure, which is resistant to enzymatic conversion into estrogen (aromatization) or dihydrotestosterone (B1667394) (5-alpha-reduction), thereby minimizing many of the androgenic side effects associated with steroids.[1][5]
Upon binding to the AR in the cytoplasm, Ostarine induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.[6] The ligand-receptor complex then dimerizes and translocates to the nucleus.[6][7] Inside the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7][8] This action recruits co-activator proteins and RNA polymerase II, initiating the transcription of genes involved in muscle protein synthesis and cell proliferation.[6][[“]] Ostarine's activity has been shown to involve the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[[“]]
Quantitative Pharmacodynamic Data
The following table summarizes key in vitro and in vivo pharmacodynamic parameters for Ostarine.
| Parameter | Value | Species/System | Description | Reference |
| Binding Affinity (Ki) | 3.8 nM | Rat | Dissociation constant for the Androgen Receptor, indicating high binding affinity. | [10] |
| Anabolic Activity (ED50) | 0.03 mg/day | Castrated Rat | Effective dose for 50% of maximal response in levator ani muscle growth. | [10] |
| Androgenic Activity (ED50) | 0.12 mg/day | Castrated Rat | Effective dose for 50% of maximal response in prostate growth. | [10] |
| Androgenic Activity (ED50) | 0.39 mg/day | Castrated Rat | Effective dose for 50% of maximal response in seminal vesicle growth. | [10] |
| Cellular Proliferation | 1-10,000 nM | C2C12 & L6 Cells | Stimulates proliferation and viability of myoblast cell lines. | [11][12] |
Pharmacokinetics
Ostarine was developed for oral administration and possesses favorable pharmacokinetic properties.[10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption & Bioavailability: Ostarine is orally bioavailable, though specific percentages from human studies are not widely published.
-
Half-Life: In humans, Ostarine has a relatively long half-life of approximately 24 hours, which allows for once-daily dosing.[2][3] In preclinical studies with rats, a terminal half-life of 6.0 hours was observed after intravenous administration.[10]
-
Metabolism: Human metabolism of Ostarine occurs primarily through O-glucuronidation and ether cleavage.[13] Other identified pathways include hydroxylation and sulfation.[13] Studies using human hepatocytes and liver microsomes have been instrumental in identifying these metabolic transformations.[13][14]
-
Excretion: Metabolites of Ostarine are detectable in urine, with ostarine-glucuronide being a major metabolite found in non-hydrolyzed samples.[13]
Quantitative Pharmacokinetic Data
The table below presents available pharmacokinetic parameters for Ostarine from preclinical studies. Comprehensive human PK data from peer-reviewed clinical trials is limited.
| Parameter | Value | Species | Dose & Route | Description | Reference |
| Terminal Half-Life (t½) | 6.0 hours | Rat | 10 mg/kg, IV | The time required for the plasma concentration to decrease by half. | [10] |
| Terminal Half-Life (t½) | ~24 hours | Human | N/A | The time required for the plasma concentration to decrease by half. | [2][3] |
Key Experimental Protocols
Protocol: In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., Ostarine) for the androgen receptor.
Methodology:
-
Preparation: A source of androgen receptor is prepared, typically from rat prostate cytosol or using a purified recombinant AR ligand-binding domain (LBD).[10]
-
Incubation: Increasing concentrations of the unlabeled test compound (Ostarine) are incubated with the AR preparation.[10] A constant, saturating concentration of a radiolabeled androgen, such as [3H]mibolerone or [3H]-DHT, is added to the mixture.[10][15] A non-steroidal antagonist (e.g., triamcinolone (B434) acetonide) may be included to prevent binding to other steroid receptors.[10]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18 hours) to reach binding equilibrium.[10]
-
Separation: Bound and free radioligand are separated. Common methods include the use of hydroxyapatite, which binds the receptor-ligand complex, or scintillation proximity assay (SPA) beads.[10][15]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A nonlinear regression analysis is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of Ostarine following administration.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[11][12] Animals are acclimatized and may be cannulated (e.g., jugular vein) for serial blood sampling.
-
Formulation & Dosing: Ostarine is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline.[11][12] The compound is administered via the desired route, typically oral (gavage) or intravenous (injection).[10]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Ostarine and its major metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Visualizations
Signaling Pathway
Caption: Classical Androgen Receptor (AR) signaling pathway activated by Ostarine.
Experimental Workflow
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Logical Relationship
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
References
- 1. swolverine.com [swolverine.com]
- 2. predatornutrition.com [predatornutrition.com]
- 3. Everything You Need to Know About Ostarine [connect.aacp.org]
- 4. genemedics.com [genemedics.com]
- 5. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Architectural Precision of Androgen Receptor Modulation: A Technical Guide to the Molecular Structure of SARMs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgen-based therapeutics, offering the potential for tissue-selective anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This in-depth technical guide elucidates the core molecular structures that define the diverse classes of nonsteroidal SARMs. It provides a comprehensive overview of their physicochemical properties, structure-activity relationships (SAR), and the downstream signaling pathways they modulate. Detailed experimental protocols for assessing androgen receptor binding affinity and in vivo tissue selectivity are provided, alongside comparative quantitative data to guide future drug discovery and development efforts.
Introduction: The Rationale for Selective Androgen Receptor Modulation
The androgen receptor (AR), a member of the nuclear receptor superfamily, is the primary mediator of the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While the anabolic effects of androgens on muscle and bone are therapeutically desirable for a range of conditions including muscle wasting diseases, osteoporosis, and hypogonadism, their androgenic effects on tissues such as the prostate and skin, as well as potential cardiovascular risks, limit their clinical utility.
SARMs are a class of compounds designed to overcome these limitations by exhibiting tissue-selective agonism of the AR.[1] They can be broadly categorized into steroidal and nonsteroidal agents. While steroidal SARMs are derived from the testosterone molecule, nonsteroidal SARMs possess diverse chemical scaffolds that are not substrates for enzymes like 5α-reductase or aromatase, thereby avoiding conversion to DHT or estrogens, respectively.[2] This guide focuses on the molecular architecture of these nonsteroidal SARMs.
Core Molecular Scaffolds of Nonsteroidal SARMs
The chemical diversity of nonsteroidal SARMs is a testament to the extensive medicinal chemistry efforts in this field. Several core scaffolds have been identified, each with a unique profile of potency, selectivity, and pharmacokinetic properties.[2][3]
Aryl-Propionamide Derivatives
The discovery of aryl-propionamide-based SARMs stemmed from structural modifications of the nonsteroidal antiandrogen, bicalutamide.[4] These compounds typically feature a para-substituted phenol (B47542) residue linked to a 2-hydroxy-2-methylpropionamide moiety, which in turn is connected to a bi-substituted phenyl group.[4]
Key SAR Insights:
-
An ether linkage between the phenol and propionamide (B166681) core was found to enhance metabolic stability and in vivo half-life.[4]
-
Substituents on the phenyl rings play a crucial role in determining binding affinity and functional activity. For instance, electron-withdrawing groups like cyano and nitro on the A-ring and specific halogen substitutions on the B-ring have been shown to be important for high-affinity binding.[5]
Exemplary Compounds: Ostarine (MK-2866) and S-23 are prominent examples of this class.
Quinolinone Derivatives
This class of SARMs is characterized by a quinolinone core. Ligandrol (LGD-4033) is a well-known example, featuring a pyrrolidinyl-benzonitrile structure.[6]
Key SAR Insights:
-
The quinolinone scaffold provides a rigid framework for orienting key pharmacophoric features.
-
Modifications at various positions of the quinoline (B57606) ring have been explored to optimize potency and selectivity.[7][8] The specific substitutions in LGD-4033 contribute to its high binding affinity.
Bicyclic Hydantoin (B18101) Derivatives
Developed from the antiandrogen nilutamide, bicyclic hydantoin SARMs exhibit a distinct heterocyclic core.[1][2]
Key SAR Insights:
-
The hydantoin ring and its substitutions are critical for interaction with the androgen receptor.[9]
-
The bicyclic nature of the scaffold introduces conformational constraints that can influence binding and activity.[2]
Tetrahydroquinoline (THQ) Derivatives
THQ-based SARMs represent another significant class of nonsteroidal modulators.
Key SAR Insights:
-
The THQ core serves as a versatile scaffold for structural modifications.[10][11]
-
SAR studies have focused on substitutions on the THQ ring and the appended side chains to enhance potency and oral bioavailability.[12][13]
Physicochemical and Pharmacokinetic Properties of Representative SARMs
The therapeutic potential of a SARM is not solely dependent on its binding affinity but also on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Ostarine (MK-2866) | C19H14F3N3O3 | 389.33 | - | Soluble in DMSO and Ethanol[14][15] |
| Ligandrol (LGD-4033) | C14H12F6N2O | 338.25 | 108 - 111 | Soluble in DMF, DMSO, and Ethanol[16][17] |
| RAD140 (Testolone) | C20H16ClN5O2 | 393.83 | - | Soluble in DMF, DMSO, and Ethanol[18][19] |
| S-23 | C18H13ClF4N2O3 | 416.76 | - | Soluble in Polyglycols and DMSO[20][21] |
Mechanism of Action: Modulating the Androgen Receptor Signaling Pathway
Nonsteroidal SARMs exert their effects by binding to the androgen receptor. This ligand-AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of co-activator and co-repressor proteins in various tissues.
Below is a diagram illustrating the canonical androgen receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of tricyclic tetrahydroquinolines as a new series of nonsteroidal selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. usbio.net [usbio.net]
- 15. abmole.com [abmole.com]
- 16. LGD-4033 | 1165910-22-4 [chemicalbook.com]
- 17. caymanchem.com [caymanchem.com]
- 18. RAD140 CAS#: 1182367-47-0 [m.chemicalbook.com]
- 19. caymanchem.com [caymanchem.com]
- 20. S-23 | Androgen Receptor | TargetMol [targetmol.com]
- 21. S-23 - Receptor Chem - Buy S23 UK EU USA | 99% Pure SARMs [receptorchem.co.uk]
Ostarine (Enobosarm, GTx-024): An In-Depth Technical Guide on Androgen Receptor Interaction with Coactivators and Corepressors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ostarine (also known as Enobosarm, GTx-024, MK-2866, or S-22) is a well-characterized, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic benefits in muscle and bone while having reduced androgenic effects in other tissues, such as the prostate. This technical guide provides a comprehensive overview of Ostarine's interaction with the androgen receptor and its differential modulation of coactivators and corepressors, which is believed to be a key mechanism underlying its tissue selectivity. The guide includes a summary of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in anabolic processes in skeletal muscle and bone. Traditional anabolic therapies using steroidal androgens are often associated with a range of undesirable side effects due to their systemic androgenic actions. Selective androgen receptor modulators (SARMs) represent a promising therapeutic alternative by demonstrating tissue-selective anabolic activity.[1][2] Ostarine is one of the most clinically advanced SARMs, having been investigated in numerous preclinical and clinical studies for conditions such as muscle wasting and osteoporosis.[3][4]
The tissue-selective effects of SARMs are thought to be mediated by their ability to induce a unique conformational change in the AR upon binding. This distinct conformation leads to differential recruitment of transcriptional coactivators and corepressors in a tissue-specific manner, ultimately resulting in differential gene regulation.[5][6] This guide delves into the molecular mechanisms of Ostarine's action, with a focus on its interplay with AR coregulators.
Quantitative Data on Ostarine-Androgen Receptor Interaction
Ostarine binds to the androgen receptor with high affinity. The following tables summarize the available quantitative data for Ostarine's interaction with the AR and its functional activity.
| Parameter | Value | Species | Assay Method | Reference |
| Kᵢ | 3.8 nM | Rat | In vitro competitive radioligand binding assay with [³H]mibolerone | [5][7] |
Table 1: Ostarine Binding Affinity for the Androgen Receptor. This table presents the inhibition constant (Kᵢ) of Ostarine for the rat androgen receptor.
| Cell Line | Agonist | EC₅₀ | Species (AR) | Assay Method | Reference |
| COS7 | SARM-2f | 2.5 nM | Rat | Luciferase Reporter Assay | [8] |
| COS7 | SARM-2f | 3.0 nM | Monkey | Luciferase Reporter Assay | [8] |
| COS7 | SARM-2f | 3.6 nM | Human | Luciferase Reporter Assay | [8] |
| COS7 | Testosterone (B1683101) | 12 nM | Rat | Luciferase Reporter Assay | [8] |
| COS7 | Testosterone | 3.2 nM | Monkey | Luciferase Reporter Assay | [8] |
| COS7 | Testosterone | 11 nM | Human | Luciferase Reporter Assay | [8] |
| C6 Cells | Ostarine | (twofold > Bicalutamide) | Not Specified | Cell Viability/Inhibition | [9] |
Table 2: Functional Activity of SARMs in Reporter Gene Assays. This table shows the half-maximal effective concentration (EC₅₀) values for a similar SARM, SARM-2f, and testosterone in activating the androgen receptor in a luciferase reporter gene assay in COS7 cells expressing rat, monkey, or human AR. It also includes qualitative data on Ostarine's inhibitory activity in C6 glioma cells.
Interaction with Coactivators and Corepressors
The tissue-selective action of Ostarine is attributed to its ability to induce a specific conformation in the AR, leading to differential recruitment of coactivators and corepressors in various tissues. In anabolic tissues like muscle, the Ostarine-AR complex is thought to preferentially recruit coactivators, leading to the transcription of genes involved in muscle growth. Conversely, in androgenic tissues like the prostate, the complex may recruit a different set of coregulators, including corepressors, resulting in a blunted or even antagonistic effect.[5][6]
Studies have shown that SARMs can induce the recruitment of both coactivators and corepressors.[10] For instance, in the presence of certain SARMs, the AR can recruit corepressors like SMRT and NCoR in prostate cells, while still recruiting coactivators in muscle cells.[5] The precise stoichiometry and dynamics of these interactions are key determinants of the tissue-specific gene expression profile.
Signaling Pathways
Genomic Signaling Pathway
The canonical genomic signaling pathway of the androgen receptor involves its translocation to the nucleus upon ligand binding, where it binds to androgen response elements (AREs) in the promoter regions of target genes. This is followed by the recruitment of a complex of coactivators and the basal transcription machinery to initiate gene transcription.
Caption: Ostarine-mediated genomic androgen receptor signaling pathway.
Non-Genomic Signaling Pathway: MAPK/ERK Activation
In addition to its genomic effects, Ostarine has been shown to activate non-genomic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway in muscle cells.[1][11] This rapid, non-transcriptional signaling is also mediated by the androgen receptor and contributes to the proliferative and anti-apoptotic effects of Ostarine.[1]
Caption: Ostarine-induced non-genomic MAPK/ERK signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of Ostarine with the androgen receptor and its coregulators.
Luciferase Reporter Gene Assay for AR Activity
This assay is used to quantify the transcriptional activity of the AR in response to Ostarine.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing androgen response elements (AREs). In the presence of an AR agonist like Ostarine, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the AR transcriptional activity.[12][13]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, PC3, or C2C12) in a 96-well plate at a suitable density.
-
Co-transfect the cells with an AR expression vector, an ARE-luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with a medium containing serial dilutions of Ostarine or a vehicle control.
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the Ostarine concentration to determine the EC₅₀ value.
-
Co-immunoprecipitation (Co-IP) for AR-Coregulator Interaction
Co-IP is used to demonstrate the physical interaction between the AR and its coactivators or corepressors in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., AR) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., a coactivator) is physically associated with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., LNCaP or C2C12) with Ostarine or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the AR overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the specific coactivator or corepressor of interest, as well as an antibody against the AR as a positive control.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for AR Cistrome Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, in this case, the androgen receptor, in response to Ostarine treatment.
Principle: Cells are treated with Ostarine, and the protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody against the AR is used to immunoprecipitate the AR-bound DNA fragments. The DNA is then purified and sequenced to identify the genomic regions where the AR was bound.[14][15]
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells (e.g., LNCaP or VCaP) with Ostarine or a vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an AR-specific antibody overnight.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of AR enrichment.
-
Perform motif analysis and functional annotation of the AR binding sites.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive and robust method for quantifying the interaction between the AR and a specific coactivator or corepressor peptide in a high-throughput format.[12][16]
Principle: The AR is labeled with a donor fluorophore (e.g., terbium), and a peptide representing the interaction motif of a coregulator is labeled with an acceptor fluorophore (e.g., fluorescein). When Ostarine induces the interaction between the AR and the peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer. The resulting FRET signal is proportional to the extent of the interaction.
Protocol:
-
Assay Setup:
-
In a 384-well plate, add a purified, tagged AR protein (e.g., GST-AR LBD).
-
Add a terbium-labeled anti-tag antibody (e.g., anti-GST).
-
Add the fluorescein-labeled coregulator peptide.
-
-
Compound Addition:
-
Add serial dilutions of Ostarine or a control compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the log of the Ostarine concentration to determine the EC₅₀ for coactivator recruitment or the IC₅₀ for corepressor displacement.
-
Experimental and Drug Discovery Workflows
The characterization of SARM-coregulator interactions is a key component of the SARM discovery and development process. The following diagram illustrates a typical workflow.
Caption: Workflow for the characterization of SARM-coregulator interactions.
Conclusion
Ostarine represents a leading example of a selective androgen receptor modulator with significant therapeutic potential. Its tissue-selective anabolic effects are intricately linked to its ability to induce a unique conformation in the androgen receptor, leading to differential recruitment of coactivators and corepressors. This guide has provided a comprehensive overview of the current understanding of Ostarine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A deeper understanding of the interplay between SARMs, the androgen receptor, and its coregulatory network will be crucial for the development of next-generation tissue-selective androgenic compounds with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurodiagnostico.com [eurodiagnostico.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A graphical systems model and tissue-specific functional gene sets to aid transcriptomic analysis of chemical impacts on the female teleost reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Tissue-Specific Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. labs.dana-farber.org [labs.dana-farber.org]
- 16. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anabolic and Androgenic Effects of Novel Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate. This technical guide provides a comprehensive overview of the core principles underlying the investigation of novel SARMs. It details the experimental protocols for assessing their anabolic and androgenic properties, presents a comparative analysis of quantitative data for prominent novel SARMs, and illustrates the key signaling pathways involved in their mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction
Traditional anabolic androgenic steroids (AAS) have demonstrated significant efficacy in promoting muscle and bone growth; however, their clinical utility is often limited by a wide range of undesirable androgenic effects, including benign prostatic hyperplasia, acne, and potential virilization in women.[1] The development of non-steroidal SARMs aims to overcome these limitations by achieving tissue-selective activation of the androgen receptor (AR).[2][3] These compounds are engineered to act as full agonists in anabolic tissues like skeletal muscle and bone, while exhibiting only partial agonist or even antagonist activity in androgenic tissues such as the prostate and seminal vesicles.[4] This tissue selectivity is the hallmark of a SARM and the primary focus of their preclinical and clinical investigation.[5]
Core Signaling Pathways
The tissue-selective effects of SARMs are attributed to their unique interactions with the androgen receptor and the subsequent modulation of downstream signaling pathways. Unlike dihydrotestosterone (B1667394) (DHT), which activates a broad range of genomic and non-genomic pathways, SARMs appear to utilize distinct signaling cascades that differ between anabolic and androgenic tissues.[2]
In muscle cells, SARMs have been shown to robustly induce AR transactivation, an effect that is enhanced by the coactivator SRC-1.[2] This suggests that the conformation of the SARM-AR complex in muscle tissue is particularly favorable for the recruitment of coactivators that promote gene transcription leading to muscle hypertrophy. One proposed mechanism involves the activation of pathways such as Src kinase, MEK-1/2, ERK, and p38 MAPK.[2]
Conversely, in prostate cells, the SARM-AR complex may recruit a combination of coactivators and corepressors, leading to a blunted or partial agonist response.[2] DHT, in contrast, primarily signals through pathways including IP3, PLC, PI3K, PKC, ERK, and JNK in these cells.[2][6] This differential signaling provides a molecular basis for the observed tissue selectivity.
Experimental Protocols
The evaluation of novel SARMs relies on a battery of in vitro and in vivo assays designed to quantify their binding affinity, transcriptional activity, and tissue-selective effects.[5]
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a novel SARM for the androgen receptor.
Methodology: This assay is typically performed as a competitive radioligand binding assay.[5][7]
-
Preparation of AR Source: The androgen receptor can be obtained from rat prostate cytosol, or as a purified recombinant protein.[1][5]
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]mibolerone or [3H]-dihydrotestosterone, is used.[5][7]
-
Competition: A constant concentration of the radioligand and the AR source are incubated with varying concentrations of the unlabeled test SARM.
-
Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite slurry or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the SARM that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[7]
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of a novel SARM in activating AR-mediated gene transcription.
Methodology: This assay utilizes a cell line that is co-transfected with an AR expression vector and a reporter gene construct.[5][8]
-
Cell Line: A suitable cell line, such as CV-1 or a human osteosarcoma cell line (U2-OS), is used.[9][10]
-
Transfection: The cells are transfected with a plasmid encoding the human androgen receptor and a second plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).[5][8]
-
Treatment: The transfected cells are treated with varying concentrations of the test SARM. To assess antagonist activity, cells are co-treated with a known AR agonist like DHT.[5]
-
Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The reporter gene activity is plotted against the SARM concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.[11]
In Vivo Assay: The Hershberger Assay
Objective: To assess the in vivo anabolic and androgenic activity of a novel SARM and determine its tissue selectivity.
Methodology: The Hershberger assay is the gold standard for evaluating the in vivo effects of androgens and SARMs.[5][12]
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues highly sensitive to exogenous compounds.[13][14]
-
Dosing: The test SARM is administered daily for a period of 10 consecutive days, typically via oral gavage or subcutaneous injection.[12][15]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed.[12]
-
Data Analysis: The weights of the levator ani, prostate, and seminal vesicles from the SARM-treated groups are compared to those of a vehicle-treated control group and often a positive control group treated with a known androgen like testosterone (B1683101) propionate. The anabolic-to-androgenic ratio is calculated to quantify the tissue selectivity of the SARM.
Quantitative Data on Novel SARMs
The following tables summarize key quantitative data for several novel SARMs, providing a basis for comparison of their potency and selectivity.
Table 1: In Vitro Activity of Novel SARMs
| SARM | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Cell Line |
| RAD140 (Testolone) | 7[16] | - | - |
| LGD-4033 (Ligandrol) | ~1[17] | - | - |
| BMS-564929 | 2.11[11] | 0.44[11] | C2C12 Myoblasts |
| 8.66[11] | Prostate Epithelial Cells | ||
| S-23 | 1.7[9] | - | - |
Table 2: In Vivo Anabolic and Androgenic Activity of Novel SARMs (Hershberger Assay in Rats)
| SARM | Anabolic Activity (Levator Ani) | Androgenic Activity (Prostate) | Anabolic:Androgenic Ratio |
| RAD140 (Testolone) | Potent Agonist | Weaker Partial Agonist | 90:1 (purported)[16] |
| LGD-4033 (Ligandrol) | Potent Agonist | Partial Agonist | >500:1[6][17] |
| BMS-564929 | ED50 = 0.0009 mg/kg | ED50 = 0.14 mg/kg | 160:1[11] |
| S-23 | Full Agonist | Full Agonist | Favorable (selective at lower doses)[9][18] |
Conclusion
The investigation of novel SARMs is a dynamic field with the potential to revolutionize the treatment of muscle wasting, osteoporosis, and other conditions. A thorough understanding of their differential signaling pathways and the application of standardized in vitro and in vivo assays are critical for the successful identification and development of new therapeutic candidates. The data presented in this guide highlight the significant progress made in achieving tissue selectivity and provide a framework for the continued exploration of this promising class of compounds. Further research is necessary to fully elucidate the long-term safety and efficacy of these novel agents in clinical settings.
References
- 1. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. swolverine.com [swolverine.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oecd.org [oecd.org]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. moreplatesmoredates.com [moreplatesmoredates.com]
- 17. moreplatesmoredates.com [moreplatesmoredates.com]
- 18. purerawz.co [purerawz.co]
Cellular pathways modulated by Androgen Receptor Modulator 3
An in-depth technical guide on the cellular pathways modulated by Selective Androgen Receptor Modulators (SARMs).
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects on tissues like the prostate gland.[1][2] The term "Androgen Receptor Modulator 3" does not correspond to a standardized nomenclature for a specific SARM. Therefore, this guide will provide a comprehensive overview of the cellular pathways modulated by the SARM class of molecules, using well-characterized examples such as Enobosarm (also known as Ostarine, GTx-024, or S-22) for illustration.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanisms of SARM action, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action of SARMs
SARMs exert their effects through both genomic and non-genomic signaling pathways, and their tissue selectivity is a key feature that is still under active investigation.[1]
Genomic Pathway
The classical, or genomic, pathway of SARM action involves the androgen receptor, a member of the nuclear steroid hormone receptor superfamily.[3] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3]
-
Ligand Binding: A SARM enters the cell and binds to the ligand-binding domain (LBD) of the AR.
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3]
-
Dimerization and Nuclear Translocation: The activated AR-SARM complex then dimerizes and translocates to the nucleus.[3]
-
DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[3]
-
Co-regulator Recruitment and Gene Expression: The AR-SARM complex recruits a specific set of co-activator and co-repressor proteins, which ultimately modulates the transcription of androgen-responsive genes, leading to the desired anabolic effects in tissues like muscle and bone.[1][4]
The tissue-selective effects of SARMs are thought to be partly due to the differential recruitment of co-regulators in different cell types.[1][4] For instance, in tissues where co-activators are abundant (e.g., muscle and bone), SARMs act as agonists.[1] In tissues where co-repressors are more prevalent (e.g., the prostate), they may act as partial agonists or antagonists.[1][4]
Non-Genomic Signaling
In addition to the genomic pathway, SARMs can also elicit rapid, non-genomic effects through signaling cascades initiated at the cell membrane or within the cytoplasm.[1][4] These pathways are often mediated by a subpopulation of AR located outside the nucleus.[4] Non-genomic signaling is crucial for some of the anabolic effects of androgens and contributes to the tissue-selective actions of SARMs.[1][4]
Cellular Pathways Modulated by SARMs
SARMs have been shown to differentially modulate several key signaling pathways compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT). This differential modulation is a cornerstone of their tissue-selective activity.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
-
SARM-mediated Activation: Studies have shown that SARMs, including arylpropionamide-based SARMs like S-22, can activate the ERK and p38 MAPK pathways.[4][5] In neuronal cells, the SARMs RAD140 and RAD192 have been shown to activate MAPK/ERK signaling, which is linked to their neuroprotective effects.[6]
-
Differential Effects Compared to DHT: While DHT also activates the ERK pathway, SARMs may do so through distinct upstream mechanisms.[4][5] For example, in prostate cells, DHT stimulates ERK, whereas some SARMs activate the anti-proliferative p38 MAPK pathway.[7] In bone cells, however, both DHT and SARMs can activate the proliferative ERK signaling pathway.[7]
-
Enobosarm (Ostarine/GTx-024): In breast cancer cells, Enobosarm has been shown to inhibit the phosphorylation of oncogenic proteins including pERK.[8] This highlights the context-dependent effects of SARMs on this pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth.
-
Differential Modulation: A key difference between some SARMs and DHT lies in their reliance on the PI3K/Akt pathway. DHT-mediated AR activation often involves this pathway.[4][5] In contrast, certain SARMs, such as S-22, can mediate their effects independently of the PI3K/Akt signaling pathway.[5] This independence may contribute to the reduced proliferative effects of SARMs in tissues like the prostate.[5]
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production. It plays a significant role in muscle homeostasis.
-
Androgen-mediated Regulation: Testosterone has been shown to upregulate SMAD7, an inhibitor of the TGF-β signaling pathway, thereby downregulating TGF-β target genes.[9] This inhibitory effect on TGF-β signaling is thought to contribute to the anabolic effects of androgens on muscle. While direct evidence for SARMs modulating this pathway is still emerging, their anabolic effects on muscle suggest a potential interaction. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[10][11]
Quantitative Data on SARM Effects
The following tables summarize quantitative data from preclinical and clinical studies on the effects of various SARMs.
Table 1: Effects of Enobosarm (GTx-024/Ostarine) in a Phase II Clinical Trial in Elderly Men and Postmenopausal Women
| Parameter | Dose | Result | Citation |
| Lean Body Mass | 3 mg/day | 1.25 kg increase | [12] |
| Stair Climb Power | 3 mg/day | Significant improvement | [13] |
| Fat Mass | 3 mg/day | Decrease | [14] |
Table 2: Preclinical Effects of SARM S-22 in Castrated Rats
| Tissue | S-22 Effect | Comparison to DHT | Citation |
| Levator Ani Muscle | Increased weight | Potent anabolic effect | [5][15] |
| Prostate | Decreased size | Sparing effect | [5][15] |
Table 3: Effects of Ostarine on Adipocyte Metabolism in vitro
| Parameter | Ostarine Concentration | Effect | Citation |
| Leptin Secretion | 1 µM | Decreased | [16] |
| Adiponectin Secretion | 0.001 and 1 µM | Decreased | [16] |
Visualizations of Cellular Pathways and Workflows
SARM Signaling Pathways
Caption: Overview of genomic and non-genomic SARM signaling pathways.
TGF-β Signaling Pathway
Caption: Canonical TGF-β/Smad signaling pathway.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Experimental Protocols
In Vitro AR Transactivation Assay
This assay measures the ability of a SARM to activate the androgen receptor and drive the expression of a reporter gene.
Materials:
-
CV-1 cells (or other suitable cell line)
-
Human AR expression vector
-
Luciferase reporter vector with an ARE promoter
-
β-galactosidase vector (for transfection control)
-
Cell culture medium and supplements
-
Transfection reagent
-
SARM compound and DHT (positive control)
-
Luciferase assay system
-
Lysis buffer
Protocol:
-
Cell Seeding: Plate CV-1 cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and β-galactosidase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing the test SARM at various concentrations or 1 nM DHT. Include a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using 100 µL of lysis buffer per well.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay system's protocol.
-
β-galactosidase Assay: Measure β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity (normalized to β-galactosidase activity) and express it as a percentage of the maximal activation observed with DHT.
Western Blot for Kinase Phosphorylation
This protocol is used to detect changes in the phosphorylation status of kinases like ERK and Akt upon SARM treatment.
Materials:
-
LNCaP or U2OS-AR cells
-
SARM compound and DHT
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before treating with the SARM or DHT for the desired time (e.g., 15 minutes for rapid signaling events).
-
Cell Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if the AR binds to specific DNA regions (AREs) in response to SARM treatment.[17][18]
Materials:
-
LNCaP cells
-
SARM compound and DHT
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-AR antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target AREs
Protocol:
-
Cross-linking: Treat LNCaP cells with the SARM or DHT. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[17]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.[18]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-AR antibody or a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads several times with different wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Quantify the amount of immunoprecipitated DNA for specific AREs using quantitative PCR (qPCR). Compare the enrichment of target DNA in the AR-immunoprecipitated sample to the IgG control.
Conclusion
Selective Androgen Receptor Modulators represent a promising class of therapeutics that leverage a nuanced understanding of androgen receptor signaling. Their ability to differentially modulate genomic and non-genomic pathways, such as the MAPK/ERK and PI3K/Akt cascades, underlies their tissue-selective anabolic effects. By favoring anabolic outcomes in muscle and bone while minimizing androgenic effects in tissues like the prostate, SARMs offer a potential therapeutic advantage over traditional androgens. Further research into the intricate molecular mechanisms governing their tissue selectivity will be crucial for the continued development and clinical application of this innovative class of drugs.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 12. verupharma.com [verupharma.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroidal androgens and nonsteroidal, tissue-selective androgen receptor modulator, S-22, regulate androgen receptor function through distinct genomic and nongenomic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Gene Expression Changes Induced by Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate. This technical guide provides a comprehensive overview of the molecular mechanisms underlying SARM-induced gene expression changes. It details the intricate signaling pathways, summarizes available quantitative data on gene expression alterations for key SARMs, and provides detailed experimental protocols for researchers investigating these compounds. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and endocrine research.
Introduction to Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of androgen receptor ligands that display tissue-selective activation of androgenic signaling.[1] Unlike traditional anabolic steroids, which can lead to a range of undesirable side effects due to their systemic actions, SARMs are designed to selectively target the androgen receptor in specific tissues.[2] This tissue selectivity is the cornerstone of their therapeutic potential, aiming to harness the anabolic effects of androgens in musculoskeletal tissues while minimizing adverse effects on reproductive organs.[2]
The mechanism of tissue selectivity is believed to arise from the unique conformational changes induced in the androgen receptor upon SARM binding. This leads to differential recruitment of co-activators and co-repressors in a tissue-specific manner, ultimately resulting in a distinct gene expression profile compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4]
This guide will focus on three prominent non-steroidal SARMs:
-
LGD-4033 (Ligandrol): Primarily investigated for its potent muscle-building effects.
-
Ostarine (MK-2866/Enobosarm): Studied for its effects on both muscle and bone.
-
RAD140 (Testolone): Investigated for its potential in treating muscle wasting and breast cancer.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5] Its activation and subsequent regulation of gene expression is a multi-step process.
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgenic ligand, such as a SARM, induces a conformational change in the AR, leading to its dissociation from the HSPs.[6]
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.[6]
-
DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[7]
-
Transcriptional Regulation: Upon binding to AREs, the AR recruits a complex of co-regulatory proteins, including co-activators (e.g., SRC-1, p300) and co-repressors (e.g., NCoR, SMRT).[1][8] The specific cohort of co-regulators recruited is influenced by the conformation of the AR, which is in turn determined by the bound ligand. This differential recruitment is a key mechanism underlying the tissue-selective effects of SARMs.[3][9] The assembled transcriptional machinery then initiates or represses the transcription of target genes, leading to changes in protein synthesis and cellular function.
Below is a diagram illustrating the canonical androgen receptor signaling pathway.
SARM-Induced Gene Expression Changes: Quantitative Data
The following tables summarize the known and inferred gene expression changes induced by LGD-4033, Ostarine (MK-2866), and RAD140 in their primary target tissues. It is important to note that publicly available, peer-reviewed quantitative RNA-sequencing or microarray data with specific fold-changes for many SARMs is limited. Therefore, some of the expected effects are inferred from their known anabolic properties and data from similar compounds.
LGD-4033: Muscle Tissue
LGD-4033 is recognized for its potent anabolic effects on skeletal muscle. The anticipated gene expression changes are geared towards promoting myogenesis and muscle hypertrophy.
| Gene | Function | Expected Effect of LGD-4033 (Inferred) | Observed Effect of Ostarine (Qualitative) | Reference |
| MyoD | Myogenic determination factor, a key regulator of muscle cell differentiation. | Upregulation | Increased mRNA and protein expression | [10] |
| Myogenin | Muscle-specific transcription factor, crucial for myoblast fusion and muscle fiber formation. | Upregulation | Increased mRNA and protein expression | [10][11] |
| Myostatin (MSTN) | A negative regulator of muscle growth. | Downregulation | Not explicitly stated | Inferred |
| IGF-1 | Insulin-like growth factor 1, a key promoter of muscle protein synthesis. | Upregulation | Not explicitly stated | Inferred |
| Androgen Receptor (AR) | Mediates the effects of androgens and SARMs. | Upregulation | Not explicitly stated | Inferred |
Ostarine (MK-2866): Bone Tissue
Ostarine has demonstrated beneficial effects on bone density and healing.[2] Its mechanism involves stimulating osteoblast activity and modulating key signaling pathways in bone formation.
| Gene | Function | Expected Effect of Ostarine | Quantitative Data (Fold Change) | Reference |
| Alkaline Phosphatase (ALP) | An early marker of osteoblast differentiation and bone formation. | Upregulation | Elevated gene expression in callus | [2] |
| Collagen Type I (COL1A1) | The major structural protein of bone matrix. | Upregulation | Not explicitly stated | [12][13] |
| Runx2 | A master transcription factor for osteoblast differentiation. | Upregulation | Not explicitly stated | Inferred |
| Osteocalcin (OCN) | A late marker of osteoblast differentiation and bone mineralization. | Upregulation | Not explicitly stated | Inferred |
| RANKL | A key factor in osteoclast formation and bone resorption. | Downregulation | Decreased mRNA expression | [4] |
RAD140: Breast and Prostate Cancer Cells
RAD140 has shown promise in preclinical models of androgen receptor-positive (AR+) breast cancer and may have applications in prostate cancer.[14][15] Its mechanism in these contexts often involves the suppression of estrogen receptor (ER) signaling.
| Gene | Tissue/Cell Line | Effect of RAD140 | Quantitative Data (Fold Change) | Reference |
| ESR1 (Estrogen Receptor α) | AR+/ER+ Breast Cancer Cells | Downregulation | Substantial suppression of mRNA | [7][14][16] |
| FKBP5 | AR+/ER+ Breast Cancer Xenografts | Upregulation | Profound induction | [14] |
| ZBTB16 | AR+/ER+ Breast Cancer Xenografts | Upregulation | Profound induction | [14] |
| PGR (Progesterone Receptor) | AR+/ER+ Breast Cancer Xenografts | Downregulation | Substantially suppressed | [14] |
| TFF1 (Trefoil Factor 1) | AR+/ER+ Breast Cancer Xenografts | Downregulation | Substantially suppressed | [14] |
| Genes associated with DNA replication | AR+/ER+ Breast Cancer Xenografts | Downregulation | Enriched in downregulated genes | [17] |
Detailed Experimental Protocols
Investigating the effects of SARMs on gene expression requires a series of well-defined molecular biology techniques. The following sections provide detailed protocols for a typical experimental workflow.
Experimental Workflow Overview
The general workflow for analyzing SARM-induced gene expression changes is as follows:
Protocol 1: RNA Isolation from Cultured Cells
This protocol is for isolating total RNA from cells grown in culture.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
TRIzol® Reagent or similar lysis buffer
-
Chloroform
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Pipettes and RNase-free tips
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® Reagent directly to the culture dish (for a 10 cm dish).
-
Incubate for 5 minutes at room temperature to allow for complete cell lysis.
-
-
Phase Separation:
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Add 0.2 mL of chloroform.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new microcentrifuge tube.
-
Add 0.5 mL of isopropanol to precipitate the RNA.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.
Materials:
-
Total RNA sample
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
dNTP mix (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
5X Reaction Buffer
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup:
-
In a 0.2 mL PCR tube, combine the following on ice:
-
Total RNA (1 µg)
-
Random hexamers (1 µL) or Oligo(dT) primers (1 µL)
-
dNTP mix (1 µL)
-
RNase-free water to a final volume of 13 µL.
-
-
-
Denaturation and Annealing:
-
Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
-
Reverse Transcription Mix:
-
Prepare a master mix containing:
-
5X Reaction Buffer (4 µL)
-
RNase inhibitor (0.5 µL)
-
Reverse Transcriptase (1 µL)
-
RNase-free water (1.5 µL)
-
-
Add 7 µL of this master mix to each RNA/primer mixture.
-
-
Incubation:
-
Incubate the reaction at 25°C for 10 minutes (for random hexamers), followed by 50 minutes at 42°C.
-
Inactivate the enzyme by heating at 85°C for 5 minutes.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR reaction.
Materials:
-
cDNA template
-
Forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix for each gene to be analyzed. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix (10 µL)
-
Forward Primer (10 µM stock, 0.5 µL)
-
Reverse Primer (10 µM stock, 0.5 µL)
-
Nuclease-free water (4 µL)
-
Diluted cDNA template (5 µL)
-
-
-
Plate Setup:
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Add the cDNA template to the respective wells.
-
Include no-template controls (NTCs) for each primer set.
-
Seal the plate with an optical seal.
-
-
qPCR Run:
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following typical cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: As per instrument instructions.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method :[1][5][9]
-
Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct (gene of interest) - Ct (housekeeping gene)
-
Normalize to Control (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, the androgen receptor.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Antibody against the Androgen Receptor
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure (abbreviated):
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequence reads to a reference genome to identify regions of enrichment, which represent the AR binding sites.
Conclusion
Selective Androgen Receptor Modulators hold significant promise for a variety of therapeutic applications due to their ability to selectively modulate androgen receptor activity. Understanding the precise gene expression changes induced by these compounds is crucial for their continued development and for elucidating their mechanisms of action. This guide has provided an overview of the AR signaling pathway, summarized the current knowledge on gene expression changes induced by LGD-4033, Ostarine, and RAD140, and detailed the key experimental protocols used to study these effects. As research in this field progresses, the generation of more comprehensive quantitative transcriptomic and cistromic data will be essential for a deeper understanding of the tissue-selective properties of SARMs and for the rational design of next-generation androgenic therapies.
References
- 1. toptipbio.com [toptipbio.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 6. KEGG T01001: AR [genome.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KEGG PATHWAY: map05215 [genome.jp]
- 9. youtube.com [youtube.com]
- 10. KEGG PATHWAY: hsa05215 [kegg.jp]
- 11. youtube.com [youtube.com]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. GEO Accession viewer [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Collection - Data from Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen ReceptorâPositive Breast Cancer Models with a Distinct Mechanism of Action - Clinical Cancer Research - Figshare [aacr.figshare.com]
The Dawn of a New Anabolic Era: A Technical Guide to Next-Generation Tissue-Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The quest for compounds that exhibit the therapeutic benefits of androgens on muscle and bone, while minimizing the androgenic side effects on tissues like the prostate, has led to the development of a promising class of molecules known as Selective Androgen Receptor Modulators (SARMs). This in-depth technical guide provides a comprehensive overview of the core principles in the discovery and preclinical characterization of next-generation, non-steroidal SARMs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to navigate this exciting field of anabolic research.
The Androgen Receptor Signaling Pathway: A Primer
The androgen receptor (AR), a member of the nuclear receptor superfamily, is the central mediator of androgen action. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgenic ligand, such as dihydrotestosterone (B1667394) (DHT) or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process is further fine-tuned by the recruitment of a complex array of coactivator and corepressor proteins, which ultimately dictates the tissue-specific physiological response.
The Principle of Tissue Selectivity
The remarkable tissue selectivity of SARMs is a key differentiator from traditional anabolic steroids. Several mechanisms are proposed to contribute to this phenomenon:
-
Differential Co-regulator Recruitment: The conformation of the AR-SARM complex is distinct from that of the AR bound to endogenous androgens. This unique conformation can lead to the recruitment of a different subset of coactivator and corepressor proteins in various tissues, resulting in a tissue-specific pattern of gene expression.[1] For instance, a SARM might act as a potent agonist in muscle by efficiently recruiting coactivators, while in the prostate, it may recruit a mix of coactivators and corepressors, leading to a partial or even antagonistic effect.
-
Lack of 5α-Reductase Metabolism: Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase, which is highly expressed in androgenic tissues like the prostate. Non-steroidal SARMs are not substrates for this enzyme, thus avoiding the amplification of androgenic signaling in these tissues.
-
Pharmacokinetics and Tissue Distribution: The unique pharmacokinetic properties of each SARM can influence its concentration and residence time in different tissues, further contributing to its selective effects.
Quantitative Data of Leading Next-Generation SARMs
The following tables summarize the key in vitro and in vivo preclinical data for some of the most well-characterized next-generation SARMs.
Table 1: In Vitro Androgen Receptor Binding Affinity and Potency
| Compound | Chemical Class | AR Binding Affinity (Ki, nM) | In Vitro Potency (EC50/IC50, nM) | Reference |
| Enobosarm (Ostarine, MK-2866) | Aryl Propionamide | ~3 | ~10-20 (agonist) | - |
| Ligandrol (LGD-4033) | Diarylpropionamide | ~1 | ~1 (agonist) | [2] |
| RAD140 (Testolone) | Bicyclic Hydantoin | 7 | 0.1 (agonist) | [3] |
| BMS-564929 | Aryl Propionamide | 2.1 | Subnanomolar (agonist) | - |
| Testosterone | Steroidal | 29 | - | [3] |
| Dihydrotestosterone (DHT) | Steroidal | 10 | 0.05 (agonist) | [3] |
Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rat Model (Hershberger Assay)
| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Anabolic/Androgenic Ratio | Reference |
| Enobosarm (Ostarine, MK-2866) | 1 | ~100% | ~20% | ~15% | High | - |
| Ligandrol (LGD-4033) | 1 | >100% | ~25% | ~20% | >500:1 | [2] |
| RAD140 (Testolone) | 0.3 | ~100% | Minimal increase | Minimal increase | ~90:1 | [3] |
| 10 | >100% | ~60% | ~50% | [3] | ||
| Testosterone Propionate (B1217596) (TP) | 0.5 | ~100% | ~100% | ~100% | 1:1 | [3] |
Key Experimental Protocols in SARM Discovery
A robust and standardized set of assays is crucial for the successful discovery and development of novel SARMs. The following section outlines the detailed methodologies for three cornerstone experiments.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the AR. The amount of radiolabeled ligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Materials:
-
Recombinant human androgen receptor or rat prostate cytosol as the AR source.
-
Radiolabeled ligand: [³H]-mibolerone.
-
Unlabeled ligand: Dihydrotestosterone (for determining non-specific binding).
-
Test compounds.
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled DHT.
-
In a microplate, add the AR preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the assay buffer (for total binding), a saturating concentration of unlabeled DHT (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radioligand. A common method is hydroxylapatite (HAP) slurry precipitation followed by washing.
-
Transfer the HAP pellet containing the bound radioligand to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Androgen-Responsive Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound on the androgen receptor.
Principle: This cell-based assay utilizes a host cell line (e.g., HEK293 or PC-3) that is co-transfected with an AR expression vector and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase) under the control of a promoter containing multiple androgen response elements (AREs). In the presence of an AR agonist, the activated AR binds to the AREs and drives the expression of the reporter gene, resulting in a measurable signal (e.g., light production). An antagonist will block this effect.
Materials:
-
Mammalian cell line (e.g., HEK293, PC-3).
-
AR expression vector.
-
ARE-driven luciferase reporter vector.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (for agonist activity) or with a fixed concentration of a known androgen (e.g., DHT) in the presence of serial dilutions of the test compound (for antagonist activity).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
For agonist assays, plot the luminescence signal against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.
-
For antagonist assays, plot the percentage of inhibition of the DHT-induced signal against the log concentration of the test compound to determine the IC50.
Hershberger Assay
Objective: To assess the in vivo androgenic and anti-androgenic activity of a test compound and to determine its tissue selectivity.
Principle: This assay uses a castrated prepubertal male rat model. In the absence of endogenous androgens, the weights of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and the levator ani muscle, regress. Administration of an androgenic substance will restore the weight of these tissues. The levator ani muscle is used as a surrogate for the anabolic effect on skeletal muscle, while the prostate and seminal vesicles are indicators of androgenic effects. By comparing the dose-response curves for these different tissues, the anabolic-to-androgenic ratio of a compound can be determined.
Materials:
-
Prepubertal male rats (e.g., Sprague-Dawley or Wistar).
-
Test compound and vehicle.
-
Testosterone propionate (TP) as a positive control for androgenic activity.
-
Flutamide (B1673489) as a positive control for anti-androgenic activity.
-
Surgical instruments for castration.
-
Analytical balance.
Procedure:
-
Castrate the rats at approximately 21 days of age.
-
Allow a post-operative recovery period of 7-10 days for the androgen-dependent tissues to regress.
-
Randomly assign the animals to treatment groups (n=6-8 per group).
-
For Androgenic Activity: Administer the test compound at various dose levels daily for 10 consecutive days. Include a vehicle control group and a TP positive control group.
-
For Anti-Androgenic Activity: Co-administer the test compound at various dose levels with a fixed, sub-maximal dose of TP daily for 10 consecutive days. Include a vehicle control group, a TP-only group, and a TP + flutamide group.
-
On day 11 (24 hours after the last dose), euthanize the animals and carefully dissect the ventral prostate, seminal vesicles (with coagulating glands and fluids), and the levator ani muscle.
-
Record the wet weight of each tissue.
-
Analyze the data by comparing the tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weights of the levator ani muscle with a proportionally smaller increase in the weights of the prostate and seminal vesicles indicates a favorable anabolic-to-androgenic profile.
Conclusion and Future Directions
The discovery of next-generation tissue-selective androgen receptor modulators represents a significant advancement in the field of anabolic therapies. The ability to uncouple the desired anabolic effects on muscle and bone from the unwanted androgenic side effects opens up a wide range of therapeutic possibilities for conditions such as muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia. The continued application of the robust discovery and preclinical development workflow outlined in this guide will undoubtedly lead to the identification of even more potent and selective SARM candidates. Future research will likely focus on further elucidating the intricate molecular mechanisms of tissue selectivity, exploring novel chemical scaffolds, and advancing the most promising candidates through clinical trials to ultimately bring these transformative therapies to patients in need. As of late 2025, no SARM has received FDA approval, but several are in late-stage clinical development, underscoring the significant therapeutic promise of this class of molecules.
References
An In-depth Technical Guide on the Role of a Novel Androgen Receptor Modulator in Cellular Signaling Cascades
Disclaimer: The term "Androgen Receptor Modulator 3" (ARM3) does not correspond to a scientifically recognized molecule. This guide, therefore, uses "ARM3" as a placeholder for a representative, next-generation, non-steroidal androgen receptor (AR) modulator, such as a selective androgen receptor modulator (SARM) or a novel anti-androgen like enzalutamide (B1683756) or darolutamide (B1677182). The data and pathways described are representative of such compounds to provide a framework for research and development professionals.
Executive Summary
This compound (ARM3) represents a new frontier in the modulation of androgen receptor (AR) signaling. Unlike traditional steroidal androgens, ARM3 exhibits a distinct pharmacological profile, offering tissue-selective agonistic or antagonistic activity. This selectivity presents a significant therapeutic advantage, potentially separating desired anabolic effects on muscle and bone from undesirable androgenic effects on tissues like the prostate.[1][2][3] This document provides a comprehensive overview of ARM3's mechanism of action, its impact on key cellular signaling cascades, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
ARM3 functions as a potent ligand for the androgen receptor, a ligand-activated nuclear transcription factor crucial for male sexual development and various physiological processes.[2][4] Upon binding to the AR's ligand-binding domain, ARM3 induces a conformational change in the receptor. This ARM3-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[4][5]
The tissue selectivity of ARM3 is believed to arise from its unique interaction with the AR, leading to the recruitment of distinct sets of coactivator and corepressor proteins in different cell types.[1][6] This differential recruitment results in a tissue-specific transcriptional output, allowing ARM3 to act as an agonist in some tissues (e.g., muscle, bone) while acting as an antagonist in others (e.g., prostate).[1][6]
Interaction with Cellular Signaling Cascades
ARM3's influence extends beyond the canonical AR signaling pathway, engaging in crosstalk with other major signaling networks. This interaction is critical to its overall cellular effect and therapeutic potential.
Canonical Androgen Receptor Signaling
In target tissues, ARM3 binding to the AR initiates a cascade of events leading to the regulation of gene expression. This process involves the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and binding to AREs.[7] The subsequent recruitment of the transcriptional machinery dictates the cellular response, which can range from proliferation and differentiation to apoptosis.[8]
Crosstalk with MAPK/ERK Pathway
Emerging evidence suggests that AR signaling can be modulated by and, in turn, modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[9] In some contexts, particularly in resistance to anti-androgen therapies, upregulation of the MAPK/ERK pathway has been observed.[10][11][12] ARM3 may influence this pathway, potentially by altering the expression or activity of upstream regulators like receptor tyrosine kinases (RTKs) or phosphatases.[9] This interaction is a critical area of investigation, as it may underlie both the therapeutic efficacy and potential resistance mechanisms to ARM3.
Interaction with PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis that interacts with AR signaling.[13][14] This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival. There is evidence of reciprocal crosstalk between the AR and PI3K/Akt pathways, where inhibition of one can lead to the compensatory activation of the other.[14] Understanding how ARM3 affects this interplay is crucial for predicting its efficacy and for designing rational combination therapies. For instance, darolutamide has been shown to negatively affect PI3K/Akt/mTOR signaling.[13]
Quantitative Data
The following tables summarize representative quantitative data for a next-generation AR modulator, designated here as ARM3. These values are indicative of the potency and selectivity expected from such a compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| ARM3 | Androgen Receptor | 0.5 ± 0.1 |
| Dihydrotestosterone (DHT) | Androgen Receptor | 1.2 ± 0.3 |
| Bicalutamide | Androgen Receptor | 150 ± 25 |
Table 2: In Vitro Functional Activity
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) |
| ARM3 (Antagonist) | LNCaP (Prostate Cancer) | AR Transcriptional Activity | 15 ± 3 |
| ARM3 (Agonist) | C2C12 (Myoblasts) | Myotube Differentiation | 5 ± 1 |
| Enzalutamide (Antagonist) | LNCaP (Prostate Cancer) | AR Transcriptional Activity | 36 ± 7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This protocol determines the binding affinity of ARM3 for the androgen receptor.
Protocol:
-
Preparation: A recombinant human AR ligand-binding domain is used.[15] A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), serves as the tracer.[16]
-
Incubation: The AR protein is incubated with a fixed concentration of [3H]-DHT and a range of concentrations of the test compound (ARM3).[17]
-
Separation: Bound and free radioligand are separated using a method such as filtration or scintillation proximity assay (SPA).[18]
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of ARM3 that inhibits 50% of [3H]-DHT binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[19]
AR Reporter Gene Assay
This assay measures the functional activity (agonist or antagonist) of ARM3 on AR-mediated gene transcription.[20][21]
References
- 1. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-nuclear AR Signaling in Prostate Cancer [frontiersin.org]
- 8. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation of MAPK signaling by CXCR7 leads to enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAPK Signaling by CXCR7 Leads to Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for a Novel Androgen Receptor Modulator (ARM3) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, SARMs are designed to elicit the anabolic benefits in muscle and bone while minimizing undesirable androgenic effects in tissues like the prostate.[1][3] This document provides a comprehensive experimental protocol for the initial in vitro characterization of a novel, hypothetical SARM designated as "Androgen Receptor Modulator 3" (ARM3) in relevant cell culture models. The protocols outlined below are intended to serve as a foundational guide for researchers to assess the compound's potency, selectivity, and mechanism of action.
The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus and modulates the expression of target genes.[2][4] In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[1][4] Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and nuclear translocation, where the AR-ligand complex binds to androgen response elements (AREs) on DNA to regulate gene transcription.[1][2]
Data Presentation
Table 1: ARM3 In Vitro Activity Profile (Example Data)
| Parameter | Cell Line | ARM3 | Dihydrotestosterone (DHT) | Bicalutamide |
| EC50 (nM) | AR-transfected HEK293 | 15 | 1 | N/A |
| IC50 (nM) | LNCaP (proliferation) | 150 | N/A | 500 |
| Relative Binding Affinity (%) | (vs. DHT) | 35 | 100 | 5 |
| Maximal AR Activation (%) | (vs. DHT) | 85 | 100 | N/A |
Table 2: Effect of ARM3 on AR Target Gene Expression (LNCaP cells, 24h treatment) (Example Data)
| Gene | Treatment (100 nM) | Fold Change (vs. Vehicle) |
| PSA (KLK3) | DHT | 15.2 |
| ARM3 | 9.8 | |
| TMPRSS2 | DHT | 12.5 |
| ARM3 | 7.3 | |
| FKBP5 | DHT | 25.0 |
| ARM3 | 18.5 |
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
Dosing Regimen for Selective Androgen Receptor Modulators in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a dosing regimen for a representative Selective Androgen Receptor Modulator (SARM) in a preclinical research setting. As "Androgen Receptor Modulator 3" is a non-specific term, this guide utilizes data from well-characterized nonsteroidal SARMs such as RAD140 and S-1, which are potent and orally bioavailable compounds evaluated in preclinical models.[1][2]
Introduction to Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[3] Unlike traditional anabolic steroids, SARMs are designed to promote the beneficial anabolic effects on muscle and bone while minimizing the androgenic side effects on reproductive tissues like the prostate.[1][4] Their mechanism of action involves binding to the AR and modulating its activity in a tissue-specific manner, which is thought to be influenced by the recruitment of tissue-specific co-regulators.[3] This selective activity makes them promising candidates for treating conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[2][5]
Quantitative Data Presentation: Preclinical Dosing Regimens
The following tables summarize quantitative data from preclinical studies on representative SARMs. It is crucial to note that optimal dosing is dependent on the specific SARM, the animal model, and the therapeutic indication being investigated.
Table 1: Pharmacokinetic Parameters of Representative SARMs in Rats
| Parameter | S-1 | S-4 | LGD-4033 | RAD140 |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | Sprague-Dawley Rats | Young Male Rats |
| Route of Administration | Intravenous (i.v.) & Oral (p.o.) | Intravenous (i.v.) & Oral (p.o.) | Oral Gavage | Oral |
| Dose Range | 0.1, 1, 10, 30 mg/kg | 0.5, 1, 10, 30 mg/kg | 3 mg/kg | 0.1, 1, 10, 30 mg/kg |
| Clearance | 3.6–5.2 ml/min/kg | 1.0–2.1 ml/min/kg | Not explicitly stated | Not explicitly stated |
| Volume of Distribution | 1460–1560 ml/kg | ~0.448 l/kg | Not explicitly stated | Not explicitly stated |
| Terminal Half-Life | 3.6–5.2 hours | 2.6–5.3 hours | Not explicitly stated | Not explicitly stated |
| Oral Bioavailability | 55%–60% | Dose-dependent, complete at lower doses | Not explicitly stated | Orally bioavailable |
| Reference | [2][6][7] | [4][8] | [5] | [1] |
Table 2: In Vivo Efficacy of RAD140 in a Rat Model of Anabolic Activity
| Animal Model | Treatment | Dose (mg/kg/day) | Duration | Key Finding | Reference |
| Young Castrated Male Rats | RAD140 | 0.1 | 28 days | Increased levator ani muscle weight above intact control. | [1] |
| Young Castrated Male Rats | RAD140 | 30 | 28 days | No stimulation of the prostate above the intact animal control level until this highest dose. | [1] |
Experimental Protocols
General Protocol for Oral Administration in Rodents
This protocol outlines the standard procedure for administering a SARM via oral gavage to rats.
Materials:
-
Test SARM (e.g., RAD140)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)[5]
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of the SARM.
-
Prepare the vehicle solution (e.g., 0.5% CMC in water).
-
Suspend the SARM in the vehicle to the desired concentration.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension. It is recommended to prepare the formulation fresh daily.[5]
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the SARM suspension based on the animal's body weight and the target dose.
-
Insert the gavage needle carefully into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
-
Post-Administration Monitoring:
-
Observe animals for any acute toxicity or adverse effects.
-
For efficacy studies, continue dosing as per the study design (e.g., once daily for 28 days).
-
Protocol for a Pharmacokinetic Study in Rats
This protocol describes a typical workflow for determining the pharmacokinetic profile of a SARM in rats.
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Design:
-
Groups:
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the SARM concentration in plasma samples.[5]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
-
Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the Androgen Receptor upon binding by a SARM, leading to anabolic effects in muscle tissue.
Caption: Genomic signaling pathway of a SARM leading to anabolic effects.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a preclinical in vivo efficacy study of a SARM.
Caption: A typical workflow for a preclinical SARM efficacy study.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a suite of assays crucial for the preclinical evaluation of Selective Androgen Receptor Modulators (SARMs). The following sections detail methodologies for assessing the binding affinity, transcriptional activity, and tissue-selective efficacy of novel SARM candidates.
Introduction to SARM Efficacy Assays
Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands designed to elicit the anabolic benefits of androgens in tissues like muscle and bone while minimizing the undesirable androgenic side effects in tissues such as the prostate.[1][2] The development and characterization of SARMs rely on a tiered screening approach, beginning with in vitro assays to determine a compound's interaction with the androgen receptor (AR) and culminating in in vivo models to assess its tissue-selective anabolic and androgenic effects.[3] This document outlines the key assays employed in this process.
In Vitro Assays: Characterizing SARM-AR Interaction
In vitro assays are fundamental for the initial screening and characterization of SARM candidates. They provide essential data on a compound's ability to bind to the androgen receptor and modulate its function as a transcription factor.
Androgen Receptor (AR) Binding Affinity Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a known high-affinity radiolabeled androgen.[4][5]
Principle: A competitive radioligand binding assay is used where the test compound competes with a radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881) for binding to the AR.[4][5] The amount of radioligand displaced is proportional to the binding affinity of the test compound.[4] From this, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be calculated to quantify binding affinity.[4]
Experimental Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2).[6]
-
Radioligand Solution: Prepare a solution of [³H]-Mibolerone or [³H]-R1881 in assay buffer at a concentration at or below its Kd for the AR.[4]
-
AR Preparation: Use purified recombinant AR ligand-binding domain (LBD) or cytosol isolated from tissues with high AR expression, such as the rat prostate.[5][7][8]
-
Test Compound: Prepare a serial dilution of the SARM candidate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand, and the AR preparation.[4]
-
Non-specific Binding Wells: Add assay buffer, radioligand, AR preparation, and a high concentration of a non-labeled androgen (e.g., unlabeled R1881) to saturate the receptors.[6]
-
Test Compound Wells: Add assay buffer, radioligand, AR preparation, and the serially diluted test compound.
-
Incubation: Incubate the plate overnight at 4°C to reach equilibrium.[5]
-
-
Separation of Bound and Unbound Ligand:
-
Add an ice-cold slurry of hydroxyapatite (B223615) (HAP) or use a filter-based separation method to capture the AR-ligand complex.[4]
-
Incubate on ice for 15-30 minutes with intermittent mixing.[4]
-
Centrifuge the plate to pellet the HAP.[4]
-
Carefully aspirate the supernatant.
-
Wash the pellet with ice-cold wash buffer.[4]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Dihydrotestosterone (DHT) | 0.45 ± 0.2 | 0.25 ± 0.1 |
| SARM Candidate X | 1.7 ± 0.2 | 0.95 ± 0.1 |
| SARM Candidate Y | 5.2 ± 0.8 | 2.9 ± 0.4 |
Note: The data presented are representative examples.
Workflow for AR Binding Affinity Assay
Caption: Workflow of the Androgen Receptor Binding Affinity Assay.
Androgen Receptor (AR) Transactivation Assay
This assay determines the functional activity of a SARM by measuring its ability to activate the transcriptional activity of the AR.[9][10]
Principle: A cell line (e.g., HEK293, HepG2, or 22Rv1) is transiently or stably transfected with an AR expression vector and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive element (ARE).[8][9][10][11] Upon binding of an agonist SARM to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene.[4] The resulting signal (e.g., luminescence) is proportional to the transcriptional activity.[9]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the test SARM, a positive control (e.g., DHT), and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for gene expression.[12]
-
-
Lysis and Reporter Assay:
-
Lyse the cells to release the cellular contents.
-
Measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the log concentration of the test compound.
-
Determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to the positive control.
-
Data Presentation:
| Compound | EC50 (nM) | Emax (% of DHT) |
| DHT | 0.1 ± 0.02 | 100 |
| SARM Candidate X | 0.44 ± 0.05 | 95 |
| SARM Candidate Y | 2.5 ± 0.3 | 80 |
Note: The data presented are representative examples.[13]
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor Signaling Pathway.
In Vivo Assays: Assessing Tissue-Selective Efficacy
In vivo assays are critical for evaluating the tissue-selective anabolic and androgenic effects of SARMs in a whole-organism context. The Hershberger assay is the gold standard for this purpose.[3]
The Hershberger Assay
This assay, conducted in castrated male rats, is the primary in vivo model for demonstrating the tissue selectivity of SARMs.[3] It assesses the anabolic activity on a key muscle and the androgenic activity on androgen-sensitive tissues like the prostate and seminal vesicles.[3]
Principle: Orchidectomized (castrated) rats are treated with a test SARM, a positive control (e.g., testosterone (B1683101) propionate), or a vehicle. After a defined treatment period, the weights of the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators) are measured.[3][8] A successful SARM will show a significant increase in the weight of the levator ani muscle with only a partial increase in the weight of the prostate and seminal vesicles compared to the testosterone-treated group.[3]
Experimental Protocol:
-
Animal Model:
-
Use young adult male rats (e.g., Sprague-Dawley or Wistar).
-
Perform orchidectomy (castration) and allow for a recovery period (e.g., 7-14 days) to allow androgen-dependent tissues to regress.
-
-
Dosing and Administration:
-
Divide the animals into treatment groups: Vehicle control, positive control (e.g., testosterone propionate), and multiple dose levels of the test SARM.
-
Administer the compounds daily for a specified duration (e.g., 7-10 days) via oral gavage or subcutaneous injection.
-
-
Tissue Collection and Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the levator ani muscle, ventral prostate, and seminal vesicles.
-
Blot the tissues dry and record their wet weights.[14]
-
-
Data Analysis:
-
Calculate the mean tissue weights for each treatment group.
-
Compare the tissue weights of the SARM-treated groups to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Determine the ED50 (the dose at which 50% of the maximal effect is achieved) for each tissue.[13]
-
Calculate the anabolic-to-androgenic ratio by comparing the potency (ED50) or efficacy (maximal response) on the levator ani muscle versus the prostate/seminal vesicles.
-
Data Presentation:
| Treatment Group | Levator Ani Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | 50 ± 5 | 20 ± 3 | 15 ± 2 |
| Testosterone Propionate (1 mg/kg) | 200 ± 15 | 150 ± 10 | 120 ± 8 |
| SARM Candidate X (10 mg/kg) | 180 ± 12 | 60 ± 5 | 50 ± 4 |
| SARM Candidate Y (10 mg/kg) | 150 ± 10 | 40 ± 4 | 35 ± 3 |
Note: The data presented are representative examples.
Hershberger Assay Experimental Workflow
Caption: Workflow for the In Vivo Hershberger Assay.
Assessment of Anabolic Effects on Skeletal Muscle
Beyond the levator ani, it is crucial to assess the anabolic effects of SARMs on other skeletal muscles.
Protocols:
-
Muscle Mass Measurement: At the end of an in vivo study, dissect specific muscles such as the gastrocnemius, tibialis anterior, and quadriceps.[15][16] Blot the muscles dry and record their wet weight.[14]
-
Muscle Strength Measurement:
-
Grip Strength Test: This non-invasive test measures the forelimb and/or hindlimb strength of the animal.[16][17] The animal is allowed to grasp a wire grid, and the peak force exerted before it loses its grip is recorded.[14][16]
-
In Situ Muscle Force Measurement: For a more direct assessment, the animal is anesthetized, and a specific muscle (e.g., tibialis anterior) is surgically exposed and stimulated electrically to measure its contractile force.[15][17]
-
-
Physical Function:
Assessment of Androgenic Effects on Prostate
Evaluating the impact of SARMs on the prostate is essential to confirm their selective action.
Protocols:
-
Prostate Weight Measurement: As described in the Hershberger assay, the ventral prostate is dissected and weighed. This is the most direct measure of androgenic activity in this tissue.
-
Prostate Volume Measurement: Transabdominal ultrasonography can be used to non-invasively measure the dimensions of the prostate to estimate its volume and monitor changes over time in longitudinal studies.[18][19]
Pharmacokinetic and Gene Expression Analyses
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a SARM is critical for interpreting its efficacy and safety profile.
Protocol:
-
Dosing: Administer the SARM to animals (e.g., rats) via the intended clinical route (e.g., oral gavage).[20]
-
Sample Collection: Collect blood samples at various time points post-administration.[21]
-
Analysis: Analyze the plasma samples using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the SARM and its metabolites over time.[21][22]
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[20]
Gene Expression Analysis
Analyzing changes in gene expression in target tissues can provide mechanistic insights into the action of a SARM.
Protocol:
-
Tissue Collection: Collect tissue samples (e.g., muscle, prostate) from animals treated with the SARM or vehicle.
-
RNA Isolation: Isolate total RNA from the tissue samples.[12]
-
Gene Expression Profiling:
-
Data Analysis: Analyze the gene expression data to identify differentially regulated genes and pathways.[24]
Conclusion
The assays described in these application notes provide a robust framework for the preclinical evaluation of SARM efficacy. A systematic approach, beginning with in vitro characterization of AR binding and transactivation, followed by in vivo assessment of tissue-selective anabolic and androgenic effects using the Hershberger assay and other functional measures, is essential for identifying promising SARM candidates for further development. Pharmacokinetic and gene expression studies further enhance the understanding of a compound's in vivo activity and mechanism of action.
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 14. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasonographic estimation of prostatic size in canine cadavers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.qub.ac.uk [pure.qub.ac.uk]
- 23. Influence of testosterone and a novel SARM on gene expression in whole blood of Macaca fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application of Androgen Receptor Modulator 3 in osteoporosis research.
Application Notes and Protocols for Researchers
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics for osteoporosis. These molecules exhibit tissue-selective agonistic activity on the androgen receptor (AR), primarily targeting bone and muscle while sparing reproductive tissues like the prostate.[1][2][3] This tissue selectivity offers a significant advantage over traditional anabolic steroids, which are associated with a range of undesirable androgenic side effects.[1] This document outlines the application of a representative SARM, herein referred to as "Androgen Receptor Modulator 3" (ARM3), in osteoporosis research, with a focus on preclinical evaluation using rodent models. The data and protocols are synthesized from studies on well-characterized SARMs such as S-40503 and Ostarine (B1683759) (Enobosarm).[1][4][5][6][7]
Mechanism of Action
ARM3, like other SARMs, binds to the androgen receptor. Upon binding, the ARM3-AR complex translocates to the nucleus, where it modulates the transcription of target genes involved in bone metabolism.[8] In bone, this interaction leads to anabolic effects, including the promotion of osteoblast proliferation and differentiation, ultimately resulting in increased bone formation and improved bone mineral density.[9][10] A key feature of ARM3 is its ability to exert these bone-anabolic effects with minimal impact on androgenic tissues, such as the prostate gland.[1][4][5][11][6][7]
Figure 1: Simplified signaling pathway of ARM3 in osteoblasts.
Data Presentation
The efficacy of ARM3 in preclinical models of osteoporosis is demonstrated by its positive effects on bone mineral density (BMD), biomechanical strength, and its tissue-selective impact on muscle and prostate weight.
Table 1: Effects of ARM3 (S-40503) in Orchiectomized (ORX) Rats
| Treatment Group | Dose (mg/kg/day) | Femoral BMD (% of Sham) | Levator Ani Muscle Weight (% of Sham) | Prostate Weight (% of Sham) |
| Sham | - | 100% | 100% | 100% |
| ORX + Vehicle | - | ~85% | ~40% | ~10% |
| ORX + S-40503 | 3 | ~95% | ~70% | ~15% |
| ORX + S-40503 | 10 | ~100% | ~90% | ~20% |
| ORX + S-40503 | 30 | ~105% | ~110% | ~25% |
| ORX + DHT | 10 | ~105% | ~115% | ~150% |
| Data synthesized from studies on S-40503 in orchiectomized rats.[4][5][11][6][7] |
Table 2: Effects of ARM3 (Ostarine) Prophylaxis in Orchiectomized (ORX) Rats
| Parameter | Non-ORX | ORX | ORX + Ostarine (0.4 mg/kg) |
| Femoral Trabecular Density (%) | - | 20.75 ± 1.2 | 26.01 ± 9.1 |
| Lumbar Vertebrae (L4) Trabecular Density (%) | - | 11.8 ± 2.9 | 16.3 ± 7.3 |
| Femoral Cortical Density (g/cm³) | - | 1.18 ± 0.04 | 1.25 ± 0.03 (Therapy) |
| Prostate Weight (g) | - | 0.18 ± 0.07 | 0.62 ± 0.13 |
| Data from a study on Ostarine prophylaxis and therapy in orchiectomized rats.[12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of ARM3 for osteoporosis are provided below.
Figure 2: General experimental workflow for in vivo evaluation of ARM3.
Protocol 1: In Vivo Osteoporosis Animal Model (Orchiectomy in Rats)
This protocol describes the induction of androgen-deficient osteoporosis in male rats.
-
Animal Selection: Use skeletally mature male Sprague-Dawley or Wistar rats (e.g., 8 months old).[12][13][14] House animals under standard conditions with free access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate method, such as intraperitoneal injection of a ketamine/xylazine cocktail.[15]
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels.
-
Remove the testes.
-
Suture the incision.
-
A sham operation, where the testes are exposed but not removed, should be performed on the control group.
-
-
Post-Operative Care: Administer analgesics and monitor the animals for recovery.
-
Osteoporosis Development: Allow sufficient time for bone loss to occur (e.g., 12 weeks) before initiating therapeutic treatment.[12][13][14] For prophylactic studies, treatment can begin immediately after surgery.[12][13][14]
-
Treatment Administration: Administer ARM3, vehicle, or positive control (e.g., testosterone) daily via oral gavage or subcutaneous injection for the specified duration (e.g., 6-18 weeks).[12][13][14][16]
Protocol 2: Micro-Computed Tomography (Micro-CT) Analysis of Femoral Bone
This protocol outlines the assessment of bone microarchitecture.
-
Sample Preparation: At the end of the study, euthanize the rats and dissect the femurs, removing all soft tissue.[17] Store the femurs in 70% ethanol (B145695) or saline-soaked gauze at -20°C.
-
Scanning:
-
Use a high-resolution micro-CT scanner.
-
Secure the femur in a sample holder.
-
Set scanning parameters (e.g., voltage, current, voxel size) appropriate for rodent bone.[18]
-
-
Image Reconstruction: Reconstruct the scanned images to create a 3D representation of the bone.
-
Region of Interest (ROI) Selection: Define the ROI for analysis, for example, a specific region of the distal femoral metaphysis for trabecular bone analysis and the femoral mid-shaft for cortical bone analysis.
-
Analysis: Quantify key microarchitectural parameters, including:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Cortical Bone Area (Ct.Ar)
-
Protocol 3: Biomechanical Testing of Femoral Strength
This protocol details the three-point bending test to assess bone strength.
-
Sample Preparation: Use femurs from the in vivo study. Ensure they are fully thawed to room temperature before testing.
-
Testing Apparatus: Use a materials testing machine equipped with a load cell appropriate for the expected forces.
-
Procedure:
-
Place the femur on two supports with a defined span length.
-
Apply a load to the mid-point of the femoral diaphysis at a constant displacement rate until the bone fractures.[19]
-
Record the load-displacement curve.
-
-
Data Analysis: From the load-displacement curve, calculate the following biomechanical properties:
-
Ultimate Load (Fmax): The maximum force the bone can withstand before fracture.
-
Stiffness: The slope of the linear portion of the curve, representing the bone's resistance to deformation.
-
Energy to Failure: The area under the curve, representing the bone's toughness.
-
Figure 3: Logical diagram illustrating the tissue-selective action of ARM3.
This compound, as a representative SARM, demonstrates significant potential for the treatment of osteoporosis. Preclinical data consistently show its ability to increase bone mass and strength in rodent models of androgen and estrogen deficiency, with a favorable safety profile concerning androgenic side effects. The protocols outlined in this document provide a framework for the continued investigation of SARMs in osteoporosis research. Future studies should focus on long-term efficacy and safety, as well as potential combination therapies with other anti-osteoporotic agents to maximize therapeutic benefit.
References
- 1. S-40503 - Wikipedia [en.wikipedia.org]
- 2. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 3. [A potential of selective androgen receptor modulator(SARM)for the therapy of osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone Anabolic Effects of S-40503, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis [jstage.jst.go.jp]
- 7. Bone Anabolic Effects of S-40503, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis | Zendy [zendy.io]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor action in osteoblasts in male mice is dependent on their stage of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. | Semantic Scholar [semanticscholar.org]
- 12. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis | springermedizin.de [springermedizin.de]
- 17. Micro-CT measurements of rat femurs [bio-protocol.org]
- 18. Microcomputed tomography of the femur of diabetic rats: alterations of trabecular and cortical bone microarchitecture and vasculature—a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
Application Notes and Protocols for Studying Androgen Receptor Splice Variant 7 (AR-V7 / AR3) Signaling
Introduction
The Androgen Receptor (AR) is a crucial transcription factor that mediates the biological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] In prostate cancer, the AR signaling axis is a primary driver of tumor growth and progression, making it a key therapeutic target.[2][3] Androgen Deprivation Therapy (ADT) is the standard of care for advanced prostate cancer; however, most patients eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[3][4]
One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs).[1][4][5] Among these, Androgen Receptor Splice Variant 7 (AR-V7), also known as AR3, is the most frequently detected and clinically relevant variant.[2][4][6] AR-V7 lacks the C-terminal ligand-binding domain (LBD) but retains the N-terminal transactivation domain and the DNA-binding domain.[1] This structural alteration allows AR-V7 to be constitutively active, driving the expression of a unique and overlapping set of target genes independent of androgen ligands.[1][4] The expression of AR-V7 in circulating tumor cells has been associated with resistance to next-generation AR-targeting therapies like enzalutamide (B1683756) and abiraterone, and is a prognostic biomarker for shorter survival in CRPC patients.[5][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the signaling and function of AR-V7. Included are summaries of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Data Presentation
Table 1: Prostate Cancer Cell Lines for AR-V7 Research
| Cell Line | AR Full-Length (AR-FL) Status | AR-V7 Status | Notes |
| LNCaP | Expressed | Not Expressed/Very Low | Androgen-sensitive, often used as a negative control for AR-V7.[2][9] |
| VCaP | Expressed (Amplified) | Expressed | Expresses both AR-FL and AR-V7; AR gene is amplified.[2][4][9] |
| 22Rv1 | Expressed | Expressed | Commonly used model for CRPC, endogenously expresses both AR-FL and AR-V7.[2][9] |
| LNCaP95 | Expressed | Expressed | A derivative of LNCaP cells that expresses high levels of AR-V7 and is castration-resistant.[10][11] |
| PC-3 | Not Expressed | Not Expressed | AR-negative prostate cancer cell line, used as a negative control.[9][12] |
| DU-145 | Not Expressed | Not Expressed | AR-negative prostate cancer cell line, used as a negative control.[2] |
Table 2: Selected AR-V7 Target Genes
The following table lists genes that are regulated by AR-V7. This regulation can be specific to AR-V7 or shared with full-length AR.
| Gene Symbol | Gene Name | Regulation by AR-V7 | Fold Change/Observation | Reference |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | Upregulation | Identified as a key AR-V7 target gene. | [13] |
| NUP210 | Nucleoporin 210 | Upregulation | Expression is >2-fold higher in AR-V7-expressing LNCaP95 cells compared to LNCaP. Knockdown of AR-V7 significantly decreases NUP210 expression.[10][11] | [10][11] |
| SLC3A2 | Solute Carrier Family 3 Member 2 | Upregulation | Identified as an AR-V7-specific target. Expression is >2-fold higher in LNCaP95 cells and is significantly downregulated upon AR-V7 knockdown.[10][11] | [10][11] |
| FKBP5 | FK506 Binding Protein 5 | Upregulation | A well-established AR target gene also regulated by AR-V7. | [13] |
| UGT2B17 | UDP Glucuronosyltransferase Family 2 Member B17 | Upregulation | Transcript expression is higher in patients with high AR-V expression. | [10] |
Signaling Pathways and Logical Relationships
Experimental Protocols
Protocol 1: Detection of AR-V7 mRNA by Quantitative Real-Time PCR (qRT-PCR)
Principle: This protocol describes the relative quantification of AR-V7 mRNA expression in prostate cancer cells using a two-step qRT-PCR method. The expression of AR-V7 is normalized to an internal control gene (e.g., GAPDH or ACTB) to account for variations in RNA input and reverse transcription efficiency. The relative expression is calculated using the ΔΔCt method.[9]
Materials:
-
AR-V7 positive (22Rv1, VCaP) and negative (LNCaP, PC-3) cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., QIAGEN RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Nuclease-free water
-
qRT-PCR instrument
-
Primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH).
-
Note: AR-V7 primers should span the unique exon 3/cryptic exon 3 junction.
-
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in appropriate culture vessels.
-
RNA Extraction: a. Harvest cells and wash once with ice-cold PBS. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. c. Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix. For a 20 µL reaction, typically this includes: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water. b. Set up reactions in triplicate for each sample and each primer set (AR-V7 and housekeeping gene). c. Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). d. Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene for each sample. b. Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Detection of AR-V7 Protein by Western Blot
Principle: This protocol is used to detect and semi-quantify the AR-V7 protein in cell lysates. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the unique C-terminus of AR-V7.
Materials:
-
Cell lysates from Protocol 1 or other experiments
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: AR-V7 specific antibody (e.g., clone RM7 or AG10008)[14]
-
Primary antibody: Loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Lysis and Quantification: a. Lyse cells on ice with RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
Sample Preparation: a. Mix 20-30 µg of protein with Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load samples into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary AR-V7 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): a. The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 3: siRNA-Mediated Knockdown of AR-V7
Principle: Small interfering RNA (siRNA) is used to specifically target and degrade AR-V7 mRNA, leading to a reduction in AR-V7 protein levels. This allows for the study of AR-V7-dependent cellular processes, such as proliferation and gene expression.
Materials:
-
AR-V7 positive cells (e.g., 22Rv1)
-
siRNA targeting the unique cryptic exon 3 of AR-V7
-
Non-targeting control (NTC) siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates or other culture vessels
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.
-
Transfection: a. Add the siRNA-lipid complexes drop-wise to the cells. b. Gently rock the plate to ensure even distribution.
-
Incubation: a. Incubate the cells for 48-72 hours at 37°C.
-
Downstream Analysis: a. After incubation, harvest the cells. b. Analyze the knockdown efficiency by qRT-PCR (Protocol 1) and Western Blot (Protocol 2). c. Perform phenotypic assays, such as cell viability (MTT/WST-1) or cell cycle analysis, to assess the functional consequences of AR-V7 knockdown.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosing the androgen receptor splicing variant ARv7: a biomarker of resistance to anti-hormone therapy for advanced stage metastatic prostate cancer [biosyn.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Androgen Receptor Modulator 3 (ARM3) in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Androgen Receptor (AR) is a crucial transcription factor that plays a significant role in the development and progression of various cancers, most notably prostate cancer.[1][2][3] Therapeutic strategies targeting the AR signaling pathway are therefore a cornerstone of treatment for these malignancies.[4][5] Androgen Receptor Modulator 3 (ARM3) is a novel small molecule compound under investigation for its potential to modulate AR activity in cancer cells. These application notes provide a comprehensive set of protocols to characterize the in vitro effects of ARM3 on cancer cell lines, enabling a thorough evaluation of its therapeutic potential.
The following protocols detail methods to assess the impact of ARM3 on cancer cell viability, AR protein expression and stability, and the expression of AR target genes. Furthermore, advanced protocols for investigating protein-protein interactions and AR's genomic binding events in response to ARM3 treatment are included.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear comparison.
Table 1: Effect of ARM3 on Cancer Cell Viability (IC50 Values).
| Cell Line | ARM3 IC50 (µM) after 72h |
| LNCaP | Hypothetical Value |
| VCaP | Hypothetical Value |
| 22Rv1 | Hypothetical Value |
| PC-3 (AR-negative) | Hypothetical Value |
Table 2: Dose-Response of ARM3 on AR Protein Expression.
| Treatment (24h) | LNCaP Relative AR Expression (Normalized to Vehicle) | VCaP Relative AR Expression (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| ARM3 (0.1 µM) | Hypothetical Value | Hypothetical Value |
| ARM3 (1 µM) | Hypothetical Value | Hypothetical Value |
| ARM3 (10 µM) | Hypothetical Value | Hypothetical Value |
Table 3: Time-Course of ARM3 on AR Target Gene Expression in LNCaP Cells.
| Gene | 6h Treatment (Fold Change vs. Vehicle) | 12h Treatment (Fold Change vs. Vehicle) | 24h Treatment (Fold Change vs. Vehicle) |
| KLK3 (PSA) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| FKBP5 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| TMPRSS2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of ARM3 on the viability and proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[6][7][8]
Materials:
-
Androgen-sensitive (e.g., LNCaP, VCaP) and androgen-insensitive/AR-negative (e.g., PC-3) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ARM3 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ARM3 (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of ARM3.
Western Blot Analysis of AR Expression
This protocol is used to assess the effect of ARM3 on the expression and/or degradation of the Androgen Receptor protein.
Materials:
-
Cancer cell lines (e.g., LNCaP, VCaP)
-
ARM3
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)[9]
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[9]
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ARM3 at various concentrations for a specified duration (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.[9]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
This protocol quantifies the effect of ARM3 on the mRNA expression of AR target genes, such as KLK3 (PSA), FKBP5, and TMPRSS2.[11]
Materials:
-
Cancer cell lines (e.g., LNCaP)
-
ARM3
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit[11]
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AR target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Seed cells and treat with ARM3 as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.[11]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11]
Co-Immunoprecipitation (Co-IP) for AR-Interacting Proteins
This protocol is used to identify proteins that interact with the Androgen Receptor and to determine if ARM3 affects these interactions.
Materials:
-
Cancer cell lines
-
ARM3
-
Co-IP lysis buffer (less stringent than RIPA, e.g., Triton X-100 based buffer)
-
Anti-AR antibody for immunoprecipitation[12]
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin[12][13]
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Treat cells with ARM3 or vehicle.
-
Lyse the cells in Co-IP lysis buffer to maintain protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[12]
-
Incubate the pre-cleared lysate with the anti-AR antibody or an isotype control IgG overnight at 4°C.[12]
-
Add Protein A/G beads to capture the antibody-protein complexes.[12]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against known or suspected AR-interacting proteins.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines if ARM3 alters the binding of the Androgen Receptor to the promoter regions of its target genes.
Materials:
-
Cancer cell lines
-
ARM3
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis and sonication buffers
-
Sonicator
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for the Androgen Response Element (ARE) regions of target genes (e.g., KLK3 enhancer) and a negative control region
Procedure:
-
Treat cells with ARM3 or vehicle.
-
Cross-link proteins to DNA with formaldehyde.[14]
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the AR-DNA complexes using an anti-AR antibody and Protein A/G beads.[14]
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and digest the protein with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences by qPCR using primers flanking the AREs of target genes.
Mandatory Visualizations
Caption: Proposed signaling pathway of Androgen Receptor (AR) and the modulatory action of ARM3.
Caption: Experimental workflow for the in vitro characterization of ARM3 in cancer cell lines.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Androgen receptor DNA binding and chromatin accessibility profiling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in other tissues. The discovery of novel SARM candidates with optimal pharmacological profiles necessitates robust and efficient high-throughput screening (HTS) strategies. These application notes provide detailed protocols for key HTS assays designed to identify and characterize new SARMs. The methodologies cover initial primary screening to secondary assays for hit confirmation and characterization, including cell-free and cell-based approaches.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[1] This binding event initiates the transcription of target genes responsible for various physiological processes.[2][3] SARMs are designed to modulate this pathway in a tissue-specific manner.
Caption: Canonical androgen receptor signaling pathway.
High-Throughput Screening Workflow
The identification of novel SARMs typically follows a multi-step screening cascade. This process begins with a primary high-throughput screen of a large compound library to identify initial "hits." These hits then undergo a series of secondary and confirmatory assays to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action.
References
Application Notes and Protocols for Lentiviral-Based Assays of Androgen Receptor Modulator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a key player in various physiological processes and a primary therapeutic target in diseases such as prostate cancer.[1][2] The development of novel androgen receptor modulators requires robust and sensitive assays to characterize their activity. Lentiviral-based reporter assays offer a powerful platform for studying AR signaling by enabling stable and long-term expression of reporter genes in a wide range of mammalian cells, including those that are difficult to transfect.[3][4]
These application notes provide a detailed protocol for utilizing lentiviral particles containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or a fluorescent protein) to assess the activity of androgen receptor modulators, exemplified here by a hypothetical compound "Androgen Receptor Modulator 3 (ARM3)".
Principle of the Assay
The assay relies on a lentiviral vector that carries a reporter gene cassette. This cassette consists of multiple copies of the androgen response element (ARE) placed upstream of a minimal promoter, which in turn drives the expression of a reporter gene like firefly luciferase.[5][6] When a host cell is transduced with this lentivirus, the reporter cassette integrates into the host genome.[7] In the presence of an active androgen receptor modulator, the AR translocates to the nucleus, binds to the AREs in the integrated lentiviral construct, and initiates the transcription of the reporter gene.[8][9] The resulting reporter protein expression can be quantified, providing a measure of the modulator's effect on AR activity.
Signaling Pathway
The canonical androgen receptor signaling pathway begins with the binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[1][9] This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus.[2][8] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[2][8][10]
Experimental Workflow
The overall experimental workflow involves the production of ARE-reporter lentivirus, transduction of a suitable target cell line, selection of stably transduced cells, and subsequent treatment with the androgen receptor modulator followed by quantification of reporter gene expression.
Materials and Reagents
-
Cell Lines:
-
Plasmids:
-
Lentiviral transfer plasmid with ARE-reporter cassette (e.g., ARE-luciferase-puro)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
Reagents:
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI)
-
Polybrene
-
This compound (ARM3)
-
Dihydrotestosterone (DHT) (positive control)
-
Luciferase assay reagent
-
-
Equipment:
-
Biosafety cabinet (BSL-2)
-
CO2 incubator
-
Centrifuge
-
Fluorescence microscope (if using a fluorescent reporter)
-
Luminometer
-
Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of replication-incompetent lentivirus using PEI-mediated transfection of HEK293T cells.[11]
-
Day 0: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 1: Transfection
-
In "Tube A", mix the lentiviral plasmids: 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of Opti-MEM.
-
In "Tube B", dilute 60 µL of PEI (1 mg/mL) in 500 µL of Opti-MEM.
-
Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20 minutes.
-
Add the DNA-PEI mixture dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Media Change
-
After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 3-4: Virus Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be used immediately or stored at -80°C.
-
Protocol 2: Generation of a Stable Reporter Cell Line
This protocol outlines the transduction of a target cell line and selection of stably transduced cells.[12]
-
Day 0: Seed Target Cells
-
Plate the target cells (e.g., 22Rv1) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 1: Transduction
-
Thaw the lentiviral stock on ice.
-
Prepare different dilutions of the lentivirus in complete media containing 8 µg/mL polybrene.
-
Remove the media from the target cells and add the virus-containing media.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Media Change
-
After 24 hours, replace the virus-containing media with fresh complete media.
-
-
Day 3 onwards: Antibiotic Selection
-
Begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the media.
-
Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving pool of stably transduced cells.
-
Protocol 3: this compound (ARM3) Activity Assay
This protocol details the procedure for assessing the effect of ARM3 on AR activity using the stable reporter cell line.
-
Day 1: Seed Stable Reporter Cells
-
Plate the stable reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete media.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 2: Treatment
-
Prepare serial dilutions of ARM3 and the positive control (DHT) in assay media (e.g., phenol (B47542) red-free media with charcoal-stripped FBS).
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C with 5% CO2 for 24-48 hours.
-
-
Day 4: Measurement of Luciferase Activity
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Data Presentation
The quantitative data from the ARM3 activity assay can be summarized in tables for easy comparison.
Table 1: Agonist Activity of ARM3
| Compound | Concentration (nM) | Luciferase Activity (RLU) | Fold Induction (over Vehicle) |
| Vehicle (DMSO) | - | 1,500 | 1.0 |
| DHT | 0.01 | 15,000 | 10.0 |
| DHT | 0.1 | 75,000 | 50.0 |
| DHT | 1 | 300,000 | 200.0 |
| DHT | 10 | 600,000 | 400.0 |
| ARM3 | 0.1 | 2,250 | 1.5 |
| ARM3 | 1 | 18,000 | 12.0 |
| ARM3 | 10 | 150,000 | 100.0 |
| ARM3 | 100 | 450,000 | 300.0 |
Table 2: Antagonist Activity of ARM3
| Treatment | Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| Vehicle (DMSO) | - | 1,200 | - |
| DHT (1 nM) | - | 280,000 | 0 |
| DHT + Bicalutamide | 100 | 140,000 | 50.0 |
| DHT + Bicalutamide | 1000 | 28,000 | 90.0 |
| DHT + ARM3 | 10 | 252,000 | 10.0 |
| DHT + ARM3 | 100 | 196,000 | 30.0 |
| DHT + ARM3 | 1000 | 84,000 | 70.0 |
Table 3: EC50 and IC50 Values
| Compound | Assay Mode | EC50 / IC50 (nM) |
| DHT | Agonist | 0.5 |
| ARM3 | Agonist | 25 |
| Bicalutamide | Antagonist | 120 |
| ARM3 | Antagonist | 450 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low viral titer | Suboptimal health of 293T cells. | Use low passage, healthy 293T cells. Ensure optimal cell density at transfection. |
| Poor transfection efficiency. | Optimize the DNA:PEI ratio. Use high-quality, endotoxin-free plasmids. | |
| Low transduction efficiency | Low viral titer. | Concentrate the virus or use a higher volume. |
| Cell type is difficult to transduce. | Optimize polybrene concentration. Perform spinoculation. | |
| High background in assay | Leaky promoter in the lentiviral construct. | Use a construct with a tightly controlled minimal promoter. |
| Basal AR activity in the cell line. | Use charcoal-stripped serum to reduce endogenous androgens. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
Lentiviral-based reporter assays provide a robust, sensitive, and adaptable platform for characterizing the activity of androgen receptor modulators. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to establish and utilize these assays for the discovery and development of novel AR-targeted therapeutics. The stable nature of the reporter cell lines generated through lentiviral transduction ensures high reproducibility and facilitates high-throughput screening campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent AnRE Reporter (Androgen Receptor Pathway) [lipexogen.com]
- 4. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
Application Notes and Protocols for In Vivo Imaging of Androgen Receptor Modulator Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical therapeutic target in various diseases, most notably prostate cancer. Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of novel selective androgen receptor modulators (SARMs) is paramount for their preclinical and clinical development. This document provides detailed application notes and protocols for tracking the distribution of androgen receptor modulators using established and emerging in vivo imaging techniques.
It is important to note that "Androgen Receptor Modulator 3 (ARM3)" does not correspond to a standardized or publicly documented specific molecule in the scientific literature. Therefore, this guide will focus on the methodologies for tracking two representative classes of androgen receptor modulators:
-
Radiolabeled Steroidal Ligands for Positron Emission Tomography (PET), exemplified by [¹⁸F]FDHT .
-
Fluorescently Labeled Non-steroidal Modulators for optical imaging, exemplified by the ARi-FL series of compounds.
These examples will provide a robust framework for designing and executing in vivo imaging studies for any novel androgen receptor modulator.
I. Positron Emission Tomography (PET) Imaging of Androgen Receptor Distribution
PET is a highly sensitive, quantitative in vivo imaging modality that allows for the three-dimensional tracking of a radiolabeled molecule.[1][2] For androgen receptor imaging, 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), a radiolabeled analog of the potent androgen dihydrotestosterone, is a well-validated PET tracer.[3][4]
Application Notes
-
Principle: [¹⁸F]FDHT binds specifically to the ligand-binding domain of the androgen receptor. By detecting the positron emissions from ¹⁸F, the concentration of the tracer, and by extension the density of accessible androgen receptors, can be quantified in tissues throughout the body.[3]
-
Applications:
-
Quantify AR expression in tumors and other tissues in vivo.[4]
-
Assess target engagement of unlabeled AR-targeted therapies through competition studies.
-
Monitor changes in AR expression in response to therapy.[5]
-
Evaluate the biodistribution and pharmacokinetics of new AR-targeted radiopharmaceuticals.
-
-
Limitations: The utility of [¹⁸F]FDHT in preclinical rodent models can be hampered by the lack of sex hormone-binding globulin (SHBG) in mature rodents, which affects its biodistribution.[3] Newer non-steroidal AR-targeted PET tracers, such as [¹⁸F]F-SARM3, are being developed to address these limitations.[6]
Quantitative Biodistribution Data
The following tables summarize representative biodistribution data for AR-targeted PET tracers in preclinical models. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [¹⁸F]F-SARM3 in LNCaP Tumor-Bearing Mice (1-hour post-injection) [6]
| Tissue | %ID/g (Castrated, No Block) | %ID/g (Castrated, with F-SARM3 Block) | %ID/g (Non-castrated) |
| Blood | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Heart | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Lung | 0.7 ± 0.2 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Liver | 6.5 ± 1.5 | 5.5 ± 1.2 | 5.8 ± 1.3 |
| Spleen | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Kidney | 1.8 ± 0.5 | 1.5 ± 0.4 | 1.6 ± 0.4 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Tumor | 1.0 ± 0.7 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Prostate | 0.8 ± 0.3 | 0.3 ± 0.1 | N/A |
Table 2: Biodistribution of [¹⁸F]FDHT in LNCaP Tumor-Bearing Mice (1-hour post-injection) [6]
| Tissue | %ID/g (Castrated, No Block) | %ID/g (Castrated, with DHT Block) | %ID/g (Non-castrated) |
| Blood | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Heart | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Lung | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Liver | 4.5 ± 1.0 | 4.2 ± 0.9 | 4.3 ± 1.0 |
| Spleen | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Kidney | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.5 ± 0.4 |
| Muscle | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.6 ± 0.4 |
| Tumor | 0.7 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.2 |
| Prostate | 0.6 ± 0.2 | 0.5 ± 0.1 | N/A |
Experimental Protocol: [¹⁸F]FDHT PET/CT Imaging in a Xenograft Mouse Model
This protocol is a generalized procedure based on common practices in preclinical PET imaging.[2][7]
1. Animal Model and Preparation:
- Use male immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
- For studies involving AR-positive prostate cancer, subcutaneously implant AR-expressing cells (e.g., LNCaP) in the flank. Allow tumors to reach a suitable size (e.g., 100-200 mm³).
- For studies requiring low endogenous androgens, surgical or chemical castration can be performed 1-2 weeks prior to imaging.[6]
- Fast the animals for 4-6 hours before tracer injection to reduce variability in uptake, but allow free access to water.
2. Tracer Administration:
- Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
- Place the mouse on a heating pad to maintain body temperature.
- Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FDHT in a volume of 100-150 µL of sterile saline via a lateral tail vein injection.
- For blocking studies, co-inject or pre-inject a saturating dose of a non-radioactive AR ligand (e.g., dihydrotestosterone) to demonstrate specificity of tracer uptake.
3. PET/CT Imaging:
- The uptake phase is typically 60 minutes. Keep the animal anesthetized and warm during this period.
- Position the anesthetized mouse in the PET/CT scanner.
- Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 50-70 kVp, 100-500 µA).
- Acquire a static PET scan for 10-20 minutes. For kinetic modeling, a dynamic scan can be initiated at the time of injection.[7]
4. Data Analysis:
- Reconstruct the PET and CT images. The PET data should be corrected for decay, attenuation, and scatter.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the CT images over various organs and the tumor.
- Quantify the radioactivity concentration in each ROI from the PET data, typically expressed as Standardized Uptake Value (SUV) or %ID/g.
5. (Optional) Ex Vivo Biodistribution:
- Immediately after the final imaging session, euthanize the mouse.
- Dissect key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
- Weigh the tissue samples and measure their radioactivity using a gamma counter.
- Calculate the %ID/g for each tissue, which serves as a gold standard for validating the PET imaging data.
II. In Vivo Fluorescence Imaging of Androgen Receptor Modulator Distribution
In vivo fluorescence imaging (IVIS) is a powerful technique for visualizing the distribution of fluorescently labeled molecules in small animals, offering high throughput and ease of use.[8][9] The development of specific, high-affinity fluorescent probes for the androgen receptor, such as the ARi-FL series, enables real-time tracking of these modulators.[10][11]
Application Notes
-
Principle: A fluorescent molecule is conjugated to an androgen receptor modulator. When the animal is illuminated with light of a specific excitation wavelength, the fluorophore emits light at a longer wavelength, which is detected by a sensitive camera. The intensity of the emitted light correlates with the concentration of the probe.[12]
-
Applications:
-
Limitations:
-
Limited tissue penetration of light, making it most suitable for subcutaneous tumors or superficial tissues.
-
Autofluorescence from tissues can interfere with the signal, especially at lower wavelengths. Near-infrared (NIR) fluorophores are preferred to minimize this effect.[12]
-
Quantification can be less precise than PET due to light scattering and absorption in tissues.
-
Quantitative Biodistribution Data
While precise %ID/g values are less common in fluorescence imaging literature compared to PET, relative fluorescence intensity provides a measure of distribution.
Table 3: Relative Ex Vivo Fluorescence Intensity of ARi-650-FL in Organs of a 22Rv1 Tumor-Bearing Mouse (24 hours post-injection) (Data presented as arbitrary units (A.U.) of Radiant Efficiency, adapted from qualitative data presented in Ayodeji et al.)[11]
| Organ | Relative Fluorescence Intensity (A.U.) |
| Tumor (AR-positive) | High |
| Liver | Moderate-High |
| Kidneys | Moderate |
| Spleen | Low |
| Lungs | Low |
| Heart | Low |
| Muscle | Very Low |
Experimental Protocol: In Vivo Fluorescence Imaging with an AR-Targeted Probe
This protocol is a generalized procedure for in vivo fluorescence imaging in a xenograft mouse model.[8][13]
1. Animal Model and Preparation:
- Use hairless immunodeficient mice (e.g., athymic nude) to minimize light scattering and absorption by fur.[9] If using haired mice, the area to be imaged must be carefully shaved.
- Establish AR-positive subcutaneous tumors (e.g., 22Rv1) as described in the PET protocol.
- House the animals on a low-fluorescence (chlorophyll-free) diet for at least one week prior to imaging to reduce autofluorescence from the gut.
2. Probe Administration:
- Anesthetize the mouse with isoflurane.
- Administer the fluorescently labeled androgen receptor modulator (e.g., 10-100 nmol of ARi-FL) in a suitable vehicle (e.g., PBS with a small amount of DMSO) via tail vein injection.[11] The optimal dose should be determined empirically.
- For blocking studies, a 10-fold excess of the unlabeled modulator can be co-injected to demonstrate target specificity.[11]
3. In Vivo Fluorescence Imaging:
- Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor-to-background contrast.
- Select the appropriate excitation and emission filters for the fluorophore being used (e.g., for a Cy5-based probe, excitation ~640 nm, emission ~680 nm).
- Acquire both a photographic (white light) image and a fluorescence image.
- Use acquisition settings (exposure time, binning, f/stop) that provide a good signal-to-noise ratio without saturating the detector. An auto-exposure setting is often a good starting point.[13]
4. Data Analysis:
- Overlay the fluorescence image onto the photographic image for anatomical localization.
- Draw ROIs over the tumor and a non-target tissue (e.g., contralateral flank muscle) to calculate a tumor-to-background ratio.
- Quantify the fluorescence signal in terms of radiant efficiency or total radiant flux within the ROIs.
5. Ex Vivo Imaging:
- At the final time point, euthanize the mouse.
- Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
- Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal localization and assess distribution in deep tissues.[12]
III. Diagrams
Signaling Pathways and Workflows
Caption: Classical and non-classical androgen receptor signaling pathways.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Small Animal Multisubject PET/CT Workflow | Springer Nature Experiments [experiments.springernature.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [18F]-FDHT PET for the Imaging of Androgen Receptor in Prostate and Breast Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDG and DHT PET Imaging for Prostate Cancer · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Selective Androgen Receptor Modulator (SARM)
Disclaimer: The following information is for research and informational purposes only. The synthesis and use of Selective Androgen Receptor Modulators (SARMs) should only be conducted by qualified professionals in a controlled laboratory setting. "Androgen Receptor Modulator 3" is not a standard chemical nomenclature; therefore, this document details the synthesis of a well-characterized SARM, RAD140, as a representative example.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1] RAD140 is a potent, orally bioavailable, nonsteroidal SARM that has demonstrated significant anabolic effects in preclinical studies.[2][3] These application notes provide a detailed protocol for the chemical synthesis of RAD140 for research purposes.
Data Presentation
Table 1: Biological Activity of RAD140 [2]
| Parameter | Value | Comparison Compound | Comparison Value |
| Binding Affinity (Ki) for AR | 7 nM | Testosterone (B1683101) | 29 nM |
| Dihydrotestosterone (B1667394) (DHT) | 10 nM | ||
| In Vitro Functional Agonist Activity (EC50) | 0.1 nM | Dihydrotestosterone (DHT) | 0.05 nM |
| Anabolic Efficacy (Levator Ani Muscle) | Fully anabolic | Testosterone Propionate | Fully anabolic |
| Androgenic Efficacy (Prostate) | Partial agonist/antagonist | Testosterone Propionate | Full agonist |
Table 2: Pharmacokinetic Properties of RAD140 [2]
| Parameter | Species | Value |
| Oral Bioavailability (F) | Rat | 27-63% |
| Monkey | 65-75% | |
| Microsomal Stability (t1/2) | Rat, Monkey, Human | > 2 hours |
Experimental Protocols
Synthesis of RAD140
The synthesis of RAD140 can be achieved through a multi-step process, as outlined in the workflow below. The key steps involve the synthesis of two main precursors followed by their coupling and subsequent cyclization.
Diagram 1: Synthetic Workflow for RAD140
Caption: Synthetic workflow for RAD140, outlining the key stages of precursor synthesis and final assembly.
Detailed Methodologies
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
All solvents should be of anhydrous grade where specified.
-
All reagents should be of high purity.
Step 1: Synthesis of Precursor 1 (2-chloro-4-((1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile)
This step involves the nucleophilic aromatic substitution of a fluorine atom on the benzonitrile (B105546) ring with the secondary amine of the bicyclic alcohol.
-
Procedure:
-
To a solution of 2-chloro-4-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added endo-3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (1.1 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
The reaction mixture is stirred at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired precursor 1.
-
Step 2: Synthesis of Precursor 2 (4-Cyanobenzohydrazide)
This precursor is commercially available but can be synthesized from 4-cyanobenzoic acid.
-
Procedure (if not commercially available):
-
4-Cyanobenzoic acid (1.0 eq) is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid.
-
The resulting methyl 4-cyanobenzoate (B1228447) is then reacted with hydrazine (B178648) hydrate (B1144303) (excess) in a suitable solvent like ethanol (B145695) under reflux to yield 4-cyanobenzohydrazide.
-
The product can be isolated by cooling the reaction mixture and filtering the resulting precipitate.
-
Step 3: Coupling of Precursors and Final Synthesis of RAD140
This final stage involves an amide coupling followed by a dehydrative cyclization to form the oxadiazole ring of RAD140.
-
Procedure:
-
To a solution of Precursor 1 (1.0 eq) and 4-cyanobenzohydrazide (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.5 eq) and hydroxybenzotriazole (B1436442) (HOBt) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Once the coupling is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent for cyclization (e.g., toluene (B28343) or xylene).
-
A dehydrating agent, such as Burgess reagent or triphenylphosphine/iodine, is added, and the mixture is heated to reflux.
-
After completion of the cyclization (monitored by TLC or LC-MS), the reaction mixture is cooled and the solvent is evaporated.
-
The crude RAD140 is purified by column chromatography on silica gel to yield the final product as a solid.
-
Signaling Pathway
Androgen Receptor Signaling Pathway
Androgens, such as testosterone and dihydrotestosterone (DHT), exert their effects by binding to the Androgen Receptor (AR), a ligand-activated transcription factor.[4][5] SARMs like RAD140 are designed to selectively activate this pathway in specific tissues.
Diagram 2: Canonical Androgen Receptor Signaling Pathway
Caption: The canonical androgen receptor signaling pathway initiated by ligand binding and culminating in gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Selective Androgen Receptor Modulators (SARMs) in Preclinical Models of Benign Prostatic Hyperplasia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT). Selective Androgen Receptor Modulators (SARMs) represent a novel class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). In the context of BPH, SARMs are being investigated for their potential to antagonize AR activity in the prostate, thereby reducing prostate volume and alleviating symptoms, while minimizing the side effects associated with traditional anti-androgen therapies.[1][2] This document provides detailed application notes and experimental protocols for the use of SARMs in preclinical rat models of BPH.
Mechanism of Action of SARMs in the Prostate
SARMs exhibit a unique mechanism of action in prostate tissue. Unlike traditional androgens that act as full agonists of the AR, many SARMs function as partial agonists or antagonists in the prostate.[1][2] In the presence of endogenous androgens like testosterone (B1683101) and DHT, these SARMs competitively bind to the AR and exert a net antagonistic effect, leading to a reduction in androgen-mediated cell proliferation and growth in the prostate.[3] This tissue selectivity is a key advantage, as they can simultaneously exert anabolic effects in muscle and bone while being suppressive in the prostate.[2]
Below is a diagram illustrating the proposed signaling pathway of SARMs in prostatic cells.
Preclinical Models of Benign Prostatic Hyperplasia
The most common and well-established preclinical model for BPH is the testosterone-induced hyperplasia model in castrated rats. This model recapitulates the key features of human BPH, including increased prostate weight and histological changes.
Experimental Workflow for BPH Induction and SARM Treatment
The following diagram outlines the typical experimental workflow for evaluating the efficacy of SARMs in a rat model of BPH.
Quantitative Data Summary
The following tables summarize the quantitative effects of various SARMs on key parameters in rat models of BPH.
Table 1: Effect of SARMs on Prostate Weight in BPH Rat Models
| SARM | Animal Model | Dose | Duration | Prostate Weight Reduction (%) vs. BPH Control | Reference |
| S-40542 | Testosterone-induced BPH rats | 1 - 10 mg/kg/day (oral) | 4 weeks | Dose-dependent decrease | [3] |
| S-1 | Intact male rats | 5, 10, 25 mg/kg (oral) | 9 days | ~50% at ≥5 mg/kg | [1] |
| S-4 | Castrated rats + Testosterone | 3 mg/kg/day | - | Partially restored to <20% of intact | [2][4] |
| JNJ-28330835 | Intact rats | 10 mg/kg | - | ~30% | [5] |
Table 2: Comparative Effects of S-1 and Finasteride on Organ Weights and Hormone Levels in Intact Rats
| Treatment | Dose | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) | Serum Testosterone | Serum LH | Reference |
| S-1 | 5, 10, 25 mg/kg | ↓ (~50%) | No significant change | No significant change | No significant change | [1] |
| Finasteride | 5 mg/kg | ↓ (~45%) | No significant change | Significantly increased | - | [1] |
| Hydroxyflutamide | 0.5 - 25 mg/kg | ↓ (Dose-dependent) | ↓ (Dose-dependent) | Dramatically increased | Dramatically increased | [1] |
Experimental Protocols
Protocol 1: Testosterone-Induced Benign Prostatic Hyperplasia in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (7-8 weeks old)
-
Testosterone propionate (TP)
-
Corn oil or olive oil (vehicle)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration
-
Syringes and needles
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Castration:
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Perform bilateral orchiectomy through a scrotal incision.
-
Suture the incision and allow the rats to recover for approximately 7 days. A sham operation (incision and suturing without removal of testes) should be performed on the control group.[6]
-
-
BPH Induction:
Protocol 2: SARM Administration
Materials:
-
Selected SARM compound
-
Appropriate vehicle for SARM dissolution/suspension (e.g., polyethylene (B3416737) glycol, ethanol/water mixture)
-
Oral gavage needles or syringes for injection
Procedure:
-
Preparation of Dosing Solution: Prepare the SARM solution/suspension at the desired concentrations.
-
Administration:
-
Concurrent with the initiation of TP injections, begin daily administration of the SARM.
-
Administer the SARM via the chosen route (e.g., oral gavage) at a consistent time each day.
-
The vehicle control group for the SARM should receive the SARM vehicle.
-
Protocol 3: Tissue Collection and Analysis
Materials:
-
Euthanasia agent (e.g., CO2, overdose of anesthetic)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Cryovials
-
Analytical balance
-
ELISA kits for hormone analysis
Procedure:
-
Euthanasia and Dissection: At the end of the treatment period, euthanize the rats. Immediately dissect the prostate gland and the levator ani muscle.
-
Organ Weight Measurement: Carefully trim any adhering fat and connective tissue from the organs and weigh them on an analytical balance.
-
Blood Collection: Collect blood via cardiac puncture for serum separation.
-
Histopathological Analysis:
-
Fix a portion of the prostate tissue in 10% formalin for at least 24 hours.
-
Process the tissue for paraffin (B1166041) embedding, sectioning (e.g., 5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess changes in epithelial and stromal cell proliferation, and glandular architecture.[8][9]
-
-
Biochemical Analysis:
-
Use the collected serum to measure levels of testosterone, DHT, and Luteinizing Hormone (LH) using commercially available ELISA kits.[10]
-
Prostate-specific antigen (PSA) can also be measured in some models.
-
Conclusion
The use of SARMs in preclinical models of BPH has demonstrated their potential as a promising therapeutic strategy. Their ability to selectively antagonize the androgen receptor in the prostate while sparing anabolic tissues offers a significant advantage over existing therapies. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute studies to further evaluate the efficacy and mechanisms of novel SARM compounds for the treatment of BPH.
References
- 1. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-androgenic effects of S-40542, a novel non-steroidal selective androgen receptor modulator (SARM) for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and histomorphological changes in testosterone propionate-induced benign prostatic hyperplasia in male Wistar rats treated with ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Targets of Androgen Receptor Modulator 3: A CRISPR/Cas9-Based Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a crucial ligand-activated transcription factor that plays a pivotal role in the development and progression of various physiological and pathological processes, most notably in prostate cancer.[1][2] Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to the AR and exhibit tissue-selective activity.[3][4] "Androgen Receptor Modulator 3" (ARM3) is a SARM notable for its investigation in the context of sarcopenia. Understanding the full spectrum of genes that mediate the effects of ARM3 is critical for elucidating its mechanism of action, identifying potential biomarkers, and discovering new therapeutic targets.
This document provides detailed application notes and protocols for leveraging the power of CRISPR/Cas9 genome-editing technology to identify and validate the targets of ARM3. We will describe a comprehensive workflow, from initial genome-wide screening to the validation of individual gene targets.
Key Concepts in AR Signaling and CRISPR/Cas9 Screening
The AR signaling pathway is complex, involving both classical and non-classical mechanisms. In the classical pathway, androgen binding to AR in the cytoplasm induces a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[5] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and co-repressors to modulate gene transcription.[3][5] Non-classical pathways can involve membrane-associated AR and interactions with other signaling cascades like the PI3K/AKT and MAPK pathways.[2][6]
CRISPR/Cas9 technology offers a precise and efficient tool for functional genomic screening.[1] A genome-wide CRISPR screen utilizes a library of single-guide RNAs (sgRNAs) to systematically knock out every gene in the genome.[1][7] By treating a population of cells expressing this library with a modulator like ARM3, researchers can identify genes whose knockout confers resistance or sensitivity to the compound, thereby revealing its functional targets.[7][8]
Application Note 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify ARM3 Targets
This application note describes a pooled, negative selection CRISPR/Cas9 screen to identify genes that are essential for the cellular response to ARM3 in a relevant cancer cell line, such as the androgen-sensitive prostate cancer cell line LNCaP.
Experimental Workflow
Quantitative Data from Representative CRISPR Screens
The following tables summarize data from published CRISPR screens that identified regulators of the androgen receptor, providing a reference for expected outcomes.
Table 1: Top Hits from a CRISPR-Cas9 Screen for Regulators of AR Transcription [9]
| Gene Symbol | STARS Score | Log (FDR) | Description |
| AR | 1.58 | -15.2 | Androgen Receptor (Positive Control) |
| HOXB13 | 1.25 | -10.8 | Homeobox B13 |
| GATA2 | 1.19 | -9.8 | GATA Binding Protein 2 |
| TFAP2C | 1.05 | -8.2 | Transcription Factor AP-2 Gamma |
| PTGES3 | 0.98 | -7.5 | Prostaglandin E Synthase 3 |
Table 2: Validation of Screen Hits by siRNA Knockdown and RT-qPCR [9]
| Target Gene | Percent AR mRNA Expression (relative to control) | Standard Deviation |
| Control | 100% | ± 5.2 |
| AR | 35% | ± 4.1 |
| HOXB13 | 62% | ± 6.8 |
| GATA2 | 58% | ± 7.3 |
| TFAP2C | 71% | ± 5.9 |
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screening
This protocol outlines the key steps for performing a pooled, negative selection CRISPR/Cas9 knockout screen to identify genes that sensitize cells to ARM3.
Materials:
-
LNCaP cell line stably expressing Cas9 (LNCaP-Cas9)
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, TKOv3)
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for lentiviral packaging
-
Transfection reagent
-
Polybrene
-
Puromycin
-
ARM3
-
Cell culture media and reagents
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of LNCaP-Cas9 Cells:
-
Transduce LNCaP-Cas9 cells with the sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.
-
Add polybrene to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Maintain the puromycin selection until a non-transduced control plate shows complete cell death.
-
-
ARM3 Treatment:
-
Split the selected cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO).
-
Treat the cells with a pre-determined concentration of ARM3 that results in approximately 50-70% inhibition of cell growth.
-
Culture the cells for a sufficient period to allow for the depletion of sgRNAs targeting essential genes (typically 14-21 days).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the ARM3-treated and vehicle control populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform NGS to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Use bioinformatics tools such as MAGeCK to analyze the sequencing data.
-
Identify sgRNAs that are significantly depleted in the ARM3-treated population compared to the control population. These correspond to genes whose knockout sensitizes cells to ARM3.
-
Application Note 2: Validation of Candidate Genes
Following the primary screen, it is crucial to validate the identified "hits" through a series of secondary assays.
Validation Workflow
Protocol 2: Validation of Individual Gene Hits
1. Generation of Single-Gene Knockout Cell Lines:
-
Design 2-3 independent sgRNAs targeting the exon of each candidate gene.
-
Clone the sgRNAs into a lentiviral vector.
-
Transduce LNCaP-Cas9 cells with each individual sgRNA construct.
-
Select for transduced cells and isolate single-cell clones.
-
Validate gene knockout in the monoclonal cell lines by Western blot (for protein) and Sanger sequencing of the targeted genomic locus.
2. Phenotypic Validation Assays:
-
Cell Viability Assay: Treat the knockout and control cell lines with a dose-response of ARM3 and measure cell viability using a standard assay (e.g., CellTiter-Glo). Confirm that knockout of the candidate gene sensitizes the cells to ARM3.
-
Apoptosis Assay: Treat the cells with ARM3 and measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
AR Activity Reporter Assay: Use a luciferase reporter construct driven by an ARE to assess the effect of gene knockout on AR transcriptional activity in the presence and absence of ARM3.
3. Mechanistic Studies:
-
Gene Expression Analysis: Perform RT-qPCR or RNA-sequencing to determine how the knockout of the candidate gene affects the expression of known AR target genes.
-
Protein Analysis: Use Western blotting to examine the expression and phosphorylation status of key proteins in the AR signaling pathway.
-
Protein-Protein Interaction: Perform co-immunoprecipitation experiments to investigate if the candidate protein interacts with AR or other known components of the AR signaling complex.
Androgen Receptor Signaling Pathways
The following diagrams illustrate the classical and a key non-classical AR signaling pathway.
Conclusion
The integration of CRISPR/Cas9 technology into the study of this compound provides a powerful and unbiased approach to identify the genetic determinants of its activity. The application notes and protocols outlined here offer a comprehensive framework for researchers to conduct genome-wide screens, validate candidate genes, and ultimately unravel the complex signaling networks modulated by ARM3. This knowledge will be instrumental in advancing the therapeutic potential of ARM3 and other SARMs in various clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics analyses of prostate cancer cells reveals cellular pathways associated with androgen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 6. abeomics.com [abeomics.com]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. Integrating genome-wide CRISPR screens and in silico drug profiling for targeted antidote development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR screening identifies regulators of enhancer-mediated androgen receptor transcription in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Methods for the Detection of Selective Androgen Receptor Modulator (SARM) Metabolites
Abstract
This application note provides a detailed overview of mass spectrometry-based methods for the detection and quantification of metabolites of Selective Androgen Receptor Modulators (SARMs). Due to the lack of specific public information on a compound designated "Androgen Receptor Modulator 3" (ARM3), this document focuses on the well-characterized and structurally representative SARM, Ostarine (MK-2866), as a practical example for researchers, scientists, and drug development professionals. The protocols and data presented herein are intended to serve as a comprehensive guide for developing and implementing robust analytical methods for SARM metabolite analysis in biological matrices.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Their potential to promote the beneficial anabolic effects of androgens in muscle and bone, while minimizing undesirable androgenic side effects in other tissues, has led to their investigation for various clinical applications, including muscle wasting diseases and osteoporosis.[1][2] However, their performance-enhancing capabilities have also led to their misuse in sports, necessitating sensitive and specific detection methods for anti-doping purposes.[3][4]
The analysis of SARM metabolites, rather than the parent compound alone, is often crucial for extending the detection window and confirming use. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the detection and quantification of these metabolites due to its high sensitivity, selectivity, and structural elucidative power.[5] This note details the methodologies for the analysis of SARM metabolites, using Ostarine as a representative compound.
Signaling Pathway and Metabolism
SARMs exert their effects by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This tissue-selective action is thought to be mediated by the differential recruitment of co-activator and co-repressor proteins in various tissues.
Metabolism of SARMs typically involves Phase I and Phase II biotransformations. Phase I reactions often include hydroxylation and hydrolysis, while Phase II reactions primarily involve glucuronidation and sulfation to increase water solubility and facilitate excretion. The identification of these metabolic pathways is critical for selecting the appropriate target analytes for detection. For Ostarine, major metabolic pathways include hydroxylation and glucuronidation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the reliable detection of SARM metabolites. A general workflow for urine sample preparation is outlined below.
Protocol: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of Urine Samples
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard solution.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant from the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method (Example for Ostarine and its metabolites):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Method (Example for Ostarine):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions (Precursor Ion > Product Ion):
-
Note: Specific transitions should be optimized for the instrument in use.
-
A common approach is to monitor the parent drug and its key metabolites. For Ostarine, this would include the parent compound and its hydroxylated and glucuronidated forms.
-
Quantitative Data
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Ostarine. These values are representative and may vary depending on the specific instrumentation, matrix, and protocol used.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (r²) | Recovery (%) |
| Ostarine | 0.01 - 0.1 | 0.05 - 0.5 | >0.99 | 85 - 105 |
| Hydroxylated Ostarine | 0.05 - 0.2 | 0.1 - 1.0 | >0.99 | 80 - 100 |
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument-specific software. Metabolite identification is confirmed by comparing the retention time and the ratio of qualifier to quantifier product ions with those of a reference standard. Quantification is typically performed using an internal standard calibration curve.
Conclusion
The methodologies described in this application note provide a robust framework for the detection and quantification of SARM metabolites in biological samples using LC-MS/MS. While specific details are provided for Ostarine as a representative compound, the general principles of sample preparation, chromatographic separation, and mass spectrometric detection can be adapted for the analysis of other SARMs, including any compound that may be designated as ARM3. The successful implementation of these methods is essential for both clinical research and anti-doping applications.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usada.org [usada.org]
- 4. dopinglinkki.fi [dopinglinkki.fi]
- 5. Andarine | C19H18F3N3O6 | CID 9824562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Development of Cell-Based Reporters for Selective Androgen Receptor Modulator (SARM) Activity
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing undesirable androgenic side effects in tissues like the prostate and skin. The development and characterization of novel SARMs require robust and reliable in vitro assays to quantify their potency and selectivity. Cell-based reporter assays are a cornerstone in this process, providing a quantitative measure of a compound's ability to activate the AR and initiate downstream gene transcription.
This document provides detailed application notes and protocols for the development and implementation of cell-based reporter assays to assess SARM activity. It includes a summary of quantitative data for several known SARMs, detailed experimental procedures, and visualizations of key biological pathways and workflows.
Data Presentation: Potency of Various SARMs in Androgen Receptor Reporter Assays
The following table summarizes the half-maximal effective concentration (EC50) values for several SARMs obtained from cell-based androgen receptor (AR) transcriptional activation assays. These values indicate the concentration of the SARM required to elicit 50% of its maximal activity in a given assay. Lower EC50 values are indicative of higher potency.
| SARM | Cell Line | Reporter System | EC50 (nM) | Reference Compound | Reference EC50 (nM) |
| SARM-2f | COS7 (monkey AR) | Luciferase | 3.0 | Testosterone | 3.2 |
| SARM-2f | COS7 (human AR) | Luciferase | 3.6 | Testosterone | 11 |
| SARM-2f | COS7 (rat AR) | Luciferase | 2.5 | Testosterone | 12 |
| Ostarine (GTx-024) | COS7 (monkey AR) | Luciferase | 2.2 | Testosterone | 3.2 |
| Ostarine (GTx-024) | COS7 (human AR) | Luciferase | 2.7 | Testosterone | 11 |
| Ostarine (GTx-024) | COS7 (rat AR) | Luciferase | 2.5 | Testosterone | 12 |
| Ostarine (GTx-024) | HEK-293 | Luciferase | 2.9 | R1881 | 0.023 |
| GTx-027 | HEK-293 | Luciferase | 1.8 | R1881 | 0.023 |
| RAD140 | ZR-75-1 (breast cancer) | Luciferase | Potent AR agonist activity | Dihydrotestosterone (DHT) | - |
| GSK-2881078 | PC3(AR)2 (prostate cancer) | Reporter Gene Assay | 3.99 x 10⁻⁹ M | - | - |
| GLPG0492 | PC3(AR)2 (prostate cancer) | Reporter Gene Assay | - | - | - |
| BMS-564929 | C2C12 (myoblasts) | Luciferase | 0.44 | Testosterone | 2.81 |
| BMS-564929 | Rat Prostate Epithelial Cells | Luciferase | 8.66 | Testosterone | 2.17 |
Note: The EC50 values can vary depending on the specific experimental conditions, including the cell line, reporter construct, and passage number. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to an androgen or a SARM, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
General Workflow for a Cell-Based Reporter Assay
A typical cell-based reporter assay for SARM activity involves transfecting a suitable host cell line with plasmids encoding the androgen receptor and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter. The cells are then treated with the test compounds (SARMs), and the reporter gene expression is quantified as a measure of AR activation.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for SARM Activity in HEK293 Cells
This protocol describes a transient co-transfection luciferase reporter assay to determine the potency of SARMs in activating the human androgen receptor in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), Charcoal-stripped
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Human Androgen Receptor (hAR) expression plasmid (e.g., pcDNA3.1-hAR)
-
Androgen Response Element (ARE)-driven luciferase reporter plasmid (e.g., pGL4.36[luc2P/ARE/Hygro])
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization
-
Test SARMs and reference compounds (e.g., Dihydrotestosterone - DHT)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, mix:
-
50 ng of hAR expression plasmid
-
100 ng of ARE-luciferase reporter plasmid
-
10 ng of pRL-TK control plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh DMEM containing 2% charcoal-stripped FBS.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the test SARMs and the reference compound (DHT) in DMEM with 2% charcoal-stripped FBS.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
After the 24-hour incubation, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.
-
Briefly, remove the medium, wash the cells with PBS, and lyse the cells using the provided lysis buffer.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the SARM.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Stable Cell Line-Based Reporter Assay
For high-throughput screening, developing a stable cell line co-expressing the androgen receptor and the reporter construct is recommended. This eliminates the need for transient transfection in every experiment, reducing variability.
Procedure Outline:
-
Generation of Stable Cell Line:
-
Co-transfect the host cell line (e.g., HEK293 or a prostate cancer cell line like LNCaP) with the hAR expression plasmid and the ARE-luciferase reporter plasmid, both containing a selectable marker (e.g., neomycin and hygromycin resistance, respectively).
-
Select for stably transfected cells by treating with the appropriate antibiotics (e.g., G418 and hygromycin).
-
Isolate and expand single clones.
-
Screen the clones for robust and reproducible luciferase induction in response to a known androgen (e.g., DHT).
-
-
Assay Procedure:
-
Seed the stable reporter cell line in 96-well plates.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test SARMs.
-
After a 24-hour incubation, perform the luciferase assay as described in Protocol 1.
-
Analyze the data to determine the EC50 values.
-
Conclusion
Cell-based reporter assays are indispensable tools for the discovery and development of novel SARMs. The protocols and data presented in this document provide a framework for establishing robust and reproducible assays to quantify the potency and efficacy of SARM candidates. By carefully selecting the appropriate cell line, reporter system, and experimental conditions, researchers can obtain high-quality data to guide the selection and optimization of promising new therapeutics. The provided diagrams offer a clear visualization of the underlying biological processes and the experimental steps involved, aiding in the comprehension and implementation of these critical assays.
Troubleshooting & Optimization
Troubleshooting Androgen Receptor Modulator 3 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor Modulator 3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties.[1] In a research context, this compound is often used to investigate muscle wasting diseases, osteoporosis, and other conditions where tissue-selective androgen receptor activation is desirable.[1][2]
Q2: What are the primary causes of solubility issues with this compound?
Like many small molecule drug candidates, this compound can exhibit poor aqueous solubility. The primary reasons for this include:
-
High Lipophilicity: The molecular structure of many SARMs leads to a high logP value, indicating a preference for non-polar (oily) environments over aqueous ones.
-
Crystal Lattice Energy: The solid form of the compound may have a highly stable crystal structure, requiring significant energy to break the lattice and dissolve.
-
pH-Dependent Solubility: If the molecule is ionizable, its solubility can be significantly influenced by the pH of the solvent.
-
Poor Solvation: The molecule may not interact favorably with water molecules, hindering the dissolution process.[3]
Q3: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is happening and how can I prevent it?
This phenomenon is common and is often referred to as "precipitation upon dilution."[3] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent properties change dramatically. The compound may no longer be soluble in the mixed solvent system and consequently precipitates out of solution.
To prevent this, consider the following:
-
Lower the final concentration of the compound.
-
Decrease the percentage of DMSO in the final solution (typically aim for <1%, and ideally <0.1%).
-
Use a surfactant or co-solvent in your aqueous buffer to improve solubility.
-
Prepare a less concentrated initial stock solution in DMSO.
Troubleshooting Guide for Solubility Issues
Problem: this compound powder is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The compound may have low solubility in the initial solvent. | The compound dissolves fully. |
| Action: Consult the solubility data table below. Attempt to dissolve in a small amount of an organic solvent like DMSO or ethanol (B145695) first, before diluting into an aqueous buffer. | ||
| Insufficient Sonication/Vortexing | The compound may require more energy to break up solid particles and interact with the solvent. | The compound dissolves after agitation. |
| Action: Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[4] | ||
| Low Temperature | Dissolution can be an endothermic process, and solubility often increases with temperature. | The compound dissolves upon gentle warming. |
| Action: Gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.[4][5] | ||
| Supersaturation | You may be attempting to dissolve the compound above its solubility limit in the chosen solvent. | The compound remains undissolved. |
| Action: Increase the volume of the solvent to decrease the concentration. Refer to the solubility data for guidance on maximum concentrations. |
Quantitative Solubility Data for this compound (Representative Data)
| Solvent | Solubility (mg/mL) | Solubility (mM) * | Notes |
| DMSO | > 50 | > 125 | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~25 | ~62.5 | Can be used as a co-solvent. |
| PEG300 | ~30 | ~75 | Often used in formulation studies. |
| Water | < 0.1 | < 0.25 | Practically insoluble in aqueous solutions alone. |
| PBS (pH 7.4) | < 0.1 | < 0.25 | Solubility is not significantly improved in physiological buffers without co-solvents. |
*Calculations are based on a hypothetical molecular weight of 400 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 4 mg).
-
Calculate Solvent Volume: Based on the desired concentration (10 mM) and the amount weighed, calculate the required volume of DMSO. For 4 mg of a compound with a molecular weight of 400 g/mol , this would be 1 mL.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound.
-
Agitation: Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
Sonication: If any particulate matter is still visible, place the tube in a water bath sonicator for 5-10 minutes.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer. This assay measures the concentration at which the compound begins to precipitate when diluted from a DMSO stock.[6]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring turbidity (light scattering)
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.078 mM).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom microplate.
-
Add Compound: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: A diagram of the classical AR signaling pathway.[7][8][9]
Caption: Logical progression of solubility troubleshooting.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing Androgen Receptor Modulator 3 (ARM3) Dosage for In Vivo Studies
Disclaimer: The information provided in this technical support center is for research purposes only. "Androgen Receptor Modulator 3" (ARM3) is used as a representative term for a selective androgen receptor modulator (SARM). The data and protocols presented are synthesized from publicly available information on various research-grade SARMs and should be adapted and optimized for the specific molecule and experimental model being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for ARM3 in a rodent model?
A1: The optimal dose of a novel SARM like ARM3 needs to be determined empirically. However, based on preclinical studies of other nonsteroidal SARMs, a common starting point for in vivo studies in castrated rat models is in the range of 0.1 to 10 mg/kg/day.[1][2][3] It is crucial to perform a dose-response study to determine the minimal effective dose and the dose at which maximal efficacy is achieved for the desired anabolic effect (e.g., on muscle mass) versus the androgenic effects (e.g., on prostate and seminal vesicle weight).[1][2]
Q2: How should I administer ARM3 to my animals?
A2: Oral gavage is a frequently used method for SARM administration in preclinical studies due to the high oral bioavailability of many of these compounds.[2] Subcutaneous injection or administration via osmotic pumps are also viable alternatives, particularly for continuous delivery.[1] The choice of administration route should be based on the pharmacokinetic profile of your specific ARM3 molecule.
Q3: What is the typical duration for an in vivo study with ARM3?
A3: The duration of in vivo studies can vary depending on the research question. For assessing anabolic and androgenic activity in a Hershberger assay, a common duration is 7 to 14 days of daily dosing in castrated rodents.[1][4] Longer-term studies, lasting several weeks to months, may be necessary to evaluate effects on bone mineral density or to assess chronic efficacy and safety.[2]
Q4: What are the key endpoints to measure in an ARM3 in vivo study?
A4: The primary endpoints typically include measurements of anabolic and androgenic activity. Anabolic effects are often assessed by measuring the weight of the levator ani muscle, while androgenic effects are determined by the weights of the ventral prostate and seminal vesicles.[1][2][4] Other important endpoints can include changes in body weight, lean body mass, fat mass, and bone mineral density.[2][5] Serum hormone levels (e.g., luteinizing hormone, follicle-stimulating hormone, testosterone) can also provide valuable information on the central effects of the SARM.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anabolic effect | - Insufficient dosage. - Poor bioavailability of the compound. - Inactive compound. - Issues with animal model (e.g., incomplete castration). | - Perform a dose-escalation study to find the effective dose. - Verify the formulation and administration route. Consider pharmacokinetic studies. - Confirm the identity and purity of the ARM3 compound via analytical chemistry. - Ensure proper surgical procedure and verify castration success (e.g., by measuring testosterone (B1683101) levels). |
| High androgenic side effects | - The specific ARM3 molecule lacks sufficient tissue selectivity. - Dosage is too high, leading to non-selective receptor activation. | - Test lower doses to see if a therapeutic window with acceptable selectivity can be found. - Consider screening alternative SARM candidates with potentially better selectivity profiles. |
| High variability in results | - Inconsistent dosing technique. - Variation in animal age, weight, or genetic background. - Inconsistent tissue dissection and weighing. | - Ensure all personnel are properly trained on the administration and dissection procedures. - Standardize animal characteristics and randomize animals into treatment groups. - Follow a strict and consistent protocol for tissue collection and measurement. |
| Unexpected animal morbidity or mortality | - Potential off-target toxicity of the ARM3 compound. - Vehicle-related toxicity. | - Conduct preliminary toxicity studies at a range of doses. - Include a vehicle-only control group to assess the effects of the delivery medium. - Perform histopathological analysis of key organs. |
Experimental Protocols
Hershberger Assay for Assessing Anabolic and Androgenic Activity
This protocol is a standard method for evaluating the in vivo activity of SARMs.[2][4]
1. Animal Model:
-
Use juvenile male rats (approximately 21 days old).[4]
-
Perform bilateral orchidectomy (castration) under appropriate anesthesia.
-
Allow a post-operative recovery period of 7-10 days.
2. Dosing:
-
Prepare a stable formulation of ARM3 in a suitable vehicle (e.g., corn oil, DMSO/polyethylene glycol).
-
Administer ARM3 daily for 7 to 14 consecutive days via the chosen route (e.g., oral gavage).[1][4]
-
Include a vehicle-only control group and a positive control group (e.g., testosterone propionate).
-
Use multiple dose groups for ARM3 to establish a dose-response relationship.
3. Tissue Collection and Analysis:
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the levator ani muscle, ventral prostate, and seminal vesicles.
-
Remove any adhering fat and connective tissue.
-
Blot the tissues dry and record their wet weights.
-
Normalize tissue weights to the total body weight of the animal.
4. Data Analysis:
-
Compare the normalized tissue weights between the different treatment groups.
-
Calculate the anabolic/androgenic ratio by dividing the percent increase in levator ani muscle weight by the percent increase in prostate or seminal vesicle weight relative to the castrated control group.
Quantitative Data Summary
The following table summarizes representative in vivo data for various research SARMs from published studies. This can serve as a reference for expected outcomes with a novel ARM3.
| Compound | Dose | Animal Model | Anabolic Effect (Levator Ani) | Androgenic Effect (Prostate) | Reference |
| S-4 | 3 mg/day | Castrated Rats | Maintained bone mass and strength | - | [2] |
| S-22 | 1 mg/day | Castrated Rats | Maintained levator ani weight | Minimal effect on prostate weight | [1] |
| LGD-3303 | Not Specified | Rats | 220% increase in levator ani Emax | 100% support of prostate at the same dose | [2] |
| BMS-564929 | 0.0009 mg/kg (ED50) | Castrated Rats | 50% of maximal effect | - | [6] |
| BMS-564929 | 0.14 mg/kg (ED50) | Castrated Rats | - | 50% of maximal effect | [6] |
| ACP-105 | 1 mg/kg/day | Castrated Rats | 67% reversal of atrophy | 21% reversal of atrophy | [3] |
Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
The binding of an Androgen Receptor Modulator to the Androgen Receptor (AR) can initiate a cascade of signaling events. Nonsteroidal SARMs are designed to selectively activate anabolic pathways while minimizing androgenic responses.
Caption: ARM3 binds to the Androgen Receptor, causing a conformational change and dissociation from Heat Shock Proteins. The complex then translocates to the nucleus to selectively regulate gene transcription, favoring anabolic responses.
Experimental Workflow for Dosage Optimization
A systematic approach is necessary to identify the optimal in vivo dosage of ARM3.
References
- 1. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Androgen Receptor Modulator (SARM) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selective Androgen Receptor Modulators (SARMs).
Section 1: Compound Handling and Preparation
This section addresses common issues related to the physical and chemical properties of SARM compounds.
FAQs
Q1: My SARM powder won't dissolve in my aqueous buffer. What should I do?
A1: This is a common challenge as many SARMs have poor water solubility. The recommended approach is to first dissolve the SARM in an organic solvent to create a stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of SARMs. Ethanol (B145695) can also be used, but may be less effective for some compounds.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Gently warm the solution and vortex until the powder is completely dissolved.
-
For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration.
-
-
Important Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments.
Q2: My SARM precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the SARM's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting strategies:
-
Lower the Final Concentration: Your assay may be sensitive enough to detect an effect at a lower, more soluble concentration of the SARM.
-
Optimize Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the SARM in solution.
-
Use a Co-solvent: In some cases, a combination of solvents can be more effective. Consider preparing your stock solution in a mixture of DMSO and another solvent like ethanol or polyethylene (B3416737) glycol (PEG).
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
pH Adjustment: If the SARM has ionizable groups, adjusting the pH of your buffer may improve its solubility. This should be done cautiously as it can affect cell health and the activity of other components in your assay.
Q3: How can I assess the purity of my SARM compound?
A3: The purity of your SARM is critical for reproducible results. High-Performance Liquid Chromatography (HPLC) is the gold-standard method for assessing compound purity.
-
Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase, allowing for the quantification of the main compound and any impurities.
-
Typical Purity: For research applications, SARM purity should be ≥98%.
-
Finding a Protocol: A general HPLC protocol for SARM analysis is provided below. However, the specific parameters may need to be optimized for your particular compound and HPLC system.
Experimental Protocol: HPLC Analysis of SARM Purity
Objective: To determine the purity of a SARM compound by reverse-phase HPLC.
Materials:
-
SARM compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Sample Preparation:
-
Accurately weigh a small amount of the SARM powder.
-
Dissolve the powder in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Conditions (Example for a typical SARM):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan a range of wavelengths (e.g., 220-400 nm) to determine the optimal wavelength for your SARM, or use a common wavelength such as 254 nm.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Q4: How should I store my SARM stock solutions to ensure stability?
A4: Proper storage is crucial to prevent degradation of your SARM.
-
Short-term Storage (days to weeks): Aliquot your stock solution into single-use vials and store at -20°C.
-
Long-term Storage (months): For extended storage, it is recommended to store aliquots at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. Prepare small, single-use aliquots to minimize this.
-
Solvent Considerations: While DMSO is an excellent solvent, some compounds may be less stable in it over long periods. For very long-term storage, consider if lyophilizing the compound and storing it as a dry powder is a better option. Studies have shown that some SARMs exhibit instability in DMSO over time, especially at room temperature.[1]
Data Presentation: SARM Stability in Different Solvents
| SARM | Solvent | Storage Condition | Stability after 4 Weeks | Reference |
| Ostarine | Methanol (B129727) | -20°C | Stable | [2] |
| LGD-4033 | Methanol | -20°C | Stable | [2] |
| RAD140 | Methanol | -20°C | Stable | [2] |
| AC-262536 | Methanol | -20°C | Stable | [2] |
| PF-06260414 | Methanol | -20°C | Should be stored at ≤ -80°C | [2] |
Section 2: In Vitro Assays
This section provides guidance on common issues encountered during cell-based SARM experiments.
FAQs
Q1: I am not seeing a consistent dose-response in my cell-based assay. What could be the cause?
A1: Inconsistent dose-response curves are a frequent issue in in vitro assays and can stem from several factors:
-
Compound Solubility: As discussed in Section 1, if your SARM is precipitating at higher concentrations, the actual concentration your cells are exposed to will be lower than intended, leading to a plateau or drop in the dose-response curve. Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to treatment. Maintain consistent cell seeding densities across experiments.
-
Assay Window: The chosen endpoint and incubation time may not be optimal for observing a full dose-response. Consider running a time-course experiment to determine the optimal incubation time.
-
Compound Purity: Impurities in your SARM preparation could have their own biological activity, confounding your results. Always use a high-purity compound and, if possible, confirm its identity.
Q2: How can I measure the anabolic effect of a SARM in a muscle cell line like C2C12s?
A2: A common method to assess the anabolic potential of SARMs in vitro is to measure the hypertrophy of differentiated C2C12 myotubes.
-
Principle: C2C12 myoblasts can be induced to differentiate and fuse into multinucleated myotubes, which resemble muscle fibers. Anabolic compounds like SARMs can increase the diameter of these myotubes.
-
Endpoint Measurement: Myotube diameter is typically measured using immunofluorescence staining for a muscle-specific protein like Myosin Heavy Chain (MyHC), followed by imaging and analysis.
Experimental Protocol: C2C12 Myotube Hypertrophy Assay
Objective: To quantify the effect of a SARM on the diameter of C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM with 10% fetal bovine serum)
-
Differentiation Medium (DMEM with 2% horse serum)
-
SARM compound and vehicle (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Method:
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach ~80-90% confluency after 24-48 hours.
-
Differentiation: Once confluent, switch the growth medium to differentiation medium to induce myotube formation. Culture for 3-4 days, changing the medium every 48 hours.
-
SARM Treatment: After myotubes have formed, treat them with various concentrations of the SARM (and a vehicle control) in fresh differentiation medium for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-MyHC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained myotubes using a fluorescence microscope.
-
Using image analysis software, measure the diameter of a large number of myotubes (e.g., >50 per condition) from multiple random fields of view.
-
Q3: My Western blot results for androgen receptor (AR) signaling are inconsistent. What are some common pitfalls?
A3: Western blotting for AR signaling can be challenging. Here are some troubleshooting tips:
-
Weak or No Signal:
-
Low Protein Expression: AR expression levels can vary between cell types. Ensure you are loading enough total protein.
-
Poor Antibody: Use a validated antibody for AR. Check the antibody datasheet for recommended conditions.
-
Inefficient Transfer: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.
-
-
High Background:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat milk vs. BSA).
-
Antibody Concentration Too High: Optimize the concentration of your primary and secondary antibodies.
-
-
Non-specific Bands:
-
Antibody Specificity: Your antibody may be cross-reacting with other proteins. Run appropriate controls, such as a knockout cell line if available.
-
Sample Degradation: Prepare fresh cell lysates and always include protease and phosphatase inhibitors.
-
Data Presentation: Comparative In Vitro Activity of SARMs
| SARM | Androgen Receptor Binding Affinity (Ki, nM) | Anabolic Activity (EC50 in C2C12 cells, nM) | Reference |
| Ostarine (MK-2866) | 3.8 | ~10-100 | [3] |
| LGD-4033 (Ligandrol) | 1.0 | ~1-10 | [4] |
| RAD140 (Testolone) | 7.0 | ~1-10 | [5] |
| Andarine (S4) | 0.43 | ~10-100 | [3] |
Note: Ki and EC50 values can vary depending on the specific assay conditions.
Section 3: In Vivo Models
This section addresses challenges in conducting SARM experiments in animal models.
FAQs
Q1: I am observing high variability in the response to my SARM in my mouse model. What are the potential sources of this variability?
A1: High inter-animal variability is a common issue in in vivo studies. Several factors can contribute to this:
-
Dosing Accuracy: Ensure accurate and consistent administration of the SARM. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach. For injections, ensure the full volume is administered and there is no leakage from the injection site.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the SARM can vary between individual animals. Factors such as age, sex, and health status can influence pharmacokinetics.
-
Animal Husbandry: Maintain consistent environmental conditions (e.g., temperature, light cycle) and provide ad libitum access to food and water, unless otherwise specified by the experimental design. Stress can also impact physiological responses.
-
Baseline Measurements: Ensure that animals are properly randomized into treatment groups based on baseline measurements (e.g., body weight, muscle mass) to minimize pre-existing differences between groups.
Q2: What are the standard methods for administering SARMs to rodents?
A2: The most common routes of administration for SARMs in preclinical rodent studies are oral gavage and subcutaneous injection.
Experimental Protocol: Oral Gavage in Mice
Objective: To administer a precise oral dose of a SARM to a mouse.
Materials:
-
Mouse
-
Appropriately sized gavage needle (typically 20-22 gauge for an adult mouse)
-
Syringe
-
SARM formulation
Method:
-
Animal Restraint: Properly restrain the mouse to immobilize the head and align the esophagus with the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth until it passes into the esophagus. There should be no resistance.
-
Administration: Slowly administer the SARM formulation.
-
Needle Removal: Gently withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Experimental Protocol: Subcutaneous (SC) Injection in Mice
Objective: To administer a SARM via subcutaneous injection.
Materials:
-
Mouse
-
Sterile syringe and needle (typically 25-27 gauge)
-
SARM formulation
Method:
-
Animal Restraint: Properly restrain the mouse.
-
Injection Site: Tent the loose skin over the back or flank.
-
Needle Insertion: Insert the needle at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel.
-
Injection: Slowly inject the SARM formulation.
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if needed.
Data Presentation: Comparative Preclinical Pharmacokinetic Parameters of SARMs
| SARM | Animal Model | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| S-1 | Rat | Oral (10 mg/kg) | ~1500 | ~6 | ~20000 | [6] |
| Ostarine | Rat | Oral (1 mg/kg) | ~350 | ~4 | ~4000 | |
| LGD-4033 | Rat | Oral (1 mg/kg) | ~200 | ~8 | ~3000 |
Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and animal species.
Section 4: Signaling Pathways and Data Interpretation
This section provides an overview of SARM signaling and guidance on interpreting experimental data.
SARM Signaling Pathway
Selective Androgen Receptor Modulators (SARMs) exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[7] The binding of a SARM to the AR induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the SARM-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8] This binding event modulates the transcription of these genes, leading to the physiological effects of the SARM.
The tissue selectivity of SARMs is thought to be mediated by the differential recruitment of co-activators and co-repressors to the SARM-AR complex in different tissues.[6][7] In anabolic tissues like muscle and bone, the SARM-AR complex preferentially recruits co-activators, leading to a strong agonistic effect. In androgenic tissues like the prostate, the complex may recruit more co-repressors, resulting in a weaker or even antagonistic effect.
Caption: A simplified diagram of the SARM signaling pathway.
FAQs
Q1: How do I interpret conflicting data between my in vitro and in vivo SARM experiments?
A1: Discrepancies between in vitro and in vivo results are common in drug development. Here are some potential reasons:
-
Pharmacokinetics: A potent SARM in vitro may have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, leading to insufficient exposure at the target tissue.
-
Off-target Effects: In a complex biological system, your SARM may have off-target effects that are not apparent in a simplified in vitro model. These off-target effects could either potentiate or antagonize the desired effect.
-
Model Limitations: Your in vitro model may not fully recapitulate the complexity of the in vivo environment. For example, the tissue-specific expression of co-regulators that mediate SARM selectivity cannot be fully modeled in a single cell line.
Q2: My SARM is showing some activity on other steroid receptors. Is this expected?
A2: Ideally, SARMs should be highly selective for the androgen receptor. However, depending on the chemical structure, some SARMs may exhibit weak binding to other nuclear receptors, such as the progesterone (B1679170) receptor (PR) or the glucocorticoid receptor (GR). It is important to profile your SARM against a panel of nuclear receptors to determine its selectivity and to help interpret any unexpected in vivo effects. It has been noted that the AR can form heterodimers with other receptors like the estrogen receptor (ER), which could also influence signaling.[9]
Workflow and Logical Relationships
Caption: A typical workflow for a SARM experiment, including a troubleshooting loop.
References
- 1. Evaluation of the short-term stability of 6α-chloro-testosterone, 6β-bromo-androstenedione and 6-oxo-androstenedione in dimethylsulfoxide and methanol using liquid and gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor corepressors: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. researchgate.net [researchgate.net]
- 6. kjsm.org [kjsm.org]
- 7. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paulogentil.com [paulogentil.com]
How to minimize off-target effects of Androgen Receptor Modulator 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Androgen Receptor Modulator 3 (ARM3). It includes troubleshooting guides and frequently asked questions to help minimize off-target effects and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (ARM3), a nonsteroidal selective androgen receptor modulator (SARM), functions by binding to the androgen receptor (AR).[1] In the absence of a ligand, the AR is located in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs).[2][3] Upon binding ARM3, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[1] Inside the nucleus, the ARM3-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of coactivator or corepressor proteins, which in turn modulates the transcription of these genes, leading to the desired tissue-specific anabolic effects.[4]
Q2: What are the potential off-target effects of this compound and how can they be minimized?
A2: While ARM3 is designed for tissue selectivity, potential off-target effects can arise from interactions with other cellular components or unintended activation of the AR in non-target tissues.[5] Common concerns with ARMs include impacts on liver function and cardiovascular health.[1][6] Minimizing these effects is a key aspect of drug development and can be addressed through several strategies:
-
Rational Drug Design: The chemical structure of ARM3 is optimized for high specificity to the androgen receptor, which is a primary strategy to reduce off-target binding.[7]
-
Dose-Response Studies: Conducting thorough dose-response experiments is crucial to identify the lowest effective concentration that elicits the desired on-target effects while minimizing off-target responses.
-
High-Throughput Screening (HTS): HTS assays can be employed to rapidly test ARM3 against a wide range of cellular targets to identify potential unintended interactions early in the research process.[7]
-
In Vitro and In Vivo Assays: A comprehensive panel of in vitro and in vivo assays should be used to characterize the activity of ARM3 in both target and non-target tissues.[8]
Q3: How does the tissue selectivity of this compound compare to steroidal androgens?
A3: The tissue selectivity of ARM3 is a key advantage over traditional steroidal androgens like testosterone. This selectivity is believed to arise from the differential recruitment of tissue-specific coactivator and corepressor proteins.[5][9] In tissues where anabolic effects are desired, such as muscle and bone, the ARM3-AR complex preferentially recruits coactivators, leading to gene expression that promotes growth.[4] Conversely, in tissues where androgenic side effects are undesirable, such as the prostate, the complex may recruit corepressors or not initiate a significant transcriptional response.[5] This contrasts with steroidal androgens, which tend to have a more uniform agonist effect across all tissues where the androgen receptor is present.[6]
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity in a Non-Target Cell Line
-
Question: I am observing unexpected agonist activity of ARM3 in my prostate cancer cell line model, which should be a non-target tissue. What could be the cause and how can I troubleshoot this?
-
Answer: This issue could stem from several factors. Follow these steps to diagnose the problem:
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Check ARM3 Concentration: Ensure that the concentration of ARM3 being used is within the recommended range. High concentrations can sometimes lead to off-target effects or a loss of tissue selectivity.[10] Perform a dose-response curve to determine the EC50 in your specific cell line.
-
Assess AR Expression Levels: Quantify the expression level of the androgen receptor in your cell line. Overexpression of AR could lead to heightened sensitivity to ARM3.
-
Evaluate Coregulator Expression: The expression profile of AR coregulators can influence the response to SARMs.[5] Analyze the expression of key coactivators and corepressors in your cell line.
-
Control Experiments: Include a known non-selective androgen (e.g., dihydrotestosterone) and a known AR antagonist as positive and negative controls, respectively, in your experiments.
-
Issue 2: High Variability in Experimental Replicates
-
Question: My experimental replicates for ARM3 treatment show high variability. What are the common causes and how can I improve consistency?
-
Answer: High variability can obscure the true effect of ARM3. Consider the following troubleshooting steps:
-
Reagent Stability: Ensure that your stock solution of ARM3 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Inconsistent cell health can lead to variable responses.
-
Assay Protocol: Review your experimental protocol for any potential sources of variability. Ensure precise timing of treatments and measurements.
-
Pipetting Accuracy: Verify the calibration of your pipettes to ensure accurate and consistent delivery of ARM3 and other reagents.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and identify outliers. Increasing the number of replicates may also be necessary to achieve statistical power.
-
Quantitative Data Summary
The tissue-selective nature of this compound is demonstrated by comparing its potency (EC50) in target versus non-target cell lines. The following table provides a representative comparison of ARM3 with a non-selective androgen.
| Compound | Cell Line | Tissue Origin | EC50 (nM) | Anabolic/Androgenic Selectivity Ratio |
| This compound | C2C12 Myoblasts | Muscle | 0.5 | ~20-fold for muscle |
| Prostate Cells | Prostate | 10.0 | ||
| Testosterone | C2C12 Myoblasts | Muscle | 2.5 | ~1-fold (non-selective) |
| Prostate Cells | Prostate | 2.0 |
This data is representative and based on the principle of SARM selectivity. Actual values may vary depending on the specific experimental conditions.[5]
Detailed Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the androgen receptor.
-
Materials:
-
Purified full-length human androgen receptor
-
[3H]-Mibolerone (radioligand)
-
This compound
-
Unlabeled Dihydrotestosterone (DHT) for non-specific binding control
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation fluid
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, combine the purified androgen receptor, a fixed concentration of [3H]-Mibolerone, and varying concentrations of ARM3.
-
For total binding, omit the competitor (ARM3).
-
For non-specific binding, add a high concentration of unlabeled DHT.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for ARM3 using competitive binding analysis software.
-
2. AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This protocol assesses the functional activity of this compound as an agonist or antagonist of the androgen receptor.
-
Materials:
-
A suitable host cell line (e.g., HEK293 or a prostate cancer cell line)
-
An expression vector for the human androgen receptor
-
A reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect the host cells with the AR expression vector, the reporter plasmid, and the control plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Include a vehicle control, a positive control (DHT), and for antagonist testing, co-treat with DHT and ARM3.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the dose-response curve and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of ARM3.
-
Visualizations
Caption: Canonical Androgen Receptor Signaling Pathway activated by ARM3.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medshadow.org [medshadow.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 10. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Nonsteroidal SARMs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working to improve the oral bioavailability of nonsteroidal selective androgen receptor modulators (SARMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of nonsteroidal SARMs?
A1: The oral bioavailability of nonsteroidal SARMs, like many investigational compounds, is primarily influenced by their aqueous solubility and susceptibility to first-pass metabolism.[1][2] Many SARMs are lipophilic and belong to the Biopharmaceutical Classification System (BCS) Class II, meaning they have high permeability but low solubility.[3] This poor solubility can limit the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, extensive metabolism in the liver before reaching systemic circulation (first-pass effect) can significantly reduce the amount of active drug.[4]
Q2: What are the most common formulation strategies to improve the oral bioavailability of nonsteroidal SARMs?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble nonsteroidal SARMs. These include:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the SARM increases its surface area, which can lead to a faster dissolution rate in the GI fluids.[5][6][7][8][9]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the SARM in oils, surfactants, and co-solvents can improve its solubility and facilitate absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.[10][11][12] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example of this approach.[13][14][15]
-
Amorphous Solid Dispersions: Dispersing the SARM in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility and dissolution rate compared to its crystalline form.[16]
-
Prodrugs: Chemically modifying the SARM into a more soluble or permeable prodrug that converts to the active form in the body can be an effective strategy.[2]
Q3: How can I assess the oral bioavailability of my nonsteroidal SARM in a preclinical setting?
A3: The standard method for assessing oral bioavailability is through an in vivo pharmacokinetic (PK) study, typically in a rodent model like rats.[17] This involves administering the SARM formulation orally to one group of animals and intravenously (IV) to another. Blood samples are collected at various time points and the plasma concentrations of the SARM are measured using a validated analytical method, such as HPLC-MS/MS.[18][19] The absolute oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose administered.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments aimed at improving the bioavailability of nonsteroidal SARMs.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low and variable plasma concentrations after oral administration. | 1. Poor dissolution of the SARM in the GI tract. 2. Precipitation of the SARM in the GI lumen. 3. High first-pass metabolism. | 1. Characterize the solid-state properties of your SARM (e.g., crystallinity, particle size). Consider particle size reduction (micronization). 2. Evaluate the SARM's solubility in different pH buffers and biorelevant media. If solubility is low, consider formulating as a lipid-based system (e.g., SEDDS) or an amorphous solid dispersion. 3. Conduct an in vitro metabolism study using liver microsomes to assess the extent of first-pass metabolism. |
| The SARM formulation appears physically unstable (e.g., phase separation, precipitation). | 1. Incompatible excipients. 2. Insufficient solubilization of the SARM in the formulation. | 1. Perform excipient compatibility studies. 2. Screen a wider range of oils, surfactants, and co-solvents for lipid-based formulations to find a more stable system. For solid dispersions, evaluate different polymers and drug loadings. |
| High variability in bioavailability between individual animals. | 1. Inconsistent dosing technique. 2. Physiological differences between animals (e.g., fed vs. fasted state). | 1. Ensure consistent oral gavage technique and vehicle volume. 2. Standardize the feeding schedule for all animals in the study (e.g., overnight fasting). |
| Difficulty in quantifying the SARM in plasma samples. | 1. Insufficient sensitivity of the analytical method. 2. Interference from plasma matrix components. | 1. Optimize the HPLC-MS/MS method, including sample extraction and chromatographic conditions, to improve sensitivity. 2. Develop a more robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
Data Presentation
Table 1: Oral Bioavailability of Select Nonsteroidal SARMs in Preclinical Studies
| SARM | Animal Model | Oral Bioavailability (F%) | Reference |
| S-1 | Rat | 55-60% | [20] |
| S-4 | Rat | ~100% (completely bioavailable) | [4] |
| LGD-4033 (Ligandrol) | Rat | High | [21] |
| Enobosarm (Ostarine) | Rat | High | [21] |
Table 2: Effect of Formulation Strategy on Oral Bioavailability (Hypothetical Data for SARM X)
| Formulation | Animal Model | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | Rat | 50 ± 15 | 250 ± 75 | 15% |
| Micronized Suspension | Rat | 120 ± 30 | 750 ± 150 | 45% |
| SEDDS Formulation | Rat | 250 ± 50 | 1500 ± 300 | 90% |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a nonsteroidal SARM.
Materials:
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Male Sprague-Dawley rats (250-300g)
-
Test SARM formulation (for oral administration)
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Test SARM in a suitable vehicle for IV administration (e.g., saline with a co-solvent)
-
Oral gavage needles
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Syringes and needles for IV injection and blood collection
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
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Oral Group (n=5): Administer the SARM formulation via oral gavage at a predetermined dose.
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IV Group (n=5): Administer the SARM solution via tail vein injection at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[18]
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Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the SARM concentration in the plasma samples using a validated HPLC-MS/MS method (see Protocol 2).
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including AUC, Cmax, and Tmax, for both the oral and IV groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Protocol 2: Quantification of a Nonsteroidal SARM in Rat Plasma using HPLC-MS/MS
Objective: To accurately measure the concentration of a nonsteroidal SARM in rat plasma samples.
Materials:
-
Rat plasma samples from the in vivo study
-
Analytical standard of the SARM
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the SARM)
-
Formic acid
-
Water (HPLC grade)
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Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
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HPLC system coupled to a tandem mass spectrometer (MS/MS)
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C18 HPLC column
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the SARM into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each sample in a microcentrifuge tube, add 150 µL of the protein precipitation solvent containing the internal standard.
-
Vortex the tubes for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the SARM from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the SARM's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) for both the SARM and the internal standard.
-
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area ratio (SARM/IS) against the nominal concentration of the calibration standards.
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Use the calibration curve to determine the concentration of the SARM in the unknown plasma samples and QCs.
-
Visualizations
Caption: Androgen Receptor signaling pathway activated by a nonsteroidal SARM.
Caption: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased dissolution rate and bioavailability through comicronization with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Self Emulsifying Drug Delivery System (SEDDS): a Review - Neliti [neliti.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. benchchem.com [benchchem.com]
- 18. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Androgen Receptor Modulator 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Androgen Receptor Modulator 3 (ARM3).
I. Troubleshooting Guides
This section offers structured guidance for diagnosing and resolving specific experimental problems.
Guide 1: Inconsistent ARM3 Bioactivity in Cell-Based Assays
A common issue is observing variable potency or efficacy of ARM3 between experiments. This can manifest as shifts in IC50/EC50 values or a complete loss of the expected biological response.
Initial Checks:
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Compound Integrity: Verify the stability and solubility of your ARM3 stock solution.[1][2]
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Cell Health: Ensure your cell cultures are healthy, within a consistent passage number, and free from contamination.[3][4]
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Experimental Parameters: Double-check all experimental conditions, including cell seeding density, ARM3 concentration, and incubation times.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent ARM3 bioactivity.
Detailed Steps & Solutions:
| Problem Area | Potential Cause | Recommended Solution |
| Compound | Degradation: ARM3 may be unstable in solvent or at storage temperature.[6] | Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm stability via HPLC or LC-MS if issues persist.[1][5] |
| Precipitation: Compound has poor solubility in the assay medium.[7] | Determine the solubility of ARM3 in your specific culture medium. Visually inspect for precipitates. Consider using a different solvent or adding a solubilizing agent, ensuring it doesn't affect cell viability.[1][2] | |
| Cell Culture | Contamination: Mycoplasma or other microbial contamination can alter cellular response.[4] | Regularly test cultures for mycoplasma. Discard any contaminated stocks and use a fresh, validated vial.[3] |
| High Passage Number: Cells may lose their characteristic response to stimuli over time. | Use cells within a defined, low passage number range for all experiments. | |
| Inconsistent Confluency: Cell density can affect signaling pathways and drug response.[1] | Standardize seeding density to ensure a consistent level of confluency (typically 70-80%) at the time of treatment.[1] | |
| Assay Protocol | Vehicle Effects: The solvent (e.g., DMSO) used for ARM3 may have cytotoxic or off-target effects at the concentration used. | Always include a "vehicle-only" control. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic threshold (typically <0.5%). |
| Assay Interference: ARM3 may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). | Run controls to check for assay interference. If ARM3 is fluorescent, consider an alternative viability assay like a colorimetric (MTT) or luminescence-based (CellTiter-Glo®) method.[8] |
Guide 2: Off-Target Effects or Unexpected Toxicity
Researchers may observe cellular effects that are not consistent with known androgen receptor (AR) signaling, such as unexpected cytotoxicity.
Troubleshooting Steps:
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Dose-Response Analysis: Perform a wide dose-response curve to distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.
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Control Cell Lines: Test ARM3 in a cell line that does not express the androgen receptor (AR-negative). An effect in these cells would suggest an off-target mechanism.
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Literature Review: While Selective Androgen Receptor Modulators (SARMs) are designed for tissue selectivity, some have been associated with adverse effects like hepatotoxicity in non-clinical and clinical settings.[9][10][11][12]
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Competitive Binding Assay: Use a known AR antagonist (e.g., Enzalutamide) to see if it can block the observed effects of ARM3. If the effects are blocked, it suggests they are AR-mediated.
Quantitative Data Summary: ARM3 vs. DHT in AR-Positive (LNCaP) and AR-Negative (PC-3) Cells
| Parameter | LNCaP (AR-Positive) | PC-3 (AR-Negative) |
| ARM3 EC50 (Proliferation) | 15 nM | > 10,000 nM |
| DHT EC50 (Proliferation) | 5 nM | > 10,000 nM |
| ARM3 IC50 (Toxicity) | > 50,000 nM | > 50,000 nM |
This table illustrates an ideal scenario where ARM3's proliferative effect is potent and specific to AR-expressing cells, with low cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for ARM3? A1: ARM3 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium.
Q2: We are seeing batch-to-batch variability with our synthesized ARM3. What could be the cause? A2: This is a common issue with newly synthesized compounds.[2] The primary causes are often variations in purity or the presence of different impurity profiles between batches. It is crucial to perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm its identity, purity, and integrity before use.[2]
Q3: How does ARM3 activate the Androgen Receptor signaling pathway? A3: Like other androgens and SARMs, ARM3 is expected to bind to the ligand-binding domain (LBD) of the androgen receptor (AR) in the cytoplasm.[13][14] This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs).[14][15] The activated AR-ARM3 complex then homodimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes.[15][16][17]
Caption: Canonical Androgen Receptor (AR) signaling pathway activation by ARM3.
Q4: My cells are not attaching properly after treatment with ARM3. What should I investigate? A4: First, ensure this is not a general cell culture issue. Check that you are using tissue culture-treated plates suitable for adherent cells.[4] If the problem only occurs with ARM3 treatment, it could indicate cytotoxicity at the tested concentration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic threshold. Also, verify that the solvent concentration is not causing cell detachment.
III. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of ARM3 on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
ARM3 stock solution (10 mM in DMSO)
-
Cells (e.g., LNCaP) and appropriate culture medium
-
96-well tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of ARM3 in fresh culture medium. Replace the existing medium with medium containing the different concentrations of ARM3. Include "vehicle-only" and "no treatment" controls.[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AR Activation (Phospho-ERK as a Downstream Marker)
This protocol assesses the activation of a downstream signaling pathway component following ARM3 treatment. While AR's primary action is as a transcription factor, it can also engage other pathways.
Procedure:
-
Cell Treatment: Grow cells to 70-80% confluency in 6-well plates. Treat with desired concentrations of ARM3 for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-AR, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein to the total protein and the loading control.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 9. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Journal of Medical Internet Research - Self-Reported Side Effects Associated With Selective Androgen Receptor Modulators: Social Media Data Analysis [jmir.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for SARM Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for Selective Androgen Receptor Modulator (SARM) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for SARMs in a cell culture model?
A1: SARMs are designed to selectively bind to the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][2] This interaction recruits co-regulatory proteins (coactivators and corepressors) to modulate the transcription of androgen-responsive genes, which can influence cellular processes like proliferation and survival.[2] Unlike endogenous androgens, SARMs can exhibit tissue-selective effects by forming unique complexes with the AR, leading to differential recruitment of co-regulators.[3]
Q2: Which cell lines are appropriate for studying SARM effects?
A2: The choice of cell line is critical and depends on the research question. For prostate cancer research, LNCaP cells are commonly used as they express the androgen receptor.[2][4] For studying anabolic effects on muscle and bone, myoblast cell lines (e.g., C2C12) and osteoblast-like cell lines (e.g., MG-63) are relevant. It is crucial to select a cell line that endogenously expresses the androgen receptor at levels sufficient to elicit a response.
Q3: How can I determine the optimal concentration of a SARM for my experiments?
A3: The optimal concentration should be determined empirically for each SARM and cell line combination by performing a dose-response experiment. A typical starting point is to test a wide range of concentrations (e.g., from 1 nM to 10 µM). The effect of the SARM can be measured using a relevant endpoint, such as cell viability (MTT assay), or the expression of a known androgen-responsive gene (qPCR).[5] The goal is to identify the concentration that produces the maximal desired effect with minimal off-target effects or cytotoxicity.
Q4: What are the key differences between steroidal and non-steroidal SARMs in vitro?
A4: Both steroidal and non-steroidal SARMs interact with the androgen receptor. However, non-steroidal SARMs are not substrates for enzymes like 5α-reductase, which converts testosterone (B1683101) to the more potent DHT.[6] This means their activity is not amplified in tissues expressing this enzyme. Additionally, SARMs may utilize distinct downstream signaling pathways compared to steroidal androgens like DHT to mediate their effects.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to SARM treatment | 1. Low androgen receptor (AR) expression in the cell line.2. SARM degradation or instability in culture medium.3. Sub-optimal SARM concentration.4. Presence of androgens in the serum of the culture medium. | 1. Confirm AR expression in your cell line via Western Blot or qPCR. Select a different cell line if AR expression is too low.2. Prepare fresh SARM solutions for each experiment. Minimize freeze-thaw cycles.3. Perform a dose-response curve to identify the optimal concentration.4. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids from the culture medium.[5] |
| High cell death or cytotoxicity observed | 1. SARM concentration is too high.2. Off-target effects of the SARM.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. Use the lowest effective concentration.2. Investigate potential off-target pathways. Consider testing a different SARM with a different chemical structure.3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment.2. Inconsistent SARM concentration or incubation time.3. High passage number of cells leading to phenotypic drift.4. Contamination of cell cultures. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.[8][9]2. Prepare fresh dilutions of the SARM from a concentrated stock for each experiment. Use a calibrated timer for incubations.3. Use cells with a low passage number and maintain a consistent subculturing schedule.[9]4. Regularly test for mycoplasma contamination. Practice good aseptic technique.[10] |
| Unexpected changes in gene expression | 1. SARM is modulating non-canonical or off-target signaling pathways.2. Crosstalk with other signaling pathways activated by components in the culture medium. | 1. SARMs can activate non-genomic signaling pathways (e.g., MAPK pathways) which can influence gene expression.[7] Investigate these pathways using specific inhibitors.2. Serum contains various growth factors that can activate pathways like PI3K/Akt or MAPK, which can crosstalk with AR signaling.[11][12] Consider serum starvation or using a serum-free medium for specific experiments. |
Data Presentation: Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from SARM treatment experiments.
Table 1: Dose-Response Effect of a Novel SARM on Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) Protein Expression
Protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH).
| Treatment Group | SARM Conc. (nM) | Normalized AR Protein Level (Fold Change vs. Vehicle) | Normalized PSA Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| SARM | 10 | 1.25 | 1.80 |
| SARM | 50 | 1.45 | 3.50 |
| SARM | 100 | 1.50 | 5.20 |
| SARM | 500 | 1.30 | 4.80 |
Table 2: Time-Course Effect of a Novel SARM on Cell Viability (MTT Assay)
Cell viability was assessed at different time points following treatment with 100 nM of the SARM. Data is presented as a percentage of the vehicle-treated control.
| Treatment Duration (hours) | Cell Viability (% of Control) |
| 0 | 100% |
| 6 | 98% |
| 12 | 95% |
| 24 | 85% |
| 48 | 70% |
Experimental Protocols
Protocol 1: Western Blot Analysis of Androgen Receptor Expression
This protocol outlines the steps to analyze the expression of the androgen receptor in response to SARM treatment.[4][5]
1. Cell Culture and Treatment:
-
Culture cells (e.g., LNCaP) in the appropriate medium (e.g., RPMI-1640 with 10% FBS).[4]
-
Seed cells in 6-well plates and grow to 70-80% confluency.[4]
-
For experiments in androgen-depleted conditions, switch to a medium containing charcoal-stripped FBS for 24 hours before treatment.[5]
-
Treat cells with the desired concentrations of SARM or vehicle control for the specified duration.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[5]
-
Separate the proteins by size on an SDS-PAGE gel.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability and proliferation after SARM treatment.[14][15][16]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[17]
-
Incubate for 24 hours to allow for cell attachment.
2. SARM Treatment:
-
Treat the cells with various concentrations of the SARM or vehicle control.
-
Include wells with medium only for background control.[14]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][17]
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][17]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Androgen-Responsive Genes
This protocol is for measuring changes in the expression of androgen-responsive genes (e.g., PSA, TMPRSS2) following SARM treatment.[18]
1. Cell Culture and Treatment:
-
Follow the same procedure for cell culture and treatment as described in the Western Blot protocol.
2. RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.[18]
-
Use primers that span an intron to avoid amplification of genomic DNA.[19]
4. Data Analysis:
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by a SARM.[1][2][20]
Caption: General experimental workflow for in vitro SARM treatment and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. chondrex.com [chondrex.com]
- 18. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
Addressing Androgen Receptor Modulator 3 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Androgen Receptor Modulators (ARMs) in experimental setups. As "Androgen Receptor Modulator 3" (ARM3) is not a standard nomenclature in publicly available scientific literature, this guide will focus on Selective Androgen Receptor Modulators (SARMs) as a class, providing broadly applicable principles and specific examples.
Frequently Asked Questions (FAQs)
Q1: My Androgen Receptor Modulator (ARM) appears to be degrading in my experiment. What are the common causes?
A1: Degradation of ARMs in experimental setups can be attributed to several factors:
-
Temperature: Elevated temperatures can accelerate the chemical degradation of small molecules.[1]
-
pH: Extreme acidic or basic conditions can lead to the hydrolysis of labile functional groups within the ARM structure.
-
Solvent/Buffer: The choice of solvent or buffer can significantly impact stability. Some organic solvents can react with the compound over time, and aqueous buffers can facilitate hydrolysis.
-
Light Exposure: Many chemical compounds are sensitive to light, particularly UV, which can induce photodegradation.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of susceptible moieties.
-
Enzymatic Degradation: If working with cell lysates, tissue homogenates, or serum-containing media, endogenous enzymes such as esterases, amidases, or cytochrome P450s can metabolize the ARM.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation and precipitation.[2]
Q2: What are the recommended storage conditions for ARM stock solutions?
A2: For optimal stability, ARM stock solutions, typically dissolved in solvents like DMSO or ethanol, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][3] The vials should be tightly sealed and protected from light. It is generally not recommended to store ARMs in aqueous solutions for extended periods.[4]
Q3: How can I determine if my ARM is degrading via the proteasomal pathway?
A3: To investigate if your ARM is causing the degradation of the Androgen Receptor (AR) via the proteasome, you can treat your cells with the ARM in the presence and absence of a proteasome inhibitor, such as MG132. If the ARM-induced degradation of the AR is blocked or reduced in the presence of MG132, it suggests a proteasome-dependent mechanism. This can be visualized by Western Blotting for the AR protein.
Q4: I am observing inconsistent results in my experiments. Could this be due to ARM degradation?
A4: Yes, inconsistent results are a common sign of compound instability. If your ARM stock solution is degrading over time, the effective concentration used in your experiments will vary, leading to unreliable data. It is crucial to handle and store your compounds properly and to prepare fresh dilutions for each experiment whenever possible.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ARM degradation in experimental setups.
Problem 1: Loss of ARM Activity or Inconsistent Results
-
Possible Cause: Degradation of the ARM stock solution or working dilutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions are stored at the correct temperature (-20°C or -80°C), protected from light, and have not undergone numerous freeze-thaw cycles.
-
Prepare Fresh Solutions: Prepare a fresh stock solution from a new vial of the solid compound. Dilute the stock to the working concentration immediately before each experiment.
-
Check Solvent Purity: Ensure the solvent (e.g., DMSO, ethanol) is of high purity and anhydrous, as water content can promote hydrolysis.
-
Perform a Stability Check: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), you can analyze the concentration and purity of your stock solution over time to determine its stability under your storage conditions.
-
Problem 2: Rapid Degradation of ARM in Cell Culture Media
-
Possible Cause: Instability in the aqueous, physiological pH environment of the cell culture medium, or enzymatic degradation by components in the serum or secreted by the cells.
-
Troubleshooting Steps:
-
Determine In Vitro Half-Life: Conduct a time-course experiment by incubating the ARM in your specific cell culture medium (with and without serum, and with and without cells) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining ARM concentration using LC-MS/MS. This will help you understand the degradation kinetics in your experimental system.
-
Minimize Incubation Time: If the ARM is found to be unstable, design your experiments to have the shortest possible incubation times.
-
Consider Serum-Free Media: If enzymatic degradation is suspected, perform experiments in serum-free media if your cell model allows.
-
Test Different Formulations: If applicable, explore different formulations or delivery vehicles for the ARM that may enhance its stability in aqueous environments.
-
Problem 3: Suspected Photodegradation
-
Possible Cause: The ARM is sensitive to ambient or incubator light.
-
Troubleshooting Steps:
-
Protect from Light: Perform all experimental steps involving the ARM in the dark or under amber/red light conditions. Use amber-colored tubes and plates.
-
Conduct a Photostability Study: Expose a solution of your ARM to a controlled light source (simulating ambient lab conditions or a worst-case scenario) for a defined period and compare its concentration to a light-protected control using HPLC or LC-MS.
-
Data Presentation: In Vitro Stability of Selected SARMs
The following table summarizes available data on the stability of various SARMs under different conditions. It is important to note that direct in vitro degradation rates in common experimental media are not widely published. The data below is compiled from stability studies and pharmacokinetic data, which can provide an indication of a compound's lability.
| Compound | Condition | Half-Life / Stability | Reference |
| Ostarine (MK-2866) | Rat Plasma (in vivo) | ~6.0 hours | [5] |
| Human (in vivo) | ~24 hours | ||
| DMSO Solution (-20°C) | Stable for at least 2 years | [4] | |
| Aqueous Buffer (Ethanol:PBS 1:4) | Recommended for use within one day | [4] | |
| LGD-4033 (Ligandrol) | Human (in vivo) | 24-36 hours | [6][7] |
| Andarine (S-4) | Solvent Solution (-18°C) | Stable for at least 12 months | [8] |
| YK-11 | Acidic Conditions | Hydrolyzes within a few hours | [7] |
| PF-06260414 | Stock Solution (-20°C) | Unstable, requires storage at ≤ -80°C | [3] |
| AC-262536 | Human Urine (-20°C) | Unstable after 2 weeks | [9] |
| General Small Molecules | DMSO Solution (Room Temp) | 83% remaining after 6 months | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Androgen Receptor Degradation
This protocol is designed to assess the degradation of the Androgen Receptor (AR) protein in cells treated with an ARM.
-
Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP, VCaP) at a suitable density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of your ARM or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
For proteasome inhibition experiments, pre-treat a set of wells with a proteasome inhibitor like MG132 (typically 5-10 µM) for 1-2 hours before adding the ARM.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to your protein samples and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three to five times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control.
-
Protocol 2: Immunoprecipitation (IP) to Detect AR Ubiquitination
This protocol is used to determine if an ARM induces the ubiquitination of the Androgen Receptor, a key step in proteasomal degradation.
-
Cell Culture and Treatment:
-
Culture and treat cells as described in the Western Blot protocol. It is crucial to include a proteasome inhibitor (e.g., MG132) in all treatment conditions to allow for the accumulation of ubiquitinated proteins that would otherwise be degraded.
-
-
Cell Lysis:
-
Lyse the cells in a modified RIPA buffer or a specific IP lysis buffer that is non-denaturing but effectively solubilizes the proteins. The buffer should contain protease inhibitors and a deubiquitinase (DUB) inhibitor, such as N-Ethylmaleimide (NEM), to preserve the ubiquitin chains.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against the Androgen Receptor to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western Blotting, as described in Protocol 1.
-
Probe one blot with an anti-Androgen Receptor antibody to confirm the successful immunoprecipitation of AR.
-
Probe a second, identical blot with an anti-Ubiquitin antibody. A smear or ladder of high molecular weight bands in the ARM-treated lanes will indicate that the immunoprecipitated AR is ubiquitinated.
-
Protocol 3: LC-MS/MS for Quantifying ARM Degradation
This protocol provides a general framework for developing a stability-indicating LC-MS/MS method to quantify an ARM and its degradation products over time.
-
Forced Degradation Study:
-
To identify potential degradation products, subject the ARM to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analyze the stressed samples by LC-MS to identify the mass-to-charge ratios (m/z) of the parent compound and any new peaks corresponding to degradation products.
-
-
LC-MS/MS Method Development:
-
Chromatography: Develop a reverse-phase HPLC or UHPLC method that can separate the parent ARM from its degradation products and any matrix components. A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. A gradient elution is often necessary to resolve all components.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the parent ARM and its identified degradation products. This includes selecting the ionization mode (ESI positive or negative) and optimizing the collision energy for Multiple Reaction Monitoring (MRM) transitions to ensure specificity and sensitivity.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of the ARM in a suitable solvent (e.g., DMSO).
-
Spike the ARM into the matrix of interest (e.g., cell culture medium, PBS) at a known concentration.
-
Incubate the samples under the desired experimental conditions (e.g., 37°C).
-
At each time point, collect an aliquot and immediately stop any further degradation by adding a quenching solution (e.g., cold acetonitrile) and/or freezing at -80°C. The acetonitrile will also precipitate proteins.
-
Include an internal standard in the quenching solution to account for variations in sample processing and instrument response.
-
-
Analysis and Data Processing:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Generate a calibration curve using standards of the ARM at known concentrations prepared in the same matrix.
-
Quantify the concentration of the parent ARM in each sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Plot the concentration of the ARM versus time. The degradation rate and half-life can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Troubleshooting workflow for ARM degradation.
Caption: Androgen Receptor degradation signaling pathways.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-house validation of a liquid chromatography-tandem mass spectrometry method for the determination of selective androgen receptor modulators (SARMS) in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for confounding variables in SARM research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during SARM (Selective Androgen Receptor Modulator) research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, pointing to potential confounding variables and offering solutions.
| Issue ID | Problem | Potential Confounding Variable(s) | Troubleshooting Steps |
| TSG-001 | Unexpected Variability in Preclinical Muscle Growth | Genetic Background, Age, Diet, Gut Microbiota | 1. Standardize Animal Models: Use inbred strains to minimize genetic variability. Ensure all animals are from the same supplier and shipment batch. 2. Control for Age: Use a narrow age range for all animals in the study, as anabolic response can vary significantly with age. 3. Standardize Diet: Provide a consistent, defined diet to all animals. Uncontrolled dietary components can influence muscle metabolism. 4. Consider Gut Microbiota: House animals in a consistent environment to minimize variations in gut microbiota, which can affect metabolism and inflammation. |
| TSG-002 | Inconsistent Bone Density Readings in Rodent Studies | Hormonal Status, Housing Conditions, Measurement Technique | 1. Verify Hormonal Status: In studies using ovariectomized or orchidectomized models, confirm the completeness of the procedure. 2. Standardize Housing: House animals under identical conditions (temperature, light-dark cycle, cage density) to minimize stress, which can affect bone metabolism. 3. Calibrate and Standardize Densitometry: Ensure consistent calibration of DEXA or pQCT equipment. Use standardized positioning for all scans. |
| TSG-003 | Placebo Group in Clinical Trial Shows Unexpected Improvements | Co-administered Supplements, Lifestyle Factors | 1. Account for Supplements: In a trial of MK-0773, both placebo and treatment groups received Vitamin D and protein supplements, which may have contributed to improvements in the placebo group.[1] Ensure the effects of such supplements are accounted for in the analysis. 2. Monitor Lifestyle Factors: Uncontrolled changes in diet and exercise can significantly impact muscle mass and function. Monitor and record these factors in all participants. |
| TSG-004 | High Incidence of Adverse Events in a Clinical Trial | Pre-existing Health Conditions, Concomitant Medications | 1. Thoroughly Screen Participants: Exclude participants with comorbidities that could be exacerbated by or confound the effects of the SARM. For example, a case report of myocarditis associated with SARM use was confounded by the patient's type 1 diabetes and substance use disorder.[2] 2. Review Concomitant Medications: Analyze the potential for drug-drug interactions with any other medications participants are taking. |
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in SARM research?
A1: Based on preclinical and clinical studies, the most common confounding variables include:
-
Age: Anabolic responses to SARMs can differ between young and elderly subjects.
-
Sex: There are sex-specific differences in metabolism and hormonal environments.
-
Hormonal Status: In preclinical models, whether an animal is intact, castrated, or ovariectomized will dramatically affect outcomes.
-
Genetic Background: Different strains of rodents can exhibit varied responses to the same compound.
-
Diet and Nutrition: Caloric intake and macronutrient composition can significantly influence muscle and bone metabolism. Co-administration of supplements like protein and vitamin D can also act as a confounder.[1]
-
Exercise and Physical Activity: The level of physical activity can modulate the effects of SARMs on muscle and bone.
-
Baseline Health Status: Pre-existing conditions can influence the outcomes of a study.
Q2: How can I control for confounding variables in my experimental design?
A2: The most effective way to control for confounding variables is during the study design phase. Key strategies include:
-
Randomization: Randomly assigning subjects to treatment and control groups helps to distribute both known and unknown confounders evenly.
-
Restriction: Limiting the study population to a narrow range of a potential confounder (e.g., only including males of a specific age group) can eliminate its influence.
-
Matching: For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., age, sex, baseline muscle mass) is selected.
Q3: What statistical methods can be used to control for confounding variables during data analysis?
A3: If confounding variables cannot be fully controlled for in the experimental design, statistical methods can be used during data analysis:
-
Stratification: Analyzing the data in subgroups (strata) based on the confounding variable (e.g., analyzing males and females separately).
-
Multivariate Analysis: Using statistical models like analysis of covariance (ANCOVA) or multiple regression to adjust for the effects of multiple confounding variables simultaneously.
-
Propensity Score Matching: A statistical method used to estimate the effect of a treatment by accounting for the covariates that predict receiving the treatment.
Data Presentation
Table 1: Effects of Ostarine (Enobosarm) on Lean Body Mass (LBM) in a Phase II Clinical Trial
A double-blind, randomized, placebo-controlled clinical trial in 120 subjects (60 elderly men and 60 postmenopausal women) over three months.
| Treatment Group | Number of Subjects | Mean Change in LBM from Baseline (kg) | Mean Change in LBM vs. Placebo (kg) | p-value |
| Placebo | ~24 | -0.1 | - | - |
| Ostarine 0.1 mg | ~24 | +0.4 | +0.5 | >0.05 |
| Ostarine 0.3 mg | ~24 | +0.8 | +0.9 | <0.05 |
| Ostarine 1 mg | ~24 | +1.0 | +1.1 | <0.01 |
| Ostarine 3 mg | ~24 | +1.3 | +1.4 | <0.001 |
Source: Adapted from a 2006 press release on a Phase II clinical trial of Ostarine.[3]
Table 2: Effects of Ligandrol (LGD-4033) on Lean Body Mass (LBM) in a Clinical Trial in Healthy Young Men
A placebo-controlled study in 76 healthy men (21–50 years) over 21 days.
| Treatment Group | Number of Subjects | Mean Increase in LBM (kg) |
| Placebo | 18 | 0.2 ± 0.9 |
| LGD-4033 0.1 mg | 18 | 0.7 ± 1.0 |
| LGD-4033 0.3 mg | 20 | 1.0 ± 1.0 |
| LGD-4033 1.0 mg | 20 | 1.5 ± 1.6 |
Source: Adapted from a study on the safety and effects of LGD-4033 in healthy young men.[4][5]
Experimental Protocols
Protocol 1: Assessment of Muscle Strength in Rodents (Grip Strength Test)
-
Acclimatization: Allow the rodent to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus: Use a grip strength meter equipped with a wire grid.
-
Procedure: a. Hold the rodent by the base of its tail and allow its forelimbs to grasp the wire grid. b. Gently pull the rodent backward in a horizontal plane until its grip is broken. c. The meter will record the peak force exerted. d. Perform three to five consecutive measurements and average the results.
-
Confounder Control: Ensure the animal's age and weight are consistent across groups. The time of day for testing should be standardized to control for circadian rhythms.
Protocol 2: Assessment of Bone Mineral Density (BMD) in Rats using DEXA
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the rat in a prone position on the Dual-Energy X-ray Absorptiometry (DEXA) scanner bed. Ensure consistent positioning for all animals.
-
Scanning: Perform a total body scan according to the manufacturer's instructions for the specific DEXA machine.
-
Analysis: Use the software to define regions of interest (ROI), such as the total body, spine, and femur, to determine BMD and bone mineral content (BMC).[6]
-
Confounder Control: The rat's diet, particularly calcium and vitamin D content, should be standardized. The age and hormonal status (e.g., ovariectomized) of the rats are critical variables to control.[7]
Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by a SARM.[8][9][10]
Caption: Workflow for controlling confounding variables in SARM research.
References
- 1. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validating the purity and stability of Androgen Receptor Modulator 3
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the purity and stability of Androgen Receptor Modulator 3 (ARM3). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing ARM3?
A1: For optimal stability, it is recommended to dissolve ARM3 in DMSO to prepare a stock solution.[1] For working solutions, further dilution in an appropriate solvent is advised. Individual standard stock solutions of similar compounds have been shown to be stable at -20°C for at least one year.[1][2][3] However, for long-term storage, temperatures of ≤ -80°C are preferable to minimize degradation.[1][2][3][4]
Q2: How can I confirm the purity of my ARM3 sample?
A2: The purity of ARM3 should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A pure sample should exhibit a single major peak corresponding to ARM3. The presence of multiple peaks may indicate the presence of impurities or degradation products. Further characterization by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for definitive identification of the main compound and any contaminants.
Q3: My ARM3 sample shows low activity in my cell-based assays. What are the possible causes?
A3: Low bioactivity can stem from several factors:
-
Compound Instability: ARM3 may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.[1][2][3][4]
-
Incorrect Concentration: The actual concentration of your sample may be lower than stated on the label. It is crucial to independently verify the concentration.
-
Assay Conditions: The experimental conditions, including cell line variability and passage number, can significantly impact the observed activity.
-
Presence of Antagonists: The sample may be contaminated with inhibitory compounds.
Q4: Are there any known stability issues with ARM3 in aqueous solutions?
A4: While specific data for ARM3 is not available, related compounds (SARMs) can exhibit limited stability in aqueous solutions. It is advisable to prepare fresh dilutions in your cell culture media or assay buffer immediately before use. Avoid storing ARM3 in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles.[1][2][3][4] Store aliquots at ≤ -80°C.[1][2][3][4] |
| Solvent Evaporation | Ensure storage vials are properly sealed to prevent changes in concentration. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Cell Line Variability | Use cells within a consistent and low passage number range. |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Sample Contamination | Ensure cleanliness of all glassware and equipment. Use high-purity solvents and reagents. |
| Compound Degradation | Analyze a freshly prepared sample. Compare the chromatogram to a reference standard if available. |
| Incorrect Mobile Phase | Optimize the mobile phase composition and gradient to achieve better peak separation. |
| Column Overload | Inject a smaller volume or a more dilute sample onto the column. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an ARM3 sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of ARM3 in acetonitrile.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection Volume: 10 µL.
-
Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Data Presentation:
| Parameter | Result |
| Retention Time (Main Peak) | e.g., 12.5 min |
| Purity (%) | e.g., 99.2% |
| Number of Impurity Peaks | e.g., 2 |
Protocol 2: Stability Assessment by Thermal Stress Testing
Objective: To evaluate the stability of ARM3 under elevated temperature conditions.
Methodology:
-
Sample Preparation: Prepare identical solutions of ARM3 (e.g., 1 mg/mL in DMSO) in separate vials.
-
Incubation:
-
Store one vial at the recommended storage temperature (-20°C or -80°C) as a control.
-
Incubate other vials at elevated temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
-
Analysis: At each time point, analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis: Compare the purity of the stressed samples to the control sample.
Data Presentation:
| Storage Condition | Day 1 Purity (%) | Day 3 Purity (%) | Day 7 Purity (%) | Day 14 Purity (%) |
| -20°C (Control) | 99.2 | 99.1 | 99.2 | 99.1 |
| 4°C | 99.0 | 98.5 | 97.8 | 96.5 |
| 25°C (Room Temp) | 98.1 | 96.2 | 93.5 | 89.1 |
| 40°C | 95.3 | 88.7 | 79.4 | 68.2 |
Visualizations
Caption: Workflow for validating the purity of ARM3.
Caption: Experimental workflow for thermal stability testing of ARM3.
Caption: Simplified signaling pathway of this compound (ARM3).
References
Technical Support Center: Overcoming Resistance to Androgen Receptor Modulator 3 (ARM3) in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Androgen Receptor Modulator 3 (ARM3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARM3?
A1: ARM3 is a selective androgen receptor (AR) modulator. In the absence of a ligand, the AR is located in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs).[1][2][3] Upon binding by an agonist, the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus.[1][2][3] In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes involved in cell proliferation and survival.[1][4] ARM3 is designed to selectively modulate this activity to inhibit the growth of cancer cells.
Q2: My cancer cell line, initially sensitive to ARM3, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to AR-targeted therapies is a common challenge.[5][6] Several mechanisms can contribute to this, including:
-
AR Gene Amplification or Overexpression: Increased levels of the AR protein can render the cell sensitive to even low levels of androgens, overriding the inhibitory effect of ARM3.[5][7][8]
-
AR Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter its structure, potentially converting ARM3 from an antagonist to an agonist or reducing its binding affinity.[5][6][9] A notable example in other AR antagonists is the F876L mutation.[9]
-
Expression of AR Splice Variants (AR-Vs): The emergence of AR-Vs that lack the LBD, such as AR-V7, can lead to a constitutively active receptor that is no longer dependent on ligand binding and is therefore resistant to drugs targeting the LBD.[5][7][8][9][10]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, thereby circumventing the AR blockade.[5][6][7] Examples include the activation of the glucocorticoid receptor (GR) or pathways like PI3K/Akt.[7]
-
Intratumoral Androgen Synthesis: Cancer cells may develop the ability to synthesize their own androgens, increasing the local concentration of AR agonists and outcompeting ARM3.[5][6][10]
Q3: How can I determine if my resistant cells have AR gene amplification or protein overexpression?
A3: To investigate AR amplification or overexpression, you can perform the following experiments:
-
Quantitative PCR (qPCR): To assess AR gene copy number.
-
Western Blotting: To quantify the levels of AR protein expression in your resistant cell lines compared to the parental, sensitive cells.[11][12]
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify AR protein expression in tissue samples or cultured cells.
Q4: What experimental approaches can be used to detect AR mutations or splice variants?
A4: To identify mutations or splice variants, consider these methods:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To sequence the AR gene and identify potential mutations in the resistant clones.
-
RT-PCR: To detect the expression of known AR splice variants, such as AR-V7, using specific primers.
Q5: My cells are resistant to ARM3, but I don't observe any changes in AR expression or mutations. What should I investigate next?
A5: If AR expression and sequence appear normal, the resistance might be driven by bypass pathways.[7] You should investigate the activation status of key signaling molecules in alternative pathways. A common approach is to use Western blotting to probe for the phosphorylated (active) forms of proteins such as Akt, ERK, and STAT3.[7][13] Additionally, consider investigating the expression and activation of other nuclear receptors, like the glucocorticoid receptor, which can sometimes compensate for AR inhibition.[7][9]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after ARM3 treatment.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your cell line to determine the optimal density.[14] |
| Reagent Quality and Preparation | Ensure that ARM3 stock solutions are properly stored and that working solutions are freshly prepared. Verify the quality and expiration dates of assay reagents (e.g., MTT, XTT, or CellTiter-Glo®).[15] |
| Assay Type | The chosen viability assay may not be optimal for your cell line or experimental conditions. Consider trying an alternative method. For example, if you are using a metabolic assay like MTT, you could try a luminescence-based ATP assay or a direct cell counting method with a viability dye like trypan blue.[15][16] |
| Incubation Time | The duration of ARM3 treatment may be too short or too long. Perform a time-course experiment to determine the optimal treatment duration for observing a significant effect on cell viability. |
Problem 2: Difficulty confirming the interaction of ARM3 with the Androgen Receptor.
| Potential Cause | Recommended Solution |
| Low Binding Affinity | The interaction between ARM3 and AR might be weak or transient. Consider using a ligand competition binding assay to determine the binding affinity of ARM3 for the AR.[17] |
| Suboptimal Co-Immunoprecipitation (Co-IP) Conditions | The Co-IP protocol may need optimization. Key parameters to adjust include antibody concentration, incubation time, and the stringency of the wash buffers.[18] It's also crucial to include proper controls, such as an isotype control antibody.[19] |
| Incorrect Cellular Fraction | AR translocates to the nucleus upon activation.[3][20][21] Ensure you are lysing the correct cellular compartment (e.g., nuclear fraction) to detect the interaction, especially after androgen stimulation. |
| Protein Complex Instability | The interaction between ARM3 and AR might be part of a larger, less stable protein complex. Consider using a chemical crosslinker before cell lysis to stabilize the protein-protein interactions. |
Data Presentation
Table 1: Hypothetical Dose-Response of ARM3 on Cell Viability in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | ARM3 Concentration (nM) | Percent Viability (Mean ± SD) |
| Sensitive (Parental) | 0 (Vehicle) | 100 ± 4.2 |
| 1 | 85 ± 5.1 | |
| 10 | 52 ± 3.8 | |
| 100 | 21 ± 2.5 | |
| 1000 | 5 ± 1.9 | |
| Resistant | 0 (Vehicle) | 100 ± 3.9 |
| 1 | 98 ± 4.5 | |
| 10 | 91 ± 5.3 | |
| 100 | 75 ± 6.1 | |
| 1000 | 48 ± 5.7 |
Table 2: Hypothetical Relative Androgen Receptor (AR) Expression in Sensitive vs. Resistant Cells
| Cell Line | AR mRNA Fold Change (vs. Sensitive) | AR Protein Fold Change (vs. Sensitive) |
| Sensitive (Parental) | 1.0 | 1.0 |
| Resistant Clone A (AR Amplification) | 4.5 ± 0.8 | 3.9 ± 0.6 |
| Resistant Clone B (Bypass Pathway) | 1.1 ± 0.2 | 1.2 ± 0.3 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of ARM3 or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for AR Expression
-
Cell Lysis: Lyse the sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., anti-AR) overnight at 4°C.[12][20] Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the AR signal to the loading control.[12]
Co-Immunoprecipitation (Co-IP) for AR-Interacting Partners
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-AR) or an isotype control IgG overnight at 4°C.[18][19][22]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizations
Caption: Simplified signaling pathway of Androgen Receptor (AR) modulation by ARM3.
Caption: Key mechanisms leading to resistance against ARM3 therapy in cancer cells.
Caption: Experimental workflow for investigating ARM3 resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Androgen Receptor and Overcoming Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the androgen receptor and overcoming resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Androgen Receptor Antibody (#3202) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Selective Androgen Receptor Modulators
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Selective Androgen Receptor Modulators (SARMs). The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols and troubleshooting advice for preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for in vivo delivery of SARMs in animal models?
A1: The most prevalent method for in vivo SARM delivery in research settings is oral gavage.[1] This technique allows for precise dosage administration directly into the stomach.[2][3] Other routes, such as subcutaneous and intraperitoneal injections, have been used, but oral administration is often preferred due to the high oral bioavailability of many non-steroidal SARMs.[4][5] Some studies have also explored sustained-release formulations like microparticles for subcutaneous injection.[6]
Q2: How do I choose an appropriate vehicle for my SARM?
A2: The choice of vehicle is critical and depends on the physicochemical properties of the SARM, particularly its solubility. Many SARMs are hydrophobic and require specialized formulations. Common vehicles include:
-
Aqueous Suspensions: For poorly soluble SARMs, suspending agents like 0.5% carboxymethylcellulose (CMC-Na) in water are frequently used.[6]
-
Co-solvent Systems: A mixture of solvents can be used to dissolve hydrophobic compounds. A common combination is Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), often with a surfactant like Tween-80, diluted in saline or water.[4][7]
-
Oil-based Vehicles: Vegetable oils, such as corn oil, can be effective for highly lipophilic SARMs.[7]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.
It is crucial to perform stability testing of the SARM in the chosen vehicle to ensure homogeneity and prevent degradation.[7][8]
Q3: My SARM is precipitating in the dosing vehicle. What can I do?
A3: Precipitation can lead to inaccurate dosing and potential toxicity. To troubleshoot this:
-
Ensure Proper Formulation Technique: For co-solvent systems, always dissolve the SARM completely in the primary solvent (e.g., DMSO) before adding other components.[9]
-
Sonication: Use a sonicator to break up aggregates and create a more uniform suspension.
-
Adjust Vehicle Composition: You may need to increase the concentration of the co-solvent or surfactant, or try a different vehicle altogether.
-
Prepare Fresh Solutions: To minimize the risk of precipitation over time, it is best to prepare dosing solutions fresh daily.[10]
Q4: I am observing unexpected mortality in my animal cohort after oral gavage. What could be the cause?
A4: Unexpected mortality following oral gavage can stem from several factors:
-
Aspiration Pneumonia: This can occur if the gavage needle inadvertently enters the trachea, leading to the administration of the substance into the lungs.[3] Signs of this include immediate distress, coughing, or fluid from the nose.[6]
-
Esophageal or Gastric Trauma: Perforation of the esophagus or stomach can occur, especially with improper technique or incorrect needle size.[11]
-
Vehicle Toxicity: Some vehicles, at high concentrations, can have toxic effects. It is essential to include a vehicle-only control group to assess any adverse effects of the delivery medium itself.[1]
-
Compound Toxicity: The SARM itself may have unexpected toxicity at the administered dose.
Careful technique, proper restraint, and using the correct gavage needle size are critical to minimizing these risks.[2][3] If mortality occurs, a necropsy should be performed to determine the cause.
Q5: What are the common off-target effects of SARMs that I should monitor in my in vivo studies?
A5: While designed for tissue selectivity, SARMs can have off-target effects. The most commonly reported include:
-
Hepatotoxicity: Cases of drug-induced liver injury (DILI) have been associated with SARM use, characterized by elevated liver enzymes (ALT, AST), bilirubin, and in some cases, cholestasis and jaundice.[12][13][14][15][16][17]
-
Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: SARMs can suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in endogenous testosterone (B1683101) levels.[18]
-
Changes in Lipid Profile: Alterations in HDL and LDL cholesterol levels have been observed in both preclinical and clinical studies.
It is crucial to include endpoints in your study design to monitor for these potential off-target effects.
Data Presentation
Table 1: Comparison of Common Vehicles for Oral SARM Delivery
| Vehicle Type | Composition Example | Advantages | Disadvantages | Suitable for |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC-Na) in sterile water | Simple to prepare; generally well-tolerated. | May not be suitable for very hydrophobic compounds; risk of non-uniform suspension. | Poorly soluble SARMs. |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Can achieve high concentrations of poorly soluble compounds. | DMSO can have biological effects; potential for precipitation upon dilution. | Highly hydrophobic SARMs. |
| Oil-based Vehicle | Corn oil | Good for highly lipophilic compounds; can improve oral absorption. | May be more viscous and difficult to administer; potential for lipid-related metabolic changes. | Lipophilic SARMs. |
| Cyclodextrin Solution | SARM complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Significantly increases aqueous solubility; can improve bioavailability. | Can be more expensive; potential for nephrotoxicity with some cyclodextrins at high doses. | Poorly soluble SARMs. |
Table 2: Pharmacokinetic Parameters of Selected SARMs in Rats
| SARM | Administration Route | Vehicle | Bioavailability (%) | Tmax (h) | t1/2 (h) |
| S-1 | Oral | 5% DMSO in PEG-300 | ~60% | 4.6 - 8.5 | 3.6 - 5.2 |
| SARM 43 | Oral | Not Specified | 83% | Not Specified | 8 |
| Analogue 9 | Oral | Not Specified | 37% | Not Specified | 10 |
| Analogue 25 | Oral | Not Specified | 80% | Not Specified | 18 |
Experimental Protocols
Protocol 1: Preparation of a SARM Formulation using a Co-solvent System
Objective: To prepare a solution of a poorly soluble SARM for oral gavage in rodents.
Materials:
-
SARM compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration of the SARM and the total volume of the formulation needed.
-
Dissolve SARM in DMSO: In a sterile conical tube, add the weighed SARM powder. Add the calculated volume of DMSO to completely dissolve the powder. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300 and Tween-80: To the SARM/DMSO solution, add the calculated volumes of PEG300 and Tween-80. Vortex until the solution is clear and homogenous.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should remain clear.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer a precise dose of a SARM formulation orally to a mouse.
Materials:
-
SARM formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice, with a flexible or ball-tip to prevent injury)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accustom the mice to handling prior to the procedure to reduce stress.[11] Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head.[2]
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the SARM formulation to be administered based on the desired dose in mg/kg.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.[3]
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated dose.
-
With the mouse's head held gently in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).[2]
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[3]
-
Once the needle is inserted to the pre-measured mark, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly.
-
-
Post-Procedure Monitoring: Observe the mouse for at least 10-15 minutes post-gavage for any signs of distress, such as gasping, coughing, or fluid from the nose.[2] If such signs are observed, it may indicate aspiration, and the animal should be closely monitored.
Protocol 3: Assessment of SARM-Induced Hepatotoxicity
Objective: To evaluate the potential for a SARM to cause liver injury in vivo.
Procedure:
-
Animal Dosing: Administer the SARM and vehicle control to respective groups of animals for the desired study duration.
-
Blood Collection: At the end of the study, collect blood samples via cardiac puncture or another appropriate method. Process the blood to obtain serum or plasma.
-
Serum Biochemistry: Analyze the serum/plasma for markers of liver function, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Liver Histopathology:
-
Euthanize the animals and perform a necropsy.
-
Excise the liver and record its weight.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of liver injury, such as hepatocellular necrosis, inflammation, cholestasis, and steatosis.[13][14][16][17]
-
Protocol 4: Measurement of Serum Luteinizing Hormone (LH) in Rats
Objective: To quantify changes in serum LH levels following SARM administration as an indicator of HPG axis suppression.
Materials:
-
Rat Luteinizing Hormone (LH) ELISA Kit (e.g., Elabscience® Rat LH ELISA Kit or similar)[19][20][21][22][23]
-
Rat serum samples
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood from rats and process to obtain serum. Store serum at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.[20]
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Preparing standards and reagents.
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody and then an HRP-conjugate.
-
Washing the plate between steps to remove unbound components.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).[20]
-
-
Data Analysis: Calculate the concentration of LH in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: Experimental workflow for oral gavage administration of a SARM in a rodent model.
Caption: Logical relationship for troubleshooting SARM precipitation in a dosing vehicle.
References
- 1. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective Androgen Receptor Modulators (SARMs)-Induced Liver Injury: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. file.elabscience.com [file.elabscience.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. Rat Luteinizing Hormone ELISA Kit (EEL122) - Invitrogen [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting Androgen Receptor Modulator 3-induced toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel nonsteroidal Androgen Receptor Modulator 3 (ARM3). The information is designed to address specific issues that may arise during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with ARM3 in our cell line. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Compound Concentration: The concentration of ARM3 may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to SARMs.
-
Solvent Toxicity: The solvent used to dissolve ARM3 (commonly DMSO) may be at a toxic concentration. It is crucial to keep the final solvent concentration consistent and low across all treatments (typically <0.5%) and to include a vehicle-only control.
-
Off-Target Effects: At higher concentrations, ARM3 may interact with unintended cellular targets, leading to toxicity. Investigating off-target effects is recommended if cytotoxicity does not correlate with androgen receptor (AR) expression levels.
-
Cell Culture Conditions: Suboptimal conditions such as high cell density, nutrient depletion, contamination, or extended incubation times can sensitize cells to the compound.
Q2: ARM3 is not showing the expected anabolic or inhibitory effect in our AR-positive cell line. What should we check?
A2: A lack of expected activity can be due to several experimental variables:
-
Compound Integrity: Ensure the ARM3 stock solution is correctly prepared and has not degraded. Nonsteroidal SARMs can be susceptible to degradation with improper storage or multiple freeze-thaw cycles.
-
Cell Line Characteristics: Confirm the expression and functionality of the androgen receptor in your cell line passage. AR expression can change with continuous passaging.
-
Assay Conditions: The chosen assay may not be sensitive enough to detect the effects of ARM3. Consider using a more sensitive endpoint, such as a reporter gene assay for AR activity.
-
Incubation Time: The time course of ARM3 action may vary. Perform a time-course experiment to determine the optimal duration for observing the desired effect.
Q3: We are seeing inconsistent results between experiments with ARM3. How can we improve reproducibility?
A3: Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, media composition, ARM3 concentration, and incubation times, are kept consistent between experiments.
-
Cell Passage Number: Use cells within a narrow passage number range, as cell characteristics can drift over time.
-
Reagent Quality: Use the same lot of media, serum, and other critical reagents for a set of comparable experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of ARM3.
Q4: How can we determine if the observed toxicity of ARM3 is due to on-target (AR-mediated) or off-target effects?
A4: Differentiating between on-target and off-target effects is crucial for mechanism of action studies. Here are some strategies:
-
AR Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate AR expression in your cell line. If the cytotoxicity of ARM3 is diminished in these cells compared to control cells, it suggests an on-target effect.
-
Use of an AR Antagonist: Co-treat cells with ARM3 and a known AR antagonist, such as bicalutamide. If the antagonist rescues the cells from ARM3-induced toxicity, this points to an AR-mediated effect.
-
Test in AR-Negative Cell Lines: Assess the cytotoxicity of ARM3 in a cell line that does not express the androgen receptor. Toxicity in these cells would indicate off-target effects.
-
Kinase Profiling: As some small molecules exhibit off-target effects on kinases, performing a kinase inhibition screen can identify potential unintended targets.
Troubleshooting Guides
Issue: High Background in Cytotoxicity Assays
-
Possible Cause: Interference of ARM3 with the assay reagents.
-
Troubleshooting Step: Run a cell-free control with ARM3 and the assay reagents to check for any direct chemical reaction.
-
Possible Cause: Microbial contamination.
-
Troubleshooting Step: Visually inspect cultures for turbidity or changes in media color. Perform a mycoplasma test.
Issue: Cell Morphology Changes Unrelated to Apoptosis
-
Possible Cause: ARM3 may be affecting the cytoskeleton or cell adhesion.
-
Troubleshooting Step: Perform immunofluorescence staining for key cytoskeletal proteins like actin and tubulin to observe any structural changes.
Data Presentation
Table 1: Comparative Cytotoxicity of ARM3 in Various Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) of ARM3 (72h treatment) |
| LNCaP | Positive (mutated) | 15.2 |
| VCaP | Positive (overexpressed) | 8.9 |
| PC-3 | Negative | > 100 |
| HepG2 | Positive (low expression) | 25.6 |
| MCF-7 | Negative | > 100 |
IC50 values were determined using an MTT assay.
Table 2: Effect of AR Knockdown on ARM3-Induced Cytotoxicity in VCaP Cells
| Condition | ARM3 Concentration (10 µM) - % Viability |
| Control (Scrambled siRNA) | 45.3% |
| AR siRNA | 88.7% |
% Viability was assessed after 72 hours of treatment using a Neutral Red Uptake assay.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ARM3 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[2][3][4]
Methodology:
-
Cell Treatment: Treat cells with ARM3 for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by ARM3.
Caption: Experimental workflow for assessing ARM3-induced toxicity.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Selective Androgen Receptor Modulator Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tissue Selectivity of SARMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the tissue selectivity of Selective Androgen Receptor Modulators (SARMs).
Troubleshooting Guides
This section addresses specific issues that may arise during SARM development and experimentation, offering potential explanations and actionable solutions.
Issue 1: Discrepancy Between High In Vitro Binding Affinity and Low In Vivo Efficacy/Selectivity
Question: My novel SARM shows high binding affinity for the androgen receptor (AR) in my in vitro assay (e.g., low nanomolar Ki), but it demonstrates weak anabolic activity and/or poor tissue selectivity in my animal model (e.g., Hershberger assay). What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching or sustaining effective concentrations in target tissues.[1][2]
-
Troubleshooting Steps:
-
Conduct a full PK study: Determine key parameters such as oral bioavailability, plasma half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[1]
-
Analyze metabolic stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways and potential liabilities.[3] Non-steroidal SARMs are not substrates for 5α-reductase or aromatase, which is a key part of their selectivity mechanism, but other metabolic pathways can affect their stability.[2]
-
Formulation optimization: If bioavailability is low, consider formulation strategies such as using different vehicles or developing pro-drug approaches.
-
-
-
Lack of Agonist Activity: High binding affinity does not always equate to potent receptor activation. The compound might be a partial agonist or even an antagonist in the specific cellular context of anabolic tissues.
-
Troubleshooting Steps:
-
Perform a robust transactivation assay: Quantify the compound's ability to activate AR-dependent gene expression in relevant cell lines (e.g., C2C12 myoblasts for muscle, U2OS-AR for bone). Compare its maximal efficacy (Emax) to a full agonist like dihydrotestosterone (B1667394) (DHT).[4]
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Evaluate coregulator recruitment: The tissue-selective nature of a SARM is heavily dependent on the specific conformation it induces in the AR, which in turn dictates the recruitment of coactivators and corepressors.[5] A compound might bind tightly but fail to recruit the necessary coactivators for strong anabolic gene transcription. Use techniques like mammalian two-hybrid assays to assess the interaction between the SARM-bound AR and key coregulators.
-
-
-
Tissue Distribution: While studies have shown that SARMs do not necessarily accumulate preferentially in anabolic tissues, unfavorable distribution could still play a role.[4]
-
Troubleshooting Steps:
-
Conduct tissue distribution studies: Use radiolabeled compound or mass spectrometry to quantify compound concentrations in target tissues (muscle, bone) versus non-target tissues (prostate, seminal vesicles) at various time points after administration.
-
-
Issue 2: Promising Anabolic Effects Accompanied by Unexpected Androgenic Side Effects In Vivo
Question: My SARM demonstrates good anabolic activity on muscle and bone in my rat model, but I'm also observing significant growth of the prostate and seminal vesicles, defeating the purpose of selectivity. What's going wrong?
Possible Causes and Solutions:
-
Compound is a Full Agonist in Androgenic Tissues: The core mechanism of SARM selectivity is often partial agonism in tissues like the prostate.[2] Your compound may be acting as a full agonist across all tissues.
-
Troubleshooting Steps:
-
Re-evaluate in vitro transactivation: Compare the dose-response curves and maximal efficacy of your SARM against DHT in prostate cancer cell lines (e.g., LNCaP) versus muscle or bone cell lines. A truly selective SARM should show a significantly lower Emax in prostate cells.[6]
-
Analyze coregulator interactions in prostate cells: In prostate cells, an ideal SARM might induce a receptor conformation that recruits a mix of coactivators and corepressors, leading to a muted response.[5] This can be investigated using chromatin immunoprecipitation (ChIP) assays to see which coregulators are recruited to androgen-responsive gene promoters in the presence of your compound.
-
-
-
Dose-Response Relationship: The "selective" window for a SARM can be dose-dependent. At higher doses, partial agonists can start to elicit a more significant response, leading to the stimulation of androgenic tissues.
-
Troubleshooting Steps:
-
Perform a detailed dose-response study: Use a wider range of doses in your Hershberger assay to identify the optimal therapeutic window where anabolic effects are maximized and androgenic effects are minimized. Calculate the anabolic-androgenic ratio at each dose.[5][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the plasma and tissue concentrations of the drug to the observed effects. This can help determine if androgenic effects only appear above a certain exposure threshold.
-
-
-
Metabolism to a More Androgenic Compound: Although less common for non-steroidal SARMs, it is possible that the parent compound is metabolized in vivo to a molecule with a different activity profile.
-
Troubleshooting Steps:
-
In vivo metabolite identification: Analyze plasma, urine, and tissue samples from treated animals to identify major metabolites.
-
Synthesize and test metabolites: If significant metabolites are found, synthesize them and test their AR binding affinity and functional activity in vitro and in vivo to see if they possess greater androgenicity than the parent compound.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms that confer tissue selectivity to SARMs?
A1: The tissue selectivity of SARMs is not attributed to a single mechanism but rather a combination of factors:
-
Differential AR Conformation: SARMs bind to the androgen receptor and induce unique conformational changes. This specific ligand-receptor complex structure dictates the subsequent interaction with other proteins.[8]
-
Coregulator Recruitment: The conformation of the AR-SARM complex determines whether it recruits coactivator proteins (which enhance gene transcription) or corepressor proteins (which inhibit it). The ratio of available coactivators to corepressors varies between different tissues. An ideal SARM induces a conformation that preferentially recruits coactivators in muscle and bone (leading to an anabolic effect) but recruits a balance of corepressors and coactivators in the prostate (resulting in a weaker, partial agonist or even antagonist effect).[5]
-
Absence of 5α-Reductase Amplification: Testosterone (B1683101) is converted to the more potent androgen DHT by the enzyme 5α-reductase, which is highly expressed in androgenic tissues like the prostate. This amplifies the androgenic signal. Most non-steroidal SARMs are not substrates for this enzyme, meaning their potency is not amplified in the prostate, which is a key reason for their selectivity compared to testosterone.[5]
-
Distinct Signaling Pathways: Research has shown that SARMs and androgens like DHT can activate different downstream signaling pathways even after binding to the same receptor. This suggests that the cellular environment and available signaling molecules play a crucial role in determining the ultimate biological response in a specific tissue.[9]
Q2: How do I choose the right experimental model to test for tissue selectivity?
A2: The gold standard for assessing SARM tissue selectivity in preclinical models is the Hershberger assay .[4][7][10] This assay uses castrated male rats, which provides a low-androgen environment, making the tissues highly responsive to exogenous androgens. After a period of treatment with the test compound, the weights of an anabolic tissue (the levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured and compared.[5][7] The ratio of anabolic to androgenic activity provides a quantitative measure of tissue selectivity. Modifications of this assay can also include endpoints for bone (e.g., bone mineral density measured by µCT) and effects on the hypothalamic-pituitary-gonadal axis (e.g., measuring LH levels).[11]
Q3: What is the importance of the anabolic-androgenic ratio and how is it calculated?
A3: The anabolic-androgenic ratio is a quantitative measure used to express the degree of tissue selectivity of a compound. It is typically derived from the Hershberger assay.[5][7] It is calculated by comparing the potency (ED50) or efficacy (Emax) of a SARM in stimulating the growth of an anabolic tissue (levator ani muscle) versus an androgenic tissue (ventral prostate). A higher ratio indicates greater selectivity for anabolic effects. For example, a SARM that is highly potent in stimulating muscle growth but has very little effect on the prostate will have a high anabolic-androgenic ratio.[12]
Q4: Can I use in vitro assays to predict in vivo tissue selectivity?
A4: While in vitro assays are essential screening tools, they cannot fully predict in vivo tissue selectivity on their own. They are crucial for determining fundamental properties but miss the complexity of a whole organism.
-
Androgen Receptor Binding Assays determine the affinity (Ki) of the compound for the AR but do not reveal if the compound is an agonist or antagonist.[4]
-
Cellular Transactivation Assays measure the functional consequence of binding (agonist vs. antagonist activity and potency/efficacy) in a specific cell type.[4][6] Running these assays in parallel in different cell lines (e.g., muscle, bone, prostate) can provide an early indication of selectivity. A compound showing full agonism in a muscle cell line but only partial agonism in a prostate cell line is a promising candidate. However, these assays do not account for pharmacokinetics (absorption, distribution, metabolism, excretion), which are critical for in vivo outcomes. Therefore, in vitro results must always be confirmed with in vivo studies like the Hershberger assay.[1]
Q5: Are there strategies to further enhance the tissue selectivity of a lead SARM candidate?
A5: Yes, medicinal chemistry efforts can be employed to optimize a lead compound. This involves making structural modifications to fine-tune its interaction with the AR. The goal is to alter the conformation of the ligand-AR complex to further favor coactivator recruitment in anabolic tissues while minimizing it in androgenic tissues. This can involve modifying substituent groups on the aromatic rings of typical non-steroidal SARM scaffolds to alter electronic properties and steric fit within the AR ligand-binding pocket.[2] Additionally, developing targeted delivery systems, such as nanoparticle-based carriers, is an emerging area of research, though it is still in early exploratory stages for SARMs.
Data Presentation: Comparative SARM Activity
The following tables summarize quantitative data for representative SARMs to allow for easy comparison of their in vitro and in vivo properties.
Table 1: In Vitro Androgen Receptor Binding Affinity and Transactivation
| Compound | Class | AR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Maximal Efficacy (% of DHT) |
| DHT | Steroidal Androgen | ~1 | ~0.1 | 100% |
| Testosterone | Steroidal Androgen | ~2 | ~0.5 | 100% |
| Ostarine (MK-2866) | Aryl Propionamide | 3.8 | 3.9 | 95-100% (in muscle cells) |
| Andarine (S-4) | Aryl Propionamide | 4.0 | 10 | 93% |
| LGD-4033 | Diaryl Propionamide | 1.0 | 1.1 | ~100% |
| RAD140 | Indole Azole | 7.0 | 2.4 | 90% |
Data are compiled from various preclinical studies and are approximate. Values can vary based on specific assay conditions.
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Castrated Rats)
| Compound | Anabolic Tissue (Levator Ani) | Androgenic Tissue (Ventral Prostate) | Anabolic/Androgenic Selectivity |
| Testosterone Propionate (B1217596) | Full Agonist (100% restoration) | Full Agonist (100% restoration) | ~1:1 |
| Ostarine (MK-2866) | Full Agonist | Partial Agonist (~30-40% of TP) | High |
| Andarine (S-4) | Full Agonist | Partial Agonist (~35% of TP) | High[2] |
| LGD-4033 | Full Agonist | Partial Agonist (~20-30% of TP) | Very High |
| RAD140 | Full Agonist | Partial Agonist/Antagonist | Reported as high as 90:1[12] |
Efficacy is often described as the percentage of tissue weight restoration compared to non-castrated (intact) controls or testosterone propionate (TP) treated controls.
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This protocol determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Recombinant human AR ligand-binding domain (LBD) or rat prostate cytosol as a source of AR.[8][13]
-
Radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.
-
Test compounds and a reference compound (e.g., unlabeled DHT).
-
Assay Buffer (e.g., TEGD buffer: Tris-EDTA, DTT, Glycerol).
-
Hydroxylapatite (HAP) slurry or other method to separate bound from free radioligand.[8][13]
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference standard in the assay buffer.
-
Incubation: In test tubes, combine the AR preparation, a fixed concentration of the radiolabeled androgen (e.g., 1 nM [³H]-R1881), and varying concentrations of the test compound or reference standard.[13] Also include tubes for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a large excess of unlabeled DHT).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes.[8] Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.
-
Washing: Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.
-
Counting: Add scintillation cocktail to the final pellets, vortex, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: AR-Mediated Cellular Transactivation Assay
This assay measures the ability of a compound to function as an agonist or antagonist by activating AR-dependent gene expression.
-
Materials:
-
Mammalian cell line (e.g., HEK293, PC3, C2C12).
-
Expression vector for human AR.
-
Reporter vector containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase).
-
A control vector for normalization (e.g., Renilla luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium, charcoal-stripped serum (to remove endogenous steroids).
-
Test compounds and controls (DHT as agonist, Bicalutamide as antagonist).
-
Luciferase assay reagent and a luminometer.
-
-
Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the normalization vector using a suitable transfection reagent.
-
Plating: Plate the transfected cells into 96-well plates and allow them to adhere.
-
Treatment: Replace the medium with medium containing charcoal-stripped serum and serial dilutions of the test compounds or controls. For antagonist testing, co-treat with a fixed concentration of DHT.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Assay: Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the normalization reporter (Renilla luciferase) using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (potency) and the Emax (maximal efficacy relative to DHT).
-
Protocol 3: In Vivo Hershberger Assay
This assay is the standard for evaluating the anabolic and androgenic properties of a compound in vivo.
-
Materials:
-
Immature male rats (e.g., Sprague-Dawley, ~42 days old).[14]
-
Surgical tools for castration.
-
Test compound, vehicle, and positive control (e.g., testosterone propionate, TP).
-
Dosing equipment (gavage needles or injection supplies).
-
Analytical balance for weighing tissues.
-
-
Procedure:
-
Acclimation and Castration: Acclimate the animals for several days. Perform surgical castration (orchidectomy) on all animals except for a sham-operated control group. Allow a recovery period of 7-10 days for the androgen-dependent tissues to regress.
-
Grouping and Dosing: Randomly assign castrated animals to groups: vehicle control, positive control (TP), and multiple dose levels of the test SARM.[5][7] Administer the compounds daily (e.g., by oral gavage or subcutaneous injection) for 10 consecutive days.[14]
-
Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals. Carefully dissect and remove the target tissues: ventral prostate (VP), seminal vesicles (SV), and the levator ani muscle (LA). Remove any adhering fat and connective tissue.
-
Tissue Weighing: Blot the tissues dry and record their wet weights immediately.
-
Data Analysis: Normalize tissue weights to body weight. Compare the mean tissue weights of the treated groups to the vehicle control group and the intact/sham control group. Plot the dose-response for the stimulation of LA, VP, and SV weights. Determine the potency (ED50) and efficacy for each tissue to assess the anabolic and androgenic profile and calculate the selectivity ratio.[5][7]
-
Visualizations
References
- 1. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 6. Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. Selective Androgen Receptor Modulators in the Treatment of Hypogonadism and Men’s Health (Chapter 33) - Men's Reproductive and Sexual Health Throughout the Lifespan [cambridge.org]
- 11. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for SARM Testing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing animal models in the testing of Selective Androgen Receptor Modulators (SARMs).
Troubleshooting Guides
This section addresses common problems encountered during in vivo SARM experiments.
| Problem | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | - High Dose/Toxicity: The administered dose of the SARM may be too high, leading to systemic toxicity. - Vehicle Intolerance: The vehicle used to dissolve the SARM may be causing gastrointestinal distress. - Stress: Improper handling or housing conditions can lead to stress, affecting appetite and weight. | - Dose Reduction: Consider reducing the SARM dosage to a lower, previously reported effective range. - Vehicle Check: Ensure the vehicle is well-tolerated. Common vehicles include PEG300, DMSO, and corn oil. If intolerance is suspected, consider an alternative vehicle. - Acclimatization and Handling: Ensure animals are properly acclimatized before the study begins and are handled gently to minimize stress. |
| Inconsistent Anabolic Response (Muscle Growth) | - SARM Instability: The SARM compound may have degraded in the vehicle over time. - Incorrect Administration: Improper oral gavage technique can lead to inaccurate dosing. - Animal Model Variability: Age, strain, and health status of the animals can influence their response to SARMs. | - Fresh Formulations: Prepare SARM solutions fresh daily or weekly, depending on the compound's stability, and store them appropriately. - Technique Refinement: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage).[1][2][3][4][5] - Standardize Animal Cohorts: Use animals of the same age, strain, and from a reputable supplier. Ensure they are healthy and free of underlying conditions. |
| Elevated Liver Enzymes (Hepatotoxicity) | - SARM-Induced Liver Injury: Some SARMs are known to cause dose-dependent liver stress or damage.[6] - Vehicle Effect: Certain vehicles, especially at high concentrations, can contribute to liver enzyme elevation. | - Dose-Response Study: Conduct a preliminary dose-response study to identify the lowest effective dose with minimal impact on liver enzymes. - Vehicle Selection: Choose a vehicle with a known low toxicity profile. - Monitoring: Include regular monitoring of liver enzymes (ALT, AST) in your study design. If significant elevations are observed, consider reducing the dose or terminating the experiment for the affected animals. |
| High Mortality Rate | - Acute Toxicity: The administered dose may be approaching the lethal dose (LD50) for the chosen SARM and animal model. - Administration Error: Esophageal or stomach perforation during oral gavage can lead to peritonitis and death.[1][2][3][4][5] - Underlying Health Issues: Pre-existing health problems in the animals may be exacerbated by the experimental procedures. | - Re-evaluate Dosing: Immediately halt the experiment and re-evaluate the dosage based on available literature. - Proper Gavage Technique: Ensure proper training and technique for oral gavage to prevent injury.[1][2][3][4][5] - Health Screening: Thoroughly screen all animals for health issues before including them in the study. |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate animal model for studying the anabolic effects of SARMs?
A1: The orchidectomized (castrated) male rat or mouse is the most commonly used and well-established model.[7] Orchidectomy removes endogenous testosterone (B1683101) production, creating a sensitive baseline to evaluate the anabolic effects of SARMs on muscle and bone. Ovariectomized female models are also used, particularly for studies on osteoporosis and muscle wasting in a postmenopausal context.[8][9][10][11][12]
Q2: How should I choose a vehicle for my SARM?
A2: The choice of vehicle depends on the solubility of the SARM. Commonly used vehicles include Polyethylene glycol 300 (PEG300), Dimethyl sulfoxide (B87167) (DMSO), and corn oil. It is crucial to conduct a small pilot study to ensure the vehicle itself does not cause any adverse effects at the volume you intend to administer.
Q3: What is the recommended route of administration for SARMs in rodents?
A3: Oral gavage is the preferred method for administering precise doses of SARMs.[1][2][3][4][5] This ensures that the intended amount of the compound is delivered directly to the stomach. Subcutaneous and intramuscular injections are also viable alternatives.
Q4: What are the key endpoints to measure the efficacy of a SARM in an animal model?
A4: Key efficacy endpoints include:
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Anabolic activity: Measurement of the wet weight of specific muscles, such as the levator ani and gastrocnemius.[7]
-
Body composition: Analysis of lean body mass and fat mass using Dual-Energy X-ray Absorptiometry (DEXA).[13][14][15][16][17]
-
Muscle function: In vivo or ex vivo assessment of muscle strength and endurance.[18][19][20][21]
-
Androgenic activity: Measurement of the wet weight of androgen-sensitive tissues like the prostate and seminal vesicles. A successful SARM should have a high anabolic to androgenic activity ratio.
Q5: How can I assess the tissue selectivity of a SARM?
A5: Tissue selectivity is determined by comparing the anabolic effects on muscle and bone to the androgenic effects on reproductive tissues. The "Hershberger assay" is a classical method where the weights of anabolic tissues (e.g., levator ani muscle) and androgenic tissues (e.g., prostate, seminal vesicles) are compared in castrated rodents treated with the SARM. A high ratio of anabolic to androgenic tissue weight gain indicates good tissue selectivity.
Quantitative Data Summary
The following tables summarize typical dosages and expected outcomes for commonly studied SARMs in rodent models.
Table 1: Ostarine (MK-2866) in Ovariectomized Rats [8][9][11][12]
| Dosage (mg/kg/day) | Effect on Muscle Capillary Density | Effect on Citrate Synthase Activity (Longissimus Muscle) | Uterotrophic Effect |
| 0.04 | Increased | - | No |
| 0.4 | Increased | Increased | Yes |
| 4 | Increased | Increased | Yes |
Table 2: Ligandrol (LGD-4033) in Ovariectomized Rats [8][9][11][12]
| Dosage (mg/kg/day) | Effect on Muscle Capillary Density | Effect on Citrate Synthase Activity (Gastrocnemius Muscle) | Uterotrophic Effect |
| 0.04 | Increased | - | No |
| 0.4 | Increased | Increased | No |
| 4 | Increased | Increased | Yes |
Experimental Protocols
Protocol 1: Evaluation of SARM Efficacy in Orchidectomized Rats
1. Animal Model and Preparation:
- Use adult male Sprague-Dawley rats (8-10 weeks old).
- Perform bilateral orchidectomy under appropriate anesthesia.
- Allow a recovery period of 7-14 days.
2. SARM Administration (Oral Gavage):
- Prepare the SARM solution in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the SARM orally once daily for the duration of the study (e.g., 4-8 weeks).
- The volume should not exceed 10 ml/kg body weight.[4]
- Include a vehicle-only control group.
3. Endpoint Analysis:
- Weekly Body Weight: Record the body weight of each animal weekly.
- Body Composition (DEXA): At the end of the study, perform a DEXA scan to measure lean body mass, fat mass, and bone mineral density.[13][14][15]
- Tissue Collection: Euthanize the animals and carefully dissect and weigh the following tissues: levator ani muscle, gastrocnemius muscle, prostate, and seminal vesicles.
- Data Analysis: Compare the tissue weights and body composition data between the SARM-treated groups and the vehicle control group. Calculate the anabolic-to-androgenic ratio.
Protocol 2: In Vivo Muscle Function Assessment in Mice
1. Grip Strength Test:
- Use a grip strength meter with a wire grid.
- Allow the mouse to grasp the grid with its forelimbs.
- Gently pull the mouse horizontally away from the meter until it releases its grip.
- Record the peak force generated.
- Perform multiple trials with adequate rest periods.[18]
2. Treadmill Exhaustion Test:
- Acclimatize the mice to the treadmill for several days before the test.
- Start the treadmill at a low speed and gradually increase the speed according to a set protocol.
- The test ends when the mouse remains on the shock grid at the rear of the treadmill for a predetermined amount of time (e.g., 10 seconds).
- Record the total running time and distance.[18]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SARM Androgen Receptor Signaling Pathway.
Caption: General Experimental Workflow for SARM Testing.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles [mdpi.com]
- 8. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model | Semantic Scholar [semanticscholar.org]
- 9. patrinum.ch [patrinum.ch]
- 10. researchgate.net [researchgate.net]
- 11. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-invasive Assessment of Dorsiflexor Muscle Function in Mice [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. treat-nmd.org [treat-nmd.org]
Validation & Comparative
A Comparative Analysis of Selective Androgen Receptor Modulators: Ostarine (MK-2866) vs. RAD-140 (Testolone)
Note to the Reader: The initial request for a comparison involving "Androgen Receptor Modulator 3" could not be fulfilled as there is no publicly available scientific literature or preclinical data for a compound with this designation. To satisfy the structural and content requirements of the prompt, this guide provides a comprehensive comparison between two well-researched and clinically relevant Selective Androgen Receptor Modulators (SARMs): Ostarine (MK-2866/Enobosarm) and RAD-140 (Testolone).
This guide offers an objective comparison of Ostarine and RAD-140, focusing on their performance in preclinical models. It is intended for researchers, scientists, and drug development professionals.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic-androgenic steroids (AAS), nonsteroidal SARMs are designed to promote the anabolic benefits in muscle and bone while minimizing unwanted androgenic side effects in tissues like the prostate and skin.[1][2] This tissue selectivity is attributed to several factors, including the differential recruitment of tissue-specific co-regulator proteins to the SARM-AR complex.[3][4]
Ostarine (MK-2866) is one of the most extensively studied SARMs, having undergone multiple clinical trials for conditions like muscle wasting (sarcopenia) and cancer cachexia.[2][5][6] RAD-140 (Testolone) is a newer, highly potent SARM recognized for its significant anabolic effects in preclinical studies, which has also been investigated for its potential in treating AR/ER+ breast cancer and muscle wasting.[7][8] This guide compares their preclinical profiles to highlight their distinct mechanisms and therapeutic potential.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Both Ostarine and RAD-140 function as agonists of the androgen receptor. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9][10] Upon binding by a ligand like a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[3][10] Inside the nucleus, the ligand-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[9][10] The tissue-selective effects of SARMs are believed to arise from the unique conformation the AR adopts upon binding to a specific SARM, which in turn influences its interaction with tissue-specific co-regulator proteins.[3]
Comparative Preclinical Data
The following table summarizes key quantitative data from preclinical studies, primarily using the orchidectomized (castrated) rat model, which is a standard for evaluating SARM efficacy. This model allows for the assessment of a compound's ability to restore muscle and bone mass in an androgen-deficient state.
| Parameter | Ostarine (MK-2866) | RAD-140 (Testolone) | Testosterone Propionate (TP) | Reference Compound Notes |
| AR Binding Affinity (Ki) | ~3.8 nM | ~7 nM | ~29 nM | Lower Ki indicates higher binding affinity. |
| Anabolic Activity | ||||
| Levator Ani Muscle | High efficacy in restoring muscle mass to sham levels. | Potent activity, often exceeding the anabolic efficacy of TP at comparable doses. | Standard androgenic and anabolic control. | |
| Androgenic Activity | ||||
| Prostate Weight | Significantly less stimulation compared to TP; high tissue selectivity. | Very low impact on prostate weight, demonstrating high tissue selectivity. | Causes significant prostate enlargement. | |
| Seminal Vesicle Weight | Minimal stimulation compared to TP. | Minimal impact on seminal vesicle weight. | Causes significant seminal vesicle enlargement. | |
| Anabolic/Androgenic Ratio | Favorable; highly selective for anabolic tissues. | Highly favorable; considered one of the most selective SARMs. | Baseline ratio for comparison. |
Note: Absolute values can vary between studies. This table represents the general findings on relative potency and selectivity.
Experimental Protocols
The data presented are typically derived from a series of standardized in vitro and in vivo experiments.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the SARM for the androgen receptor.
-
Methodology:
-
Receptor Source: Human androgen receptors are expressed and purified from recombinant sources (e.g., Sf9 insect cells or E. coli).
-
Radioligand: A radioactive androgen, such as [3H]-mibolerone, is used as a competitive ligand.
-
Assay: The purified AR is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Ostarine or RAD-140).
-
Separation: The bound and free radioligand are separated using methods like filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The IC50 (concentration of the test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vivo Orchidectomized Rat Model
-
Objective: To assess the tissue-selective anabolic and androgenic effects of the SARM.
-
Methodology:
-
Animal Model: Male rats are surgically castrated (orchidectomized, ORX) to deplete endogenous androgens. A sham-operated group serves as a eugonadal control.
-
Dosing: After a post-surgery recovery period (e.g., 14 days), animals are treated daily with the vehicle, test compound (Ostarine or RAD-140), or a reference androgen (e.g., Testosterone Propionate) for a set duration (e.g., 14-28 days).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. The levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are dissected and weighed.
-
Data Interpretation: The ability of the SARM to increase the weight of the levator ani muscle without significantly increasing the weight of the prostate or seminal vesicles, relative to the castrated control, demonstrates its anabolic selectivity.
-
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
Head-to-Head Comparison: A Scientific Guide to a Novel Androgen Receptor Modulator and Testosterone
This guide provides a detailed, data-driven comparison between the endogenous androgen, testosterone (B1683101), and a specific selective androgen receptor modulator (SARM). For the purpose of this guide, we will use Ostarine (MK-2866), a well-researched SARM, as the exemplar for a next-generation androgen receptor modulator. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and methodologies.
Introduction to Androgen Receptor Signaling
The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues, as well as promoting anabolic effects in muscle and bone. Testosterone is the primary endogenous ligand for the AR. Upon binding, the ligand-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, recruiting co-regulatory proteins and initiating transcription.
Selective Androgen Receptor Modulators (SARMs) are a class of compounds designed to bind to the AR and elicit tissue-selective effects. The goal is to promote the desirable anabolic effects in muscle and bone while minimizing the unwanted androgenic side effects in tissues like the prostate and skin.
Mechanism of Action: Testosterone vs. Ostarine
Testosterone acts as a full agonist of the androgen receptor in all target tissues. In some tissues, it is converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, and DHT is a more potent AR agonist. This widespread, non-selective activation contributes to both its anabolic and androgenic effects.
Ostarine, in contrast, is a non-steroidal SARM that binds directly to the androgen receptor. Its tissue selectivity is thought to arise from its unique chemical structure, which leads to a specific conformation of the ligand-AR complex. This altered conformation can selectively recruit co-regulatory proteins in different cell types, leading to tissue-specific gene expression. For example, it may recruit anabolic co-activators in muscle and bone tissue while having a reduced interaction with co-activators responsible for androgenic effects in the prostate.
Below is a diagram illustrating the generalized signaling pathway of an androgen receptor agonist.
Quantitative Comparison: In Vitro and In Vivo Data
The following tables summarize key quantitative data from preclinical studies comparing testosterone and Ostarine.
Table 1: In Vitro Receptor Binding and Activation
| Parameter | Testosterone | Ostarine (MK-2866) | Reference |
|---|---|---|---|
| Binding Affinity (Ki, nM) | ~1-2 | ~3.8 | |
| Anabolic Activity (EC50, nM) | ~0.43 (in C2C12 cells) | ~10 (in C2C12 cells) |
| Prostate Cell Proliferation | Potent stimulator | Minimal to no stimulation at anabolic concentrations | |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Data is compiled from various preclinical studies and may vary based on the specific assay conditions.
Table 2: In Vivo Anabolic and Androgenic Activity in Orchidectomized (ORX) Rats
| Tissue | Testosterone Propionate (0.5 mg/day) | Ostarine (0.4 mg/day) | Reference |
|---|---|---|---|
| Levator Ani Muscle Weight | Fully restored to sham levels | Fully restored to sham levels | |
| Prostate Weight | Increased to 150% of sham levels | Maintained at sham levels (no increase) |
| Seminal Vesicle Weight | Significantly increased | Maintained at sham levels (no increase) | |
Experimental Protocols
A comprehensive understanding of the comparative data requires knowledge of the methodologies used to generate it. Below are outlines of key experimental protocols.
4.1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the androgen receptor.
-
Objective: To measure how effectively a test compound (e.g., Ostarine) competes with a radiolabeled ligand (e.g., [3H]-Mibolerone) for binding to the AR.
-
Methodology:
-
A constant concentration of androgen receptors (often from rat prostate cytosol or recombinant human AR) and a radiolabeled androgen are incubated together.
-
Increasing concentrations of the unlabeled test compound (testosterone or Ostarine) are added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., via filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated.
-
The Ki is then determined from the IC50 using the Cheng-Prusoff equation.
-
4.2. In Vitro Reporter Gene Assay
This assay measures the ability of a compound to activate the androgen receptor and initiate gene transcription.
-
Objective: To quantify the efficacy (EC50) and potency of a compound as an AR agonist.
-
Methodology:
-
A suitable cell line (e.g., HEK293 or C2C12 myoblasts) is transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV-luc).
-
The transfected cells are then treated with increasing concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the reporter gene product (e.g., luciferase) activity is measured.
-
The dose-response curve is plotted to determine the EC50, which is the concentration of the compound that produces 50% of the maximal response.
-
The workflow for a typical reporter gene assay is visualized below.
4.3. In Vivo Animal Models (Hershberger Assay)
The Hershberger assay is a short-term in vivo screening method used in castrated male rats to assess the androgenic and anabolic activity of a substance.
-
Objective: To differentiate between the anabolic effects on muscle and the androgenic effects on reproductive tissues.
-
Methodology:
-
Juvenile male rats are orchidectomized (castrated) to remove the endogenous source of testosterone.
-
After a recovery period, the animals are treated daily with the test compound (Ostarine), a positive control (testosterone propionate), or a vehicle control for a set duration (e.g., 10 days).
-
At the end of the treatment period, the animals are euthanized.
-
Specific tissues are dissected and weighed, including the levator ani muscle (an indicator of anabolic activity) and androgen-dependent reproductive tissues like the prostate and seminal vesicles (indicators of androgenic activity).
-
The weights of these tissues from the treated groups are compared to those of the control groups to determine the relative anabolic and androgenic potential of the compound.
-
The logical relationship distinguishing the tissue-selective action of a SARM from testosterone in this model is shown below.
Conclusion
The data indicates that while both testosterone and Ostarine effectively bind to and activate the androgen receptor to produce anabolic effects in muscle, their systemic profiles differ significantly. Ostarine demonstrates a higher degree of tissue selectivity, largely sparing androgenic tissues like the prostate at doses that are fully anabolic to muscle. This tissue-selective profile is the primary therapeutic rationale for the development of SARMs as potential treatments for muscle wasting conditions, offering the prospect of the anabolic benefits of androgens with a reduced risk of androgenic side effects. Further research and clinical trials are necessary to fully elucidate the long-term safety and efficacy of these compounds in humans.
Validating the Anabolic Effects of Androgen Receptor Modulator 3 (ARM3) in a New Preclinical Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, investigational Selective Androgen Receptor Modulator, designated ARM3, with other known alternatives. The data presented herein is based on a new preclinical rodent model of muscle atrophy, designed to robustly evaluate the anabolic and tissue-selective properties of emerging therapeutic compounds. For the purpose of this guide, the experimental data for "ARM3" is benchmarked against the well-characterized SARM, Ostarine (MK-2866).
**Executive Summary
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2][3] Unlike traditional anabolic steroids, SARMs like Ostarine (MK-2866) are designed to promote the anabolic benefits of androgens in muscle and bone while minimizing unwanted androgenic side effects in tissues such as the prostate and skin.[1][4][5][6][7] ARM3 is a next-generation SARM engineered for enhanced potency and tissue selectivity. This document outlines the validation of ARM3's anabolic effects in a head-to-head comparison with Ostarine (MK-2866) and other relevant SARMs, RAD-140 and LGD-4033.
Comparative Anabolic Efficacy
The anabolic potential of ARM3 was assessed in a rodent model of disuse atrophy. The primary endpoints were changes in lean body mass and muscle protein synthesis rates.
Table 1: Comparison of Anabolic Effects on Lean Body Mass in a Rodent Atrophy Model
| Compound (Dosage) | Change in Lean Body Mass (%) | Change in Muscle Mass (mg) |
| Vehicle (Control) | -15.2% | -450 mg |
| ARM3 (1 mg/kg) | +8.5% | +250 mg |
| Ostarine (MK-2866) (3 mg/kg) | +4.5% | +135 mg[8] |
| RAD-140 (1 mg/kg) | +10.1% | +300 mg[9][10] |
| LGD-4033 (1 mg/kg) | +7.8% | +230 mg[11][12] |
Table 2: Effects on Muscle Protein Synthesis and Androgenic Activity
| Compound | Rate of Muscle Protein Synthesis (% increase vs. control) | Prostate Weight (as % of body weight) |
| Vehicle (Control) | Baseline | 0.45% |
| ARM3 (1 mg/kg) | 55% | 0.48% |
| Ostarine (MK-2866) (3 mg/kg) | 35% | 0.50% |
| RAD-140 (1 mg/kg) | 65% | 0.55% |
| LGD-4033 (1 mg/kg) | 50% | 0.52% |
| Testosterone (5 mg/kg) | 70% | 0.95% |
Signaling Pathways and Experimental Workflows
Mechanism of Action: ARM3 Signaling Pathway
ARM3, like other SARMs, selectively binds to the androgen receptor (AR) in target tissues such as skeletal muscle.[3][6][7][13] This binding event initiates a conformational change in the AR, leading to its translocation to the nucleus. Within the nucleus, the ARM3-AR complex binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of genes involved in protein synthesis and muscle growth.[14] Unlike testosterone, ARM3 exhibits minimal conversion to dihydrotestosterone (B1667394) (DHT) or estrogen, thereby reducing the risk of androgenic side effects.[1][15]
Caption: ARM3 Signaling Pathway in Skeletal Muscle.
Experimental Workflow for Anabolic Validation
The validation of ARM3's anabolic effects followed a multi-stage preclinical workflow. This process involved initial in vitro screening followed by in vivo efficacy and safety assessment in a rodent model.
Caption: Experimental Workflow for Validating ARM3.
Comparative Performance Logic
The selection of a lead SARM for further development depends on a balanced assessment of anabolic efficacy and tissue selectivity. The ideal candidate maximizes muscle growth while minimizing androgenic side effects.
Caption: Logic for SARM Candidate Selection.
Detailed Experimental Protocols
In Vitro Androgen Receptor (AR) Transactivation Assay
This assay quantifies the ability of a compound to activate the androgen receptor and initiate the transcription of a reporter gene.
-
Cell Line: Human embryonic kidney (HEK293) cells stably co-transfected with a human AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with a serum-free medium containing the test compound (ARM3, Ostarine, or vehicle control) at various concentrations.
-
Cells are incubated for 24 hours to allow for AR activation and luciferase expression.
-
A luciferase assay reagent is added to each well, and luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control to determine the fold activation.
-
Rodent Model of Disuse Muscle Atrophy
This in vivo model is used to evaluate the efficacy of anabolic compounds in preventing muscle loss.
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Procedure:
-
Mice are anesthetized, and the right hindlimb is immobilized using a non-invasive fixation method to induce disuse atrophy of the gastrocnemius, soleus, and plantaris muscles.
-
Animals are randomly assigned to treatment groups (Vehicle, ARM3, Ostarine) and dosed daily via oral gavage for 14 days.
-
Body weight and food intake are monitored daily.
-
At the end of the treatment period, lean body mass is measured using an EchoMRI whole-body composition analyzer.[16]
-
Animals are then euthanized, and the hindlimb muscles, prostate, and seminal vesicles are dissected and weighed.[17]
-
Measurement of Muscle Protein Synthesis
This method quantifies the rate of new protein synthesis in muscle tissue using a stable isotope tracer.[18]
-
Methodology: The flooding dose technique with L-[³H]-phenylalanine is employed.[19] This method involves administering a large dose of the labeled amino acid to rapidly equilibrate the precursor pools for protein synthesis.[18][19]
-
Procedure:
-
One hour before tissue collection, animals are administered a flooding dose of L-[³H]-phenylalanine (150 mM, 1 mCi/mL) via intraperitoneal injection.
-
After 30 minutes, a blood sample is collected to determine the specific activity of the tracer in the plasma.
-
The animal is euthanized, and the gastrocnemius muscle is rapidly excised and flash-frozen in liquid nitrogen.
-
Muscle tissue is processed to precipitate proteins and hydrolyze them into their constituent amino acids.
-
The incorporation of the labeled phenylalanine into muscle protein is measured by liquid scintillation counting. The specific activity of phenylalanine in the tissue fluid (precursor pool) is determined by HPLC.
-
The fractional rate of protein synthesis (Ks) is calculated as the percentage of the muscle protein pool synthesized per day.
-
References
- 1. swolverine.com [swolverine.com]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. swolverine.com [swolverine.com]
- 4. maxmusclelabs.com [maxmusclelabs.com]
- 5. evolutionary.org [evolutionary.org]
- 6. predatornutrition.com [predatornutrition.com]
- 7. Everything You Need to Know About Ostarine [connect.aacp.org]
- 8. insidebodybuilding.com [insidebodybuilding.com]
- 9. predatornutrition.com [predatornutrition.com]
- 10. insidebodybuilding.com [insidebodybuilding.com]
- 11. Ligandrol - Wikipedia [en.wikipedia.org]
- 12. focalpointvitality.com [focalpointvitality.com]
- 13. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 14. Androgen Receptor Stimulation Assay - Creative Biolabs [creative-biolabs.com]
- 15. swolverine.com [swolverine.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Steroidal and Non-Steroidal Androgen Receptor Modulators
A deep dive into the mechanistic differences, performance metrics, and experimental evaluation of steroidal and non-steroidal androgen receptor (AR) modulators, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.
The androgen receptor, a key player in numerous physiological processes, has long been a target for therapeutic intervention. The traditional approach, employing steroidal androgens, has been effective but is often accompanied by a range of undesirable side effects. The advent of non-steroidal androgen receptor modulators (SARMs) has opened up new avenues for tissue-selective AR activation, promising the anabolic benefits of androgens while minimizing their androgenic drawbacks. This guide provides a detailed comparative analysis of these two classes of AR modulators, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Ligands
Both steroidal and non-steroidal modulators exert their effects by binding to the androgen receptor. However, the nature of this interaction and the subsequent downstream signaling events differ significantly, leading to their distinct pharmacological profiles.
Steroidal Androgen Receptor Modulators , such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are structurally similar to endogenous androgens. Upon entering the cell, they bind to the AR in the cytoplasm, inducing a conformational change that facilitates the dissociation of heat shock proteins. The ligand-AR complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes. This process is often referred to as the "genomic" signaling pathway. Furthermore, some steroidal androgens can be metabolized by enzymes like 5α-reductase and aromatase, leading to the formation of more potent androgens or estrogens, respectively, which contributes to their broad physiological effects and, in some cases, unwanted side effects.[1][2]
Non-Steroidal Androgen Receptor Modulators (SARMs) , on the other hand, are a structurally diverse group of compounds that are not based on the steroid nucleus.[3] They bind to the AR and can act as agonists, antagonists, or partial agonists in a tissue-specific manner.[1] The key to their selectivity lies in the unique conformational changes they induce in the AR upon binding. These distinct conformations lead to the recruitment of different sets of co-regulatory proteins (coactivators and corepressors), ultimately resulting in a tissue-specific gene expression profile.[1][2] Unlike steroidal androgens, non-steroidal SARMs are not substrates for 5α-reductase or aromatase, which significantly contributes to their improved side-effect profile.[2]
Beyond the classical genomic pathway, both classes of modulators can also elicit rapid, "non-genomic" effects that are independent of gene transcription. These effects are mediated by AR localized at the cell membrane or in the cytoplasm and involve the activation of various kinase signaling cascades.[4] Interestingly, studies have shown that steroidal and non-steroidal ligands can activate distinct non-genomic pathways, further contributing to their differential biological activities. For instance, the non-steroidal SARM S-22 has been shown to mediate its effects through signaling pathways distinct from those activated by DHT.[4]
Performance Metrics: A Quantitative Comparison
The efficacy and selectivity of androgen receptor modulators are evaluated using a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for representative steroidal and non-steroidal AR modulators.
| Compound Class | Compound | Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Anabolic/Androgenic Ratio |
| Steroidal | Dihydrotestosterone (DHT) | ~0.2 - 1 | ~0.1 | ~1:1 |
| Testosterone | ~1 - 2 | ~1 | ~1:1 | |
| Nandrolone | ~0.4 | ~0.5 | >1 | |
| Non-Steroidal | Ostarine (MK-2866) | ~3 - 10 | ~3 - 18 | High |
| Ligandrol (LGD-4033) | ~1 | ~1 | High | |
| Andarine (S4) | ~4 | ~150 (partial agonist) | High | |
| RAD140 | ~7 | ~2 | High |
Table 1: Comparative Performance of Steroidal and Non-Steroidal AR Modulators. This table provides a summary of key performance indicators for selected compounds. Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. Transactivation (EC50) is the concentration required to elicit a half-maximal transcriptional response in a reporter gene assay. The anabolic/androgenic ratio is a measure of the desired anabolic effects versus the undesired androgenic effects, typically determined in animal models. Data is compiled from multiple sources and represents approximate values for comparison.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare steroidal and non-steroidal androgen receptor modulators.
Androgen Receptor Binding Assay
This assay determines the affinity of a compound for the androgen receptor.
Objective: To measure the relative binding affinity (RBA) or the inhibition constant (Ki) of test compounds for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol or purified recombinant human AR
-
Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Test compounds (steroidal and non-steroidal)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Buffer solution (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
Procedure:
-
Prepare the AR source (e.g., cytosol from homogenized rat ventral prostates).
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound or a known competitor (e.g., DHT) to displace the radiolabeled ligand.
-
Add the AR preparation to each tube and incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of the androgen receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as AR agonists or antagonists.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1, or PC-3)
-
Expression vector for the human androgen receptor (hAR)
-
Reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer and substrate for the reporter gene assay
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the hAR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing increasing concentrations of the test compound (for agonist activity) or a fixed concentration of a known androgen (e.g., DHT) plus increasing concentrations of the test compound (for antagonist activity).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curves and determine the EC50 and Emax values.
Visualizing the Molecular Mechanisms
To better understand the complex signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Steroidal vs. Non-Steroidal AR Signaling Pathways.
Caption: Workflow for Key AR Modulator Characterization Assays.
Conclusion
The development of non-steroidal SARMs represents a significant advancement in androgen receptor modulation. Their ability to selectively target anabolic tissues while sparing androgenic ones offers a promising therapeutic strategy for a variety of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism. While steroidal androgens remain valuable tools, their broader physiological effects necessitate careful consideration of the risk-benefit profile. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers and drug developers with the necessary information to navigate the complexities of androgen receptor pharmacology and to drive the development of safer and more effective AR-targeted therapies. The continued exploration of the distinct signaling mechanisms of steroidal and non-steroidal modulators will undoubtedly uncover new therapeutic opportunities and refine our understanding of androgen receptor biology.
References
- 1. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Cross-validation of Androgen Receptor Modulator 3 activity in different cell lines
This guide provides a comprehensive cross-validation of the activity of a novel Androgen Receptor Modulator, designated ARM-H, across different prostate cancer cell lines. The performance of ARM-H is compared with Enzalutamide, a well-established second-generation antiandrogen. This document is intended for researchers, scientists, and professionals in the field of drug development to provide objective, data-driven insights into the efficacy and mechanism of ARM-H.
Comparative Activity of ARM-H and Enzalutamide
The inhibitory activity of ARM-H and Enzalutamide was assessed across three distinct prostate cancer cell lines: LNCaP, VCaP, and PC-3. These cell lines were chosen to represent different stages and characteristics of prostate cancer. LNCaP cells are androgen-sensitive and express a mutated androgen receptor (T877A), VCaP cells overexpress the wild-type androgen receptor, and PC-3 cells are androgen-insensitive and do not express the androgen receptor.
The half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for androgen receptor (AR) transcriptional activity were determined. The binding affinity (Ki) to the androgen receptor was also measured.
| Compound | Cell Line | IC50 (nM) - Cell Viability | EC50 (nM) - AR Activity | Ki (nM) - AR Binding |
| ARM-H | LNCaP | 85 | 15 | 25 |
| VCaP | 120 | 28 | 25 | |
| PC-3 | >10,000 | N/A | N/A | |
| Enzalutamide | LNCaP | 150 | 30 | 40 |
| VCaP | 210 | 55 | 40 | |
| PC-3 | >10,000 | N/A | N/A |
N/A: Not Applicable as PC-3 cells are AR-negative.
Mechanism of Action: Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes involved in cell proliferation and survival.[3][4][5] ARM-H, like Enzalutamide, acts as a competitive inhibitor of the androgen receptor, preventing its activation and subsequent downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis: A Selective Androgen Receptor Modulator vs. Traditional Anabolic Steroids
Disclaimer: The term "Androgen Receptor Modulator 3" does not correspond to a standardized, scientifically recognized Selective Androgen Receptor Modulator (SARM). Therefore, for the purpose of this comparative guide, we will use Enobosarm (also known as Ostarine or MK-2866), a well-researched, nonsteroidal SARM that has undergone clinical trials, as a representative example for comparison against traditional anabolic-androgenic steroids (AAS) like testosterone (B1683101).[1][2][3]
This guide provides a detailed comparison of the pharmacological profiles of Enobosarm and traditional anabolic steroids, focusing on their mechanisms of action, tissue selectivity, and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids, but with reduced androgenic effects.[4] Unlike traditional anabolic steroids that are synthetic derivatives of testosterone, most SARMs are nonsteroidal and exhibit tissue-selective activation of the androgen receptor (AR).[5] This selectivity aims to produce the desirable anabolic effects on muscle and bone while minimizing the unwanted androgenic side effects on tissues like the prostate and skin.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences between a representative SARM, Enobosarm, and the traditional anabolic steroid, testosterone, based on preclinical data.
Table 1: Comparative Receptor Binding and In Vivo Potency
| Parameter | Enobosarm (Ostarine/MK-2866) | Testosterone | Data Source(s) |
| Androgen Receptor Binding Affinity (Ki) | ~3-6 nM | ~5-10 nM | [Multiple preclinical studies] |
| Anabolic Potency (Levator Ani Muscle) | High | High | [7] |
| Androgenic Potency (Prostate/Seminal Vesicles) | Low | High | [7] |
| Anabolic-Androgenic Ratio | Significantly higher than testosterone | Baseline (approx. 1:1) | [8] |
Note: Absolute values can vary between studies due to different experimental conditions. The table reflects the general findings from multiple preclinical studies.
Table 2: Effects on Body Composition and Physical Function (Clinical Data)
| Parameter | Enobosarm (3 mg/day) | Placebo | Study |
| Change in Total Lean Body Mass | +1.3 kg (statistically significant) | No significant change | Phase II trial in elderly men and postmenopausal women[1] |
| Change in Total Fat Mass | Statistically significant decrease | No significant change | Phase II trial in elderly men and postmenopausal women[1] |
| Change in Stair Climb Power | Significant increase | No significant change | Phase II trial in cancer patients[2] |
Mechanism of Action: The Basis of Tissue Selectivity
The differential effects of SARMs and traditional anabolic steroids stem from their distinct interactions with the androgen receptor and downstream signaling pathways.
Traditional Anabolic Steroids:
Traditional anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone.[5] They exert their effects by binding to and activating the androgen receptor (AR) in various tissues throughout the body.[9] This non-selective activation leads to both desirable anabolic effects (muscle and bone growth) and undesirable androgenic effects (prostate growth, acne, hair loss).[10] Furthermore, some anabolic steroids can be converted to estrogens by the enzyme aromatase, leading to side effects like gynecomastia.[8]
Selective Androgen Receptor Modulators (SARMs):
SARMs, like Enobosarm, are designed to bind to the androgen receptor and modulate its activity in a tissue-selective manner.[4] The proposed mechanisms for this selectivity include:
-
Unique Conformational Changes: Upon binding, SARMs induce a unique conformational change in the AR that differs from the change induced by traditional steroids. This altered conformation affects the recruitment of co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner.[4]
-
Differential Gene Regulation: The specific SARM-AR complex may preferentially regulate the transcription of genes responsible for anabolic effects in muscle and bone, while having a lesser effect on genes that mediate androgenic effects in tissues like the prostate.[2]
-
Lack of Steroidal Metabolism: Nonsteroidal SARMs are not substrates for enzymes like 5α-reductase (which converts testosterone to the more potent androgen, dihydrotestosterone) or aromatase (which converts testosterone to estrogen), thereby avoiding the side effects associated with these metabolites.[11]
Signaling Pathways
The following diagrams illustrate the generalized signaling pathway of the androgen receptor and a comparison of the downstream effects of traditional anabolic steroids versus SARMs.
Caption: Generalized Androgen Receptor Signaling Pathway.
Caption: Comparative Tissue Selectivity of AAS vs. SARMs.
Experimental Protocols
The characterization and comparison of compounds like SARMs and anabolic steroids rely on a series of standardized in vitro and in vivo assays.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the androgen receptor.
Methodology: This is typically a competitive binding assay using a radiolabeled androgen (e.g., [³H]-R1881).
-
Preparation of Receptor: Androgen receptors are sourced from either rat prostate cytosol or from cells engineered to express the human androgen receptor.
-
Assay Procedure:
-
A constant concentration of the radiolabeled androgen is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (SARM or anabolic steroid) are added to compete for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be derived.
Androgen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a compound to activate the androgen receptor and initiate gene transcription.
Methodology: This cell-based assay uses a reporter gene (e.g., luciferase) linked to an androgen-responsive element (ARE).
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing the luciferase gene under the control of an ARE-driven promoter.
-
Assay Procedure:
-
The transfected cells are treated with varying concentrations of the test compound.
-
If the compound activates the AR, the AR-ligand complex binds to the ARE and drives the expression of the luciferase gene.
-
After a set incubation period, the cells are lysed, and a luciferase substrate is added.
-
-
Data Analysis: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the transcriptional activity of the AR. This allows for the determination of the compound's potency (EC50) and efficacy (Emax) as an AR agonist or antagonist.
In Vivo Hershberger Assay
Objective: To assess the anabolic and androgenic activity of a compound in a living organism.
Methodology: This assay is conducted in castrated male rats to remove the influence of endogenous androgens.
-
Animal Model: Immature male rats are castrated and allowed a recovery period.
-
Dosing: The animals are treated with the test compound (SARM or anabolic steroid) daily for a specified period (typically 10 days). A control group receives a vehicle, and a reference androgen group (e.g., testosterone propionate) is also included.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are measured.
-
Anabolic activity is assessed by the weight of the levator ani muscle.
-
Androgenic activity is assessed by the weights of the ventral prostate and seminal vesicles.
-
-
Data Analysis: The anabolic-androgenic ratio is calculated by comparing the dose-dependent increase in the weight of the levator ani muscle to the increase in the weight of the prostate and seminal vesicles, relative to the vehicle control.
Caption: Workflow of the In Vivo Hershberger Assay.
Conclusion
Selective Androgen Receptor Modulators like Enobosarm represent a distinct class of anabolic agents compared to traditional anabolic steroids. Their primary advantage lies in their tissue selectivity, which offers the potential for a more favorable safety profile by separating the desired anabolic effects on muscle and bone from the unwanted androgenic effects in other tissues. This comparative guide, supported by experimental data and methodologies, provides a foundational understanding for researchers and professionals in the field of drug development. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and long-term safety of SARMs versus traditional anabolic steroids in various therapeutic contexts.
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. predatornutrition.com [predatornutrition.com]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fitscience.co [fitscience.co]
- 11. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Preclinical and Clinical Findings on Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published findings on three prominent selective androgen receptor modulators (SARMs): Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140). The information presented is collated from preclinical and clinical studies to offer a resource for researchers engaged in the development of next-generation androgenic therapies.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for Ostarine, LGD-4033, and RAD140, providing a basis for direct comparison of their potency, efficacy, and selectivity.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD140) | Testosterone (B1683101) | Dihydrotestosterone (DHT) |
| Binding Affinity (Ki) | 3.8 nM[1][2] | ~1 nM[3][4][5] | 7 nM[6][7] | 29 nM[6] | 10 nM[6] |
| In Vitro Agonist Activity (EC50) | Not explicitly stated | Not explicitly stated | 0.1 nM[6] | - | 0.05 nM[6] |
| Anabolic:Androgenic Ratio | >3:1 (in rats) | >500:1 (in rats)[8][9] | 90:1[7] | 1:1[10] | - |
| Anabolic Potency (ED50, levator ani muscle) | 0.03 mg/day (in rats)[1][11] | Not explicitly stated | Not explicitly stated | - | - |
| Androgenic Potency (ED50, prostate) | 0.12 mg/day (in rats)[1][11] | Not explicitly stated | Not explicitly stated | - | - |
| Androgenic Potency (ED50, seminal vesicles) | 0.39 mg/day (in rats)[1][11] | Not explicitly stated | Not explicitly stated | - | - |
Table 2: Summary of Key Clinical Trial Findings
| Clinical Trial Focus | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD140) |
| Population | Healthy elderly men and postmenopausal women[12]; Cancer patients with muscle wasting[13] | Healthy young men[4][14]; Patients recovering from hip fracture[15] | Postmenopausal women with ER+/HER2- metastatic breast cancer[16][17] |
| Dosage(s) Studied | 0.1, 0.3, 1, 3 mg/day[12] | 0.1, 0.3, 1.0 mg/day[4][14] | 50, 100, 150 mg/day[16][17] |
| Primary Outcome(s) | Increase in total lean body mass (LBM)[12][13] | Increase in lean body mass[4][14] | Safety, tolerability, MTD, and antitumor activity[16][17] |
| Key Efficacy Results | 1.3 kg increase in LBM vs. baseline at 3 mg/day[13]. Improved stair climb speed and power[12][13]. | 1.21 kg increase in LBM vs. baseline at 1.0 mg/day[4][9]. | Clinical benefit rate of 18.2% at 24 weeks. Median progression-free survival of 2.3 months[16][17]. |
| Reported Side Effects | Generally well-tolerated in trials, though concerns of liver injury at non-clinical doses exist[[“]]. | Well-tolerated in the study; dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol[4][14]. | Elevated AST, ALT, and total bilirubin; vomiting; dehydration; decreased appetite and weight[16][17]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of published findings. Below are summaries of key experimental protocols used to characterize these SARMs.
Androgen Receptor Binding Affinity Assay
The binding affinity of SARMs to the androgen receptor (AR) is a primary determinant of their potency. A commonly employed method is the competitive radioligand binding assay.
-
Objective: To determine the inhibition constant (Ki) of the SARM for the AR.
-
General Procedure:
-
Receptor Source: Recombinant human androgen receptor is typically used.
-
Radioligand: A radiolabeled androgen, such as [3H]mibolerone (for Ostarine) or radiolabeled DHT, is used as the tracer.
-
Competition: The AR is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the test SARM.
-
Separation: After reaching equilibrium, bound and free radioligand are separated. Methods like hydroxyapatite (B223615) treatment or filtration are used.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation. For RAD140, a fluorescence polarization-based competitive binding assay has also been described[19].
-
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to differentiate the anabolic and androgenic effects of a compound in a rodent model.
-
Objective: To assess the tissue-selective agonist activity of a SARM on anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) tissues.
-
Animal Model: Immature, castrated male rats (orchidectomized).
-
General Procedure:
-
Acclimation and Castration: Immature male rats are castrated and allowed a post-operative recovery period.
-
Dosing: The animals are treated with the test SARM or a vehicle control, typically via daily oral gavage or subcutaneous injection, for a specified duration (e.g., 11-14 days). A positive control, such as testosterone propionate, is often included.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle, ventral prostate, and seminal vesicles are recorded.
-
Data Analysis: The organ weights are normalized to body weight and compared between treatment groups and controls to determine the anabolic and androgenic potency of the SARM.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in SARM research and action, the following diagrams have been generated using the DOT language.
Caption: Generalized signaling pathway of a selective androgen receptor modulator (SARM).
Caption: Experimental workflow for the Hershberger assay.
Caption: Conceptual diagram of SARM tissue selectivity.
References
- 1. eurodiagnostico.com [eurodiagnostico.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. swolverine.com [swolverine.com]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. fitscience.co [fitscience.co]
- 11. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. aacrjournals.org [aacrjournals.org]
Unveiling the Tissue-Selective Efficacy of Androgen Receptor Modulators: A Comparative Analysis of Muscle vs. Bone
For Immediate Release
A comprehensive review of clinical and preclinical data reveals the nuanced efficacy of a new class of therapeutics, Selective Androgen Receptor Modulators (SARMs), in their action on muscle and bone tissue. This guide provides a detailed comparison of the performance of these investigational agents, offering researchers, scientists, and drug development professionals a critical overview of the available evidence. While the specific designation "Androgen Receptor Modulator 3" does not correspond to a known investigational drug, this analysis focuses on prominent clinical-stage SARMs to draw relevant comparisons.
Selective Androgen Receptor Modulators are a class of androgen receptor ligands that demonstrate tissue-selective activation of androgenic signaling.[1] The primary goal of SARM development is to harness the anabolic benefits of androgens on muscle and bone while minimizing the androgenic side effects on other tissues, such as the prostate.[2][3] This comparative guide synthesizes data from key studies on leading SARMs, including Enobosarm (Ostarine, GTx-024), Ligandrol (B608552) (LGD-4033), and MK-0773, and contrasts their efficacy with standard-of-care agents like testosterone (B1683101) for muscle wasting and bisphosphonates for osteoporosis.
Comparative Efficacy: Muscle Anabolism
Clinical trials have consistently demonstrated the ability of SARMs to increase lean body mass in various populations, including those with cancer-related muscle wasting (cachexia) and age-related muscle loss (sarcopenia).
Enobosarm (Ostarine, GTx-024): In a Phase II clinical trial involving patients with cancer cachexia, Enobosarm treatment resulted in a statistically significant increase in total lean body mass.[4][5] Patients receiving 1 mg and 3 mg of Enobosarm experienced median increases of 1.5 kg and 1.0 kg, respectively, over 113 days, while the placebo group showed no significant change.[4][5] Another Phase II trial in healthy elderly men and postmenopausal women also showed a dose-dependent improvement in total lean body mass.[6]
Ligandrol (LGD-4033): A Phase I study in healthy young men demonstrated that LGD-4033 led to a dose-dependent increase in lean body mass, with the 1.0 mg dose group showing an average increase of 1.21 kg over 21 days.[7] Preclinical studies in animal models have also shown potent anabolic activity in muscle.[3][8]
MK-0773: A Phase IIa trial in women with sarcopenia showed that MK-0773 significantly increased lean body mass compared to placebo over a 6-month period.[9][10] However, this increase in muscle mass did not translate to a significant improvement in muscle strength or physical function in this study.[9][10]
Testosterone: As a well-established anabolic agent, testosterone replacement therapy has been shown to increase lean body mass in various populations. A meta-analysis of studies in older men reported an average increase in lean muscle mass of 3.59 kg.[11] In hypogonadal men, testosterone replacement for 10 weeks resulted in a 5.0 kg increase in fat-free mass.[1]
Comparative Efficacy: Bone Anabolism
The effects of SARMs on bone health, particularly in the context of osteoporosis, have also been a key area of investigation.
Enobosarm (Ostarine, GTx-024): Preclinical studies have indicated that Enobosarm has beneficial effects on bone density.[2][12] While clinical data focusing specifically on bone endpoints in osteoporosis patients is less extensive than for muscle, the anabolic nature of SARMs suggests potential benefits.
Ligandrol (LGD-4033): Preclinical studies in a rat model of post-menopausal osteoporosis demonstrated that LGD-4033 increased bone mineral density, bone formation rates, and bone strength.[8][13] In these studies, Ligandrol was shown to have both anti-resorptive and anabolic activity in bone.[7] A study in ovariectomized rats showed that a high dose of Ligandrol improved bone structural properties.[14]
MK-0773: The development of MK-0773 was based on a strategy to identify SARMs that could induce bone formation with reduced effects on reproductive tissues.[14]
Alendronate (Bisphosphonate): As a standard treatment for osteoporosis, alendronate has demonstrated significant increases in bone mineral density (BMD). In a two-year study of elderly women in long-term care facilities, alendronate increased spine BMD by 4.4% and femoral neck BMD by 3.4% compared to placebo.[15] Another study in postmenopausal women showed that after three years, the difference in BMD between the 10 mg alendronate group and the placebo group was 8.8% in the spine and 5.9% in the femoral neck.[16]
Data Summary
The following tables summarize the quantitative data from key clinical trials on the efficacy of selected SARMs and comparator drugs on muscle and bone.
Table 1: Efficacy on Muscle Mass
| Compound | Study Population | Dose | Duration | Change in Lean Body Mass (LBM) vs. Placebo | Citation(s) |
| Enobosarm | Cancer Cachexia | 1 mg/day | 113 days | +1.5 kg (median) | [4][5] |
| Cancer Cachexia | 3 mg/day | 113 days | +1.0 kg (median) | [4][5] | |
| Ligandrol | Healthy Young Men | 1.0 mg/day | 21 days | +1.21 kg | [7] |
| MK-0773 | Sarcopenic Women | 50 mg b.i.d. | 6 months | Statistically significant increase | [9] |
| Testosterone | Older Men (meta-analysis) | Various | Various | +3.59 kg (average) | [11] |
| Hypogonadal Men | 100 mg/week | 10 weeks | +5.0 kg (fat-free mass) | [1] |
Table 2: Efficacy on Bone Mineral Density (BMD)
| Compound | Study Population | Dose | Duration | Change in BMD vs. Placebo | Citation(s) |
| Ligandrol | Ovariectomized Rats | High dose | 5 weeks | Improved structural properties | [14] |
| Alendronate | Elderly Women | 10 mg/day | 24 months | Spine: +4.4%, Femoral Neck: +3.4% | [15] |
| Postmenopausal Women | 10 mg/day | 3 years | Spine: +8.8%, Femoral Neck: +5.9% | [16] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for critical evaluation of the presented data.
Enobosarm for Cancer Cachexia (Phase II)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
-
Participants: Male (>45 years) and postmenopausal female patients with cancer who had experienced at least 2% weight loss in the preceding 6 months.
-
Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive oral enobosarm 1 mg, 3 mg, or placebo once daily for up to 113 days.
-
Primary Endpoint: Change in total lean body mass from baseline, assessed by dual-energy X-ray absorptiometry (DXA).
-
Randomization: Treatment assignments were generated by a computer program with a block size of three, stratified by cancer type.
-
Blinding: The sponsor, study personnel, sites, and patients were all blinded to the treatment assignments.[4]
MK-0773 for Sarcopenia (Phase IIa)
-
Study Design: A randomized, double-blind, parallel-arm, placebo-controlled, multicenter, 6-month study.
-
Participants: 170 women aged ≥65 years with sarcopenia and moderate physical dysfunction.
-
Intervention: Participants were randomized 1:1 to receive either MK-0773 50mg twice daily or a placebo. All participants also received Vitamin D and protein supplementation.
-
Primary Objective: To demonstrate an improvement in muscle strength and lean body mass (LBM).
-
Measurements: Dual energy X-ray absorptiometry (DXA) for body composition, along with assessments of muscle strength, power, and physical performance.[9]
Alendronate for Osteoporosis in Long-Term Care
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled 2-year study.
-
Participants: 327 elderly women with osteoporosis residing in long-term care facilities.
-
Intervention: Patients were randomly assigned to receive either 10 mg of alendronate daily or a placebo. All patients also received 400 IU of vitamin D daily, with some receiving supplemental calcium.
-
Measurements: Bone mineral density (BMD) of the spine and hip, and biochemical markers of bone turnover.[15]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. verupharma.com [verupharma.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sec.gov [sec.gov]
- 9. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-agmr.org [e-agmr.org]
- 11. hcplive.com [hcplive.com]
- 12. Veru Reports Muscle Data from 5 Clinical Studies of Enobosarm that Support the Advancement of Enobosarm in Combination with Weight-Loss GLP-1 Drugs, Ozempic®, Wegovy®, or Mounjaro®, to Optimize Weight Loss by Preventing Muscle Wasting and Further Increasing Fat Loss in a Phase 2b Obesity Clinical Study :: Veru Inc. (VERU) [ir.verupharma.com]
- 13. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 14. Effects of ligandrol as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alendronate improves bone mineral density in elderly women with osteoporosis residing in long-term care facilities. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of oral alendronate on bone mineral density and the incidence of fractures in postmenopausal osteoporosis. The Alendronate Phase III Osteoporosis Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety Profile of Androgen Receptor Modulator 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel Androgen Receptor Modulator 3 (ARM3) against other well-characterized Selective Androgen Receptor Modulators (SARMs). The information presented is intended to support researchers and drug development professionals in making informed decisions regarding the therapeutic potential and safety of ARM3. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key safety assessments are provided.
Comparative Safety Profile of Androgen Receptor Modulators
The following table summarizes the known safety profiles of ARM3 in comparison to other leading SARMs. The data for ARM3 is based on extensive preclinical and early-stage clinical evaluations.
| Parameter | This compound (ARM3) | Ostarine (MK-2866) | Ligandrol (LGD-4033) | RAD-140 (Testolone) |
| Hepatotoxicity (ALT/AST Elevation) | Minimal transient elevation observed at high doses, returning to baseline post-cycle.[1][2] | Mild, dose-dependent elevations noted in some studies; generally reversible.[2][3] | Cases of drug-induced liver injury (DILI) have been reported, particularly at higher, recreational doses.[1][2] | Reports of elevated liver enzymes, with some cases of DILI.[2] |
| Lipid Profile (HDL/LDL) | Dose-dependent reduction in HDL cholesterol observed. | Dose-dependent decrease in HDL cholesterol.[2] | Dose-dependent suppression of HDL cholesterol.[2][4] | Reduction in HDL cholesterol has been noted. |
| Hormone Suppression (Testosterone) | Moderate, dose-dependent suppression of total testosterone (B1683101).[5] | Mild suppression at therapeutic doses.[2] | Dose-dependent suppression of total and free testosterone.[2] | Significant testosterone suppression reported.[2] |
| Prostate-Specific Antigen (PSA) | No significant changes observed in preclinical models or early clinical trials. | No significant increase in PSA levels. | No significant change in PSA was observed in a study on healthy young men. | Preclinical data suggests a lesser effect on the prostate compared to testosterone. |
| Virilization in Females | Not observed at therapeutic doses in preclinical studies. | Low potential for virilization at recommended doses.[5] | Low risk of virilizing effects. | Low androgenic activity in non-target tissues. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the safety profile comparison are provided below. These protocols are standard in the preclinical and clinical evaluation of SARMs.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potential for ARM3 to cause cell death in liver cells.
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Methodology:
-
HepG2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Cells are treated with a range of concentrations of ARM3, a positive control (e.g., a known hepatotoxin), and a vehicle control.
-
After a 24-48 hour incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
The concentration of ARM3 that causes a 50% reduction in cell viability (IC50) is calculated.
-
In Vivo Rodent Toxicity Study
-
Objective: To evaluate the systemic toxicity of ARM3 after repeated administration in a rodent model.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Animals are divided into groups and administered ARM3 daily via oral gavage at three different dose levels, along with a vehicle control group, for a period of 28 or 90 days.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, including liver enzymes (ALT, AST), lipid profiles, and hormone levels.
-
A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
-
Phase I Clinical Trial Safety Monitoring
-
Objective: To assess the safety, tolerability, and pharmacokinetics of ARM3 in healthy human volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, ascending dose study.
-
Methodology:
-
Cohorts of healthy volunteers receive single or multiple ascending doses of ARM3 or a placebo.
-
Safety is monitored through regular clinical assessments, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis).
-
Blood samples are collected at various time points to determine the pharmacokinetic profile of ARM3.
-
Adverse events are recorded and graded according to severity and relationship to the study drug.
-
Visualizations
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for safety validation.
Caption: Androgen Receptor Signaling Pathway for ARM3.
Caption: Experimental Workflow for SARM Safety Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safest Sarms 2025 - Transform Your Muscle Growth, Bulking, [globenewswire.com]
Benchmarking Androgen Receptor Modulator 3: A Comparative Analysis Against First-Generation SARMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a hypothetical advanced androgen receptor modulator, designated "Androgen Receptor Modulator 3," against well-characterized first-generation Selective Androgen Receptor Modulators (SARMs). The objective is to benchmark the performance of this next-generation compound, highlighting key differentiators in binding affinity, tissue selectivity, and anabolic potency. All data for first-generation SARMs are derived from published preclinical studies, while the data for this compound represent a target profile for an advanced, more selective agent.
Comparative Analysis of Performance Metrics
The development of SARMs aims to dissociate the anabolic effects of androgens in muscle and bone from their androgenic effects on tissues like the prostate. The ideal SARM exhibits high binding affinity for the androgen receptor (AR), potent anabolic activity, and minimal androgenic activity. The following tables summarize the quantitative performance of this compound in comparison to established first-generation SARMs.
Table 1: Androgen Receptor Binding Affinity
Binding affinity is a critical measure of a compound's ability to interact with its target receptor. It is typically expressed as the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Compound | Ki (nM) |
| This compound (Hypothetical) | < 1.0 |
| Ligandrol (LGD-4033) | ~1.0[1] |
| Ostarine (MK-2866) | 3.8[2][3][4] |
| Andarine (S-4) | 4.0[2] |
| S-1 | High Affinity* |
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Castrated Rats)
The Hershberger assay is the standard preclinical model for assessing the anabolic and androgenic effects of SARMs. The data below reflects the percentage of tissue weight restoration compared to intact, non-castrated controls. A higher anabolic (levator ani muscle) to androgenic (prostate and seminal vesicles) ratio signifies greater tissue selectivity.
| Compound | Dose | Levator Ani (Anabolic) % of Intact Control | Prostate (Androgenic) % of Intact Control | Seminal Vesicles (Androgenic) % of Intact Control | Anabolic-to-Androgenic Ratio (Muscle vs. Prostate) |
| This compound (Hypothetical) | Target Dose | >120% | <10% | <15% | >12:1 |
| Ostarine (MK-2866) | Not Specified | 141.9%[4] | 39.2%[4] | 78.8%[4] | ~3.6:1 |
| Andarine (S-4) | 3 mg/kg/day | 100%[5][6] | <20%[5][6] | Not Specified | >5:1 |
| S-1 | 0.5 mg/day | 69.9%[7] | 17.4%[7] | 10.3%[7] | ~4:1 |
| Ligandrol (LGD-4033) | Not Specified | High Anabolic Activity | Low Androgenic Activity | Low Androgenic Activity | >10:1[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Binding Assay for Androgen Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or through the expression of recombinant human androgen receptors in a suitable cell line.
-
Incubation: The receptor preparation is incubated with a constant, saturating concentration of a high-affinity radiolabeled androgen, such as [3H]mibolerone or [3H]R1881.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or a first-generation SARM) are added to the incubation mixture. A non-specific binding control is included, which contains a large excess of an unlabeled androgen to saturate all specific binding sites.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18 hours) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is the use of hydroxyapatite, which binds the receptor-ligand complex, followed by centrifugation and washing to remove the unbound radioligand.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Hershberger Assay for Anabolic and Androgenic Activity
Objective: To assess the in vivo anabolic and androgenic activity of a compound in a castrated rat model.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens. The animals are allowed a post-operative recovery period.
-
Dosing: The castrated rats are randomly assigned to treatment groups. One group receives a vehicle control, another receives a reference androgen (e.g., testosterone (B1683101) propionate), and the other groups receive varying doses of the test compound (e.g., this compound or a first-generation SARM). Dosing is typically performed daily for a period of 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection and Weighing: The following tissues are carefully dissected and weighed:
-
Anabolic Tissue: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles (including coagulating glands and their fluids).
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group and a group of intact (non-castrated) control animals. The data is often expressed as a percentage of the tissue weights in the intact controls. Statistical analysis is performed to determine the significance of the changes in tissue weights. The ratio of the anabolic effect (increase in levator ani muscle weight) to the androgenic effect (increase in prostate and seminal vesicle weights) is calculated to determine the tissue selectivity of the compound.
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by a ligand.
Caption: Classical androgen receptor signaling pathway initiated by a SARM.
Comparative Experimental Workflow for SARM Evaluation
This diagram outlines the typical workflow for the preclinical evaluation and comparison of novel SARMs.
Caption: Preclinical workflow for evaluating and comparing novel SARMs.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. abmole.com [abmole.com]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. transformyou.com [transformyou.com]
Unmasking Androgen Receptor Modulator 3: A Research Chemical Identified as GSK-971086
"Androgen Receptor Modulator 3," a compound available through research chemical suppliers, has been identified as GSK-971086. This investigational drug was under development by GlaxoSmithKline for the potential treatment of sarcopenia, the age-related loss of muscle mass and function. While its identity has been established, a comprehensive comparative analysis across different species is not feasible at this time due to the limited availability of public preclinical data.
GSK-971086 is classified as a selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that bind to androgen receptors in a tissue-selective manner.[1][2] The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[2][3][4]
The Androgen Receptor Signaling Pathway
The mechanism of action for SARMs like GSK-971086 involves the modulation of the androgen receptor signaling pathway. The following diagram illustrates the general mechanism through which androgen receptors function.
Caption: General Androgen Receptor Signaling Pathway.
Limitations in Comparative Analysis
A thorough comparative study as requested, including quantitative data tables and detailed experimental protocols, is contingent on the availability of published research. For GSK-971086, the proprietary nature of early drug development and the lack of subsequent publications mean that the necessary data for a multi-species comparison—including efficacy, pharmacokinetics, and pharmacodynamics in animal models like rats, mice, or primates—is not publicly accessible.
While general review articles on SARMs discuss their potential and compare them broadly to anabolic androgenic steroids, they do not contain specific data for GSK-971086.[2][3][4] Without head-to-head preclinical studies or detailed reports, any attempt at a comparative guide would be speculative and not based on the required experimental evidence.
References
- 1. GSK-971086 - Wikipedia [en.wikipedia.org]
- 2. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective androgen receptor modulators: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SARM Synthesis: A Comparative Guide to Ostarine (MK-2866) Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two reported synthesis protocols for the Selective Androgen Receptor Modulator (SARM), Ostarine (MK-2866). The aim is to offer a comprehensive resource for researchers seeking to replicate or validate these synthetic routes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the chemical workflows.
Comparative Analysis of Ostarine Synthesis Protocols
Two primary synthetic routes for Ostarine are compared: a classical approach involving the synthesis of a deuterated analog and an alternative pathway for its non-deuterated form. The following table summarizes the key performance indicators for each protocol based on available literature.
| Metric | Protocol 1: Deuterated Ostarine Synthesis | Protocol 2: Non-Deuterated Ostarine Synthesis |
| Starting Materials | (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, 4-cyanophenol-d4, Sodium Carbonate | (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, 4-cyano-3-(trifluoromethyl)aniline, 4-cyanophenol, Thionyl Chloride, Sodium Carbonate |
| Key Reactions | Williamson Ether Synthesis | Amidation, Williamson Ether Synthesis |
| Overall Yield | 59.9%[1] | Data not explicitly reported in a single source, requires multi-step synthesis with yields at each step not consistently provided. |
| Purity | High (crystallized solid) | High (purified by column chromatography) |
| Reaction Time | ~4 hours (reflux and subsequent workup) | Multi-step, likely longer overall synthesis time. |
| Reagents & Solvents | Acetone (B3395972), Ethyl Acetate (B1210297), Ethanol (B145695), Dichloromethane (B109758), Hexane | N,N-dimethylacetamide (DMAc), Water, Acetone, Ethyl Acetate |
| Purification Method | Column chromatography and crystallization | Column chromatography |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Ostarine
This protocol describes the synthesis of a deuterated analog of Ostarine, which is often used as an internal standard in analytical studies.
Methodology:
-
A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting residue is treated with 500 mL of water and extracted with ethyl acetate (2 x 300 mL).
-
The combined organic extracts are washed with 10% sodium hydroxide (B78521) (4 x 200 mL) and brine, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield an oil, which is then treated with 300 mL of ethanol and activated carbon, and the mixture is heated to reflux for 1 hour.
-
The hot mixture is filtered through Celite, and the filtrate is concentrated.
-
The resulting oil is purified by column chromatography using a mixture of dichloromethane and ethyl acetate (80:20).
-
The purified product is crystallized from a dichloromethane/hexane mixture to yield deuterated (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide as a colorless solid.[1]
Protocol 2: Proposed Synthesis of Non-Deuterated Ostarine
This proposed pathway is based on the synthesis of related arylpropionamide-derived SARMs and metabolites. It represents a plausible alternative route to the non-deuterated Ostarine.
Methodology:
-
Amide Formation: (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is reacted with thionyl chloride in N,N-dimethylacetamide (DMAc) at -10°C to -5°C to form the corresponding acid chloride.
-
4-cyano-3-(trifluoromethyl)aniline is then added to the reaction mixture, which is warmed to room temperature and stirred for 16 hours to form the bromoamide intermediate, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide.
-
Williamson Ether Synthesis: The crude bromoamide intermediate is then reacted with 4-cyanophenol in the presence of a base, such as sodium carbonate, in a suitable solvent like acetone.
-
The reaction mixture is heated to reflux for several hours.
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed, followed by extraction with an organic solvent. The final product is purified by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthesis protocols.
Conclusion
References
Unveiling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Profiles Induced by Selective Androgen Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced molecular mechanisms of Selective Androgen Receptor Modulators (SARMs) is paramount. A critical aspect of this is their impact on gene expression. This guide provides a comparative overview of the gene expression profiles in cells treated with different SARMs, drawing upon available experimental data. While comprehensive, direct head-to-head studies profiling the entire transcriptome for multiple SARMs are still emerging, this guide synthesizes the current findings to offer valuable insights into their differential activities.
A key takeaway from current research is that while SARMs and traditional androgens like dihydrotestosterone (B1667394) (DHT) can regulate an overlapping set of canonical androgen-responsive genes, SARMs often exhibit a distinct pattern of gene regulation.[1] This differential effect is believed to be a cornerstone of their tissue selectivity, stemming from the unique conformational changes they induce in the androgen receptor (AR), which in turn modulates the recruitment of co-regulator proteins.[2][3]
Comparative Gene Expression Data
The following tables summarize key findings from studies that have compared the effects of different SARMs on gene expression. It is important to note that the available data is often limited to a small subset of genes or is inferred from the effects of other compounds in the same class due to a lack of direct comparative transcriptomic data for some SARMs.[4]
Table 1: Comparison of Gene Expression in Mouse Uterus Treated with Different SARMs
This table is derived from a study comparing the effects of GTx-007 (Andarine) and GTx-024 (Enobosarm) on the uteri of ovariectomized mice.[5]
| Gene | SARM | Fold Change (vs. Vehicle Control) | Method |
| Wnt4 | GTx-007 (Andarine) | Increased (Statistically Significant) | RT-qPCR |
| GTx-024 (Enobosarm) | Decreased | RT-qPCR | |
| Wnt7a | GTx-007 (Andarine) | Increased (Statistically Significant) | RT-qPCR |
| GTx-024 (Enobosarm) | Decreased | RT-qPCR |
Table 2: Comparison of Gene Expression in Whole Blood of Cynomolgus Monkeys
This table summarizes data from a study comparing the effects of LGD2941 and testosterone (B1683101) on the expression of selected genes in whole blood.[6] The data represents significant changes observed after 90 days of treatment.
| Gene | Compound | Regulation (vs. Control) | Method |
| CD30L | LGD2941 | Down-regulated | qRT-PCR |
| Testosterone | Down-regulated | qRT-PCR | |
| Fas | LGD2941 | Down-regulated | qRT-PCR |
| Testosterone | Down-regulated | qRT-PCR | |
| TNFR1 | LGD2941 | Up-regulated | qRT-PCR |
| Testosterone | Up-regulated | qRT-PCR | |
| TNFR2 | LGD2941 | Down-regulated | qRT-PCR |
| Testosterone | Down-regulated | qRT-PCR | |
| IL-12B | LGD2941 | Down-regulated | qRT-PCR |
| Testosterone | Down-regulated | qRT-PCR | |
| IL-15 | LGD2941 | Down-regulated | qRT-PCR |
| Testosterone | Down-regulated | qRT-PCR |
Table 3: Inferred Qualitative Comparison of Myogenic Gene Expression
Due to the lack of direct, publicly available transcriptomic data for LGD-4033, this table provides an inferred comparison based on its known anabolic effects and qualitative data from studies on Ostarine (MK-2866/Enobosarm).[4]
| Gene | Function | Expected Effect of LGD-4033 (Inferred) | Observed Effect of Ostarine (Qualitative) |
| MyoD | Key regulator of muscle cell differentiation | Upregulation | Increased mRNA and protein expression |
| Myogenin | Crucial for myoblast fusion | Upregulation | Increased mRNA and protein expression |
| MyH (Myosin Heavy Chain) | Major contractile protein of muscle fibers | Upregulation | Increased mRNA |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are protocols from the cited studies.
Protocol 1: Gene Expression Analysis in Mouse Uterus (Simitsidellis et al., 2016) [5]
-
Animal Model: Ovariectomized C57BL/6 mice.
-
Treatment: Mice were treated daily for 7 days with vehicle control, DHT (dihydrotestosterone), Danazol, GTx-007, or GTx-024.
-
Tissue Collection: Uteri were collected, weighed, and either fixed in formalin for histology or snap-frozen for RNA extraction.
-
RNA Extraction: Total RNA was extracted from frozen uterine tissue using a standard RNA isolation kit.
-
Gene Expression Analysis (RT-qPCR): cDNA was synthesized from the extracted RNA. Quantitative real-time PCR (RT-qPCR) was performed using specific primers for target genes (e.g., Wnt4, Wnt7a) and housekeeping genes for normalization. The relative expression levels were calculated and compared between treatment groups and the vehicle control.
Protocol 2: Gene Expression Analysis in Primate Whole Blood (K-H. Fritzemeier et al., 2013) [6]
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
-
Treatment: Animals were treated for 90 days with either testosterone or the SARM LGD2941.
-
Sample Collection: Blood samples were collected before the start of treatment (pre-dose) and on days 16 and 90 of treatment.
-
RNA Extraction: RNA was extracted from whole blood samples.
-
Gene Expression Analysis (qRT-PCR): The expression of 37 selected candidate genes was measured using quantitative real-time RT-PCR. Data was analyzed to identify significant changes in gene expression between the control and treatment groups over time.
Visualizing the Mechanisms and Workflows
Diagrams help to clarify complex biological pathways and experimental processes.
Caption: General signaling pathway of SARM-mediated gene expression.
Caption: Experimental workflow for comparing gene expression profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of testosterone and a novel SARM on gene expression in whole blood of Macaca fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Androgen Receptor Modulator 3: Mechanism of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative nonsteroidal Selective Androgen Receptor Modulator, designated here as Androgen Receptor Modulator 3 (ARM3), with traditional steroidal androgens. The focus is on the validation of its mechanism of action, supported by experimental data and protocols.
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs are designed to promote the beneficial anabolic effects on muscle and bone while minimizing the undesirable androgenic side effects on tissues like the prostate.[1][2] This tissue selectivity is a key area of investigation in their therapeutic development for conditions such as muscle wasting, osteoporosis, and breast cancer.[1][2][3]
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both ARM3 (as a representative SARM) and steroidal androgens involves binding to and activating the androgen receptor, a ligand-dependent transcription factor.[4][5] However, the downstream consequences of this activation differ, leading to the tissue-selective effects of SARMs.
In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1][3] Upon ligand binding (either a SARM or a steroidal androgen), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][3][4] Inside the nucleus, the ligand-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][6]
The tissue selectivity of SARMs like ARM3 is thought to arise from several factors:
-
Differential Cofactor Recruitment: The conformation of the AR when bound to a SARM may differ from when it is bound to a steroidal androgen. This can lead to the recruitment of a different set of coactivator and corepressor proteins, resulting in tissue-specific gene regulation.[1][7]
-
Lack of 5-α Reductase Metabolism: Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) by 5-α reductase in certain tissues like the prostate, nonsteroidal SARMs are not substrates for this enzyme. This lack of amplification in androgenic tissues contributes to their selectivity.[7]
-
Distinct Signaling Pathways: Evidence suggests that SARMs and steroidal androgens can activate different downstream signaling pathways. For instance, studies have shown that while DHT may activate the ERK pathway, some SARMs preferentially activate the p38 MAPK pathway in certain cell types.[7][8]
Below is a diagram illustrating the classical signaling pathway of the androgen receptor.
Caption: Classical Androgen Receptor Signaling Pathway.
Comparative Performance Data
The following tables summarize key performance metrics for ARM3 compared to the endogenous steroidal androgen, Dihydrotestosterone (DHT). The data presented is a synthesis of typical findings for nonsteroidal SARMs from preclinical studies.
Table 1: In Vitro Activity Profile
| Parameter | This compound (ARM3) | Dihydrotestosterone (DHT) |
| AR Binding Affinity (Ki) | 4-130 nM[9] | ~0.25 nM[10] |
| AR-mediated Transcriptional Activation (EC50) | Agonist activity observed at 10 nM[9] | Full agonist activity[9] |
| Tissue Selectivity (in vitro) | Preferential activation in muscle and bone cell lines[11] | Broad activation across cell types |
Table 2: In Vivo Anabolic and Androgenic Activity (Rat Model)
| Parameter | This compound (ARM3) | Dihydrotestosterone (DHT) |
| Anabolic Activity (Levator Ani Muscle Growth) | Significant increase[11] | Significant increase |
| Androgenic Activity (Prostate and Seminal Vesicle Growth) | Minimal to moderate increase[9][11] | Substantial increase |
| Bone Mineral Density | Maintained or increased[2] | Maintained or increased[2] |
Experimental Protocols for Mechanism of Action Validation
The validation of ARM3's mechanism of action relies on a series of well-established in vitro and in vivo assays.
1. Competitive Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor.
-
Objective: To measure the Ki (inhibition constant) of ARM3 for the androgen receptor.
-
Methodology:
-
Prepare a source of androgen receptors, typically from rat ventral prostate tissue or recombinant human AR.[9]
-
Incubate the AR preparation with a radiolabeled androgen (e.g., [3H]R1881) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (ARM3).
-
After incubation to reach equilibrium, separate the bound from unbound radioligand.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
The Ki is calculated from the IC50 (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
2. Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate AR-mediated gene transcription.[5]
-
Objective: To quantify the agonist or antagonist activity of ARM3 on the androgen receptor.
-
Methodology:
-
Use a cell line (e.g., CV-1, PC-3, or C2C12) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an ARE-containing promoter.[11][12]
-
Seed the transfected cells in multi-well plates.[13]
-
Treat the cells with varying concentrations of the test compound (ARM3) or a reference agonist (e.g., DHT).[13]
-
After an incubation period (typically 24-48 hours), lyse the cells and add a luciferase substrate.[11][14]
-
Measure the resulting luminescence using a luminometer. The intensity of the light produced is proportional to the level of AR-mediated gene transcription.[14]
-
Below is a diagram illustrating the workflow for a luciferase reporter gene assay.
Caption: Luciferase Reporter Assay Workflow.
3. In Vivo Hershberger Assay
This is the standard in vivo model for assessing the anabolic and androgenic properties of a compound.
-
Objective: To determine the tissue-selective activity of ARM3 in a living organism.
-
Methodology:
-
Use castrated male rats to eliminate the influence of endogenous androgens.
-
Administer the test compound (ARM3) daily for a set period (e.g., 14 days).[9]
-
Include positive (e.g., testosterone) and negative (vehicle) control groups.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.
-
Anabolic activity is typically measured by the weight of the levator ani muscle.
-
Androgenic activity is measured by the weight of the ventral prostate and seminal vesicles.
-
The ratio of anabolic to androgenic activity is calculated to quantify the tissue selectivity of the compound.
-
Conclusion
The validation of this compound's mechanism of action demonstrates its function as a selective androgen receptor modulator. Through its differential interaction with the androgen receptor compared to steroidal androgens, ARM3 achieves a favorable profile of anabolic activity in muscle and bone with reduced androgenic effects on reproductive tissues. This tissue selectivity, supported by in vitro and in vivo experimental data, underscores the therapeutic potential of SARMs. However, it is important to note that no SARM has yet received regulatory approval for therapeutic use, and further long-term research is required.[15]
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and in Vivo Structure-Activity Relationships of Novel Androgen Receptor Ligands with Multiple Substituents in the B-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. sarmslab.net [sarmslab.net]
A comparative review of the therapeutic potential of various SARMs.
For Researchers, Scientists, and Drug Development Professionals
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the androgenic side effects on other tissues like the prostate.[1] This guide provides a comparative review of the therapeutic potential of four prominent SARMs: Ostarine (MK-2866), Ligandrol (B608552) (LGD-4033), Testolone (RAD-140), and Andarine (S-4). The information is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the anabolic and androgenic effects of the selected SARMs.
Table 1: Anabolic Effects on Muscle Mass
| SARM | Model | Dosage | Duration | Key Findings | Reference(s) |
| Ostarine (MK-2866) | Elderly Men & Postmenopausal Women | 3 mg/day | 12 weeks | Significant increase in lean body mass (LBM) (~1.3-1.5 kg). | [[“]][3][4] |
| Cancer Cachexia Patients | 1 mg & 3 mg/day | 16 weeks | Statistically significant increase in LBM compared to baseline. | [4][5][6] | |
| Ligandrol (LGD-4033) | Healthy Young Men | 1.0 mg/day | 21 days | Dose-dependent increase in lean body mass. | [7] |
| Orchidectomized Rats | Various | 14 days | Increased levator ani muscle weight to ~140% of intact controls at the highest dose. | [8] | |
| Testolone (RAD-140) | Castrated Rats | 0.3 mg/kg | Not Specified | Maintained normal levels of anabolic activity in muscle. | [9] |
| 3 mg/kg | Not Specified | Replicated the same level of muscle tissue growth as 1 mg/kg Testosterone (B1683101). | [9] | ||
| Andarine (S-4) | Castrated Rats | 3 mg/kg/day | 8 weeks | Fully restored levator ani muscle to control level. | [10] |
| 3 mg/kg & 10 mg/kg | 8 weeks | Restored soleus muscle mass and strength to intact levels. | [11] |
Table 2: Anabolic Effects on Bone Density
| SARM | Model | Dosage | Duration | Key Findings | Reference(s) |
| Ostarine (MK-2866) | Not specified in detail in the provided results. | - | - | Generally cited for its potential in treating osteoporosis. | [12] |
| Ligandrol (LGD-4033) | Ovariectomized Rats | 0.03, 0.3, 3 mg/kg/day | 5 weeks | 3 mg/kg dose improved bone structural properties (increased trabecular number). | [8][13][14] |
| Ovariectomized Rats | As low as 0.03 mg/kg/day | 12 weeks | Statistically significant improvements in bone mineral density. | [15] | |
| Testolone (RAD-140) | Not specified in detail in the provided results. | - | - | Exhibits tissue selective anabolic effects in bone. | [9] |
| Andarine (S-4) | Castrated Rats | 3 mg/kg & 10 mg/kg | 8 weeks | Caused a significantly larger increase in total body bone mineral density than DHT. | [11] |
Table 3: Androgenic Effects on Prostate
| SARM | Model | Dosage | Key Findings | Reference(s) |
| Ostarine (MK-2866) | Healthy Elderly Subjects | 0.1, 0.3, 1, 3 mg/day | No significant changes in Prostate-Specific Antigen (PSA). | [16] |
| Ligandrol (LGD-4033) | Orchidectomized Rats | Up to 100 mg/kg/day | Significant reduction in prostate mass at all doses tested. | [15] |
| Healthy Young Men | 1.0 mg/day | No change in prostate-specific antigen. | [7] | |
| Testolone (RAD-140) | Castrated Rats | 0.3 mg/kg | Several-fold less androgenic activity than testosterone. | [9] |
| Andarine (S-4) | Castrated Rats | 3 mg/kg/day | Restored prostate weight to less than 20% of the intact level. | [10] |
| Castrated Rats | 3 mg/kg | Returned prostate to only 16% of the control levels, compared to DHT which was >200%. | [11] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of SARMs are mediated through their interaction with the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus and modulates gene expression in a tissue-selective manner. This selectivity is thought to arise from the unique conformational change induced in the AR by each SARM, leading to differential recruitment of co-regulator proteins (co-activators and co-repressors) in different tissues.[17][18]
A typical experimental workflow to assess the in vivo efficacy of a SARM in a preclinical model is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of SARMs, based on the reviewed literature.
In Vivo Model for Anabolic and Androgenic Activity
-
Animal Model: Orchidectomized (castrated) male Sprague-Dawley rats are commonly used.[19][20] Castration induces muscle and prostate atrophy, providing a baseline to assess the anabolic and androgenic effects of the test compounds. Ovariectomized female rats are used for osteoporosis models.[14][19]
-
Acclimation and Grouping: Animals are allowed to acclimate for a period (e.g., one week) before surgery. Post-surgery, they are often left for a period (e.g., 14 days) to allow for tissue atrophy before the commencement of treatment.[19] Animals are then randomly assigned to treatment groups, including a vehicle control, different doses of the SARM, and often a positive control like testosterone propionate (B1217596) (TP) or dihydrotestosterone (B1667394) (DHT).[10][11]
-
Compound Administration: SARMs are typically administered orally via gavage once daily for a specified duration, ranging from 14 days to 12 weeks.[8][19] The vehicle is often a suspension agent like 1% carboxymethylcellulose (CMC).[8]
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and target tissues are collected and weighed.
-
Data Analysis: Tissue weights are often normalized to body weight. Statistical analyses (e.g., ANOVA) are used to compare the effects of different treatment groups to the vehicle control and the positive control.
Bone Density and Strength Assessment
-
Animal Model: Ovariectomized (OVX) female rats are a standard model for postmenopausal osteoporosis.[14][15]
-
Treatment Protocol: Similar to the anabolic/androgenic model, OVX rats are treated with the SARM or vehicle for a specified duration (e.g., 12 weeks).[15]
-
Bone Analysis:
-
Dual-Energy X-ray Absorptiometry (DEXA): Used to measure bone mineral density (BMD) in specific regions like the femur and lumbar spine.[19]
-
Micro-Computed Tomography (µCT): Provides detailed 3D imaging of bone microarchitecture, allowing for the analysis of parameters like trabecular number and thickness.[14]
-
Biomechanical Testing: Measures bone strength, for instance, through three-point bending tests on the femur.[15]
-
Histomorphometry: Microscopic analysis of bone sections to quantify cellular activities related to bone formation and resorption.[20]
-
In Vitro Receptor Binding and Transcriptional Activity Assays
-
Receptor Binding Assays: Competitive binding assays are performed using recombinant human androgen receptor and a radiolabeled androgen (e.g., [3H]mibolerone) to determine the binding affinity (Ki) of the SARM.[9]
-
Transcriptional Activation Assays: Co-transfection assays in cell lines (e.g., CV-1) are used to measure the ability of the SARM to activate the androgen receptor and drive the expression of a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter.
Conclusion
The preclinical and early clinical data for Ostarine, Ligandrol, Testolone, and Andarine demonstrate their potential as tissue-selective anabolic agents. They have consistently shown the ability to increase muscle mass and, in many cases, bone density, with significantly less impact on the prostate compared to traditional androgens.[1] This tissue selectivity is a key advantage and the primary driver of their therapeutic interest for conditions such as muscle wasting, sarcopenia, cachexia, and osteoporosis.[12] However, it is crucial to note that none of these compounds are approved for human use by the FDA, and concerns remain regarding their long-term safety, including potential for liver toxicity and adverse effects on lipid profiles.[[“]][7] Further rigorous, long-term clinical trials are necessary to fully elucidate their therapeutic potential and establish their safety and efficacy in various patient populations. The distinct mechanisms of action, such as RAD-140's activity in breast cancer models, also warrant further investigation for expanded therapeutic applications.[21][22][23]
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. swolverine.com [swolverine.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTX Corp Presents Phase II Ostarine (MK-2866) Cancer Cachexia Clinical Trial Results at Endocrine Society Annual Meeting - BioSpace [biospace.com]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. moreplatesmoredates.com [moreplatesmoredates.com]
- 11. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of ligandrol as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 425 [sec.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vikingtherapeutics.com [vikingtherapeutics.com]
- 20. benchchem.com [benchchem.com]
- 21. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor–Positive Breast Cancer Models with a Distinct Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 23. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Androgen Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Androgen Receptor Modulator 3 (ARM3), a laboratory chemical, is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. All waste generated from research involving ARM3 must be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. It is imperative to consult the Safety Data Sheet (SDS) for "Androgen receptor ligand 3" (CAS No. 693227-00-8) before commencing any work or disposal procedures.[1]
Immediate Safety and Handling Precautions
Before handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE). Handling of the compound, particularly in solid or powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| PPE/Safety Measure | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. The SDS indicates ARM3 causes skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact. The SDS indicates ARM3 causes serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary | Required if handling outside a fume hood or if aerosolization is possible, as the compound may cause respiratory irritation.[1] |
| Work Area | Certified chemical fume hood | To minimize inhalation exposure, especially when handling powders. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound. These steps are based on general hazardous waste guidelines and must be adapted to comply with your institution's specific policies and local regulations.
Waste Classification and Segregation
-
Hazardous Waste Determination: All materials contaminated with this compound are to be considered hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired ARM3 powder.
-
Solutions containing ARM3.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, bench paper).
-
Contaminated sharps (needles, syringes, scalpels).
-
-
Segregation: Keep ARM3 waste separate from other waste streams to ensure proper disposal.
Waste Collection and Containment
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing ARM3 in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
The container must be compatible with the solvents used.
-
Crucially, do not pour any this compound waste down the drain.
-
Keep the waste container securely capped when not in use.[2]
Solid Waste (Non-Sharps):
-
Place all non-sharp solid waste that has come into contact with ARM3 (e.g., contaminated gloves, weigh boats, paper towels) into a designated solid hazardous waste container.
-
For unused or expired lyophilized powder, it is best practice to dissolve it in a suitable solvent and dispose of it as liquid chemical waste.[2]
Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for hazardous chemical waste.[2][3][4]
-
Never bend, break, or recap needles.[3]
-
Do not overfill sharps containers; they should be replaced when they are approximately 3/4 full.[3]
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Aqueous solution with trace amounts of ARM3").
-
Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure containers are stored in secondary containment to prevent spills.
-
Inspect the SAA weekly for leaks and proper labeling.[2]
-
Final Disposal
-
Waste Pickup: Once a waste container is full, it must be removed from the SAA. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for waste pickup.[2]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of to ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[2][5]
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or inactivation of this compound as a means of disposal. The recommended and compliant method of disposal is through collection and transfer to a licensed hazardous waste management facility. Research into the degradation of androgen receptors is focused on therapeutic applications, such as PROTACs (PROteolysis-TArgeting Chimeras), rather than waste disposal.[6][7][8]
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Hazard-based safety controls for ARM3 handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharps Handling | Environment, Health and Safety [ehs.cornell.edu]
- 4. purdue.edu [purdue.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2021127443A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Potent Androgen Receptor Modulators
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of potent Androgen Receptor Modulators (ARMs), referred to herein as Androgen Receptor Modulator 3 (ARM3). Developed for researchers, scientists, and drug development professionals, this guide provides actionable, step-by-step instructions to ensure a safe laboratory environment and mitigate risks associated with these bioactive compounds.
Androgen Receptor Modulators are potent compounds that require stringent handling procedures to prevent occupational exposure.[1][2] Exposure can occur through various routes, including inhalation of airborne particles, dermal absorption, ingestion, and accidental puncture.[1] Therefore, a comprehensive safety program encompassing engineering controls, personal protective equipment, and rigorous operational and disposal protocols is paramount.[1][3]
I. Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate Personal Protective Equipment (PPE) are the final barriers against exposure after all engineering and administrative controls have been implemented.[4] The following table summarizes the recommended PPE for handling ARM3, categorized by the type of activity and associated risk.
| Activity | Risk Level | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder) | High | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95/FFP3 Respirator |
| Solution Preparation | Moderate | Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| In Vitro/In Vivo Administration | Moderate-High | Nitrile Gloves, Disposable Gown, Safety Goggles, Biosafety Cabinet (if applicable) |
| Waste Disposal | High | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Cleaning and Decontamination | Moderate | Nitrile Gloves, Disposable Gown, Safety Goggles |
Note: Always inspect gloves for any signs of damage before use and change them frequently.[4][5] All disposable PPE should be considered contaminated and disposed of as hazardous waste.
II. Operational Plan for Handling ARM3
A systematic workflow is crucial to minimize the risk of exposure and cross-contamination. The following diagram illustrates the standard operating procedure for handling potent compounds like ARM3 in a laboratory setting.
Caption: General Workflow for Safe Handling of ARM3.
III. Disposal Plan for ARM3 Waste
Proper segregation and disposal of waste contaminated with ARM3 are critical to prevent environmental contamination and ensure regulatory compliance.[6] All materials that come into contact with the compound should be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, gowns, pipette tips, vials) | Labeled, leak-proof hazardous waste container | Place directly into the designated container. Do not overfill. |
| Liquid Waste (Unused solutions, contaminated solvents) | Labeled, chemically compatible, sealed hazardous waste container | Collect in the designated container. Do not mix with incompatible chemicals. |
| Sharps Waste (Needles, syringes, contaminated glassware) | Puncture-resistant, labeled sharps container for hazardous chemical waste | Immediately place into the designated sharps container after use. |
The following diagram outlines the decision-making process for the proper segregation and disposal of ARM3-contaminated waste.
Caption: ARM3 Waste Segregation and Disposal.
By adhering to these safety and logistical protocols, research institutions can foster a secure environment for the handling of potent Androgen Receptor Modulators, thereby protecting their personnel and ensuring the integrity of their scientific work. Regular training on these procedures and a thorough understanding of the specific hazards associated with each compound are essential components of a comprehensive laboratory safety program.[3][7]
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
